molecular formula C8H15NO B1627509 (5S)-5-(2-Methylpropyl)pyrrolidin-2-one CAS No. 62430-05-1

(5S)-5-(2-Methylpropyl)pyrrolidin-2-one

Cat. No.: B1627509
CAS No.: 62430-05-1
M. Wt: 141.21 g/mol
InChI Key: SRTMHYDFTGFOIE-ZETCQYMHSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(5S)-5-(2-Methylpropyl)pyrrolidin-2-one is a useful research compound. Its molecular formula is C8H15NO and its molecular weight is 141.21 g/mol. The purity is usually 95%.
BenchChem offers high-quality (5S)-5-(2-Methylpropyl)pyrrolidin-2-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (5S)-5-(2-Methylpropyl)pyrrolidin-2-one including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(5S)-5-(2-methylpropyl)pyrrolidin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H15NO/c1-6(2)5-7-3-4-8(10)9-7/h6-7H,3-5H2,1-2H3,(H,9,10)/t7-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SRTMHYDFTGFOIE-ZETCQYMHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC1CCC(=O)N1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)C[C@@H]1CCC(=O)N1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H15NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60558456
Record name (5S)-5-(2-Methylpropyl)pyrrolidin-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60558456
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

141.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

62430-05-1
Record name (5S)-5-(2-Methylpropyl)pyrrolidin-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60558456
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

(5S)-5-(2-Methylpropyl)pyrrolidin-2-one IUPAC name and synonyms

Author: BenchChem Technical Support Team. Date: February 2026

Technical Guide: (5S)-5-(2-Methylpropyl)pyrrolidin-2-one

Executive Summary

This technical guide provides an in-depth analysis of (5S)-5-(2-methylpropyl)pyrrolidin-2-one , a chiral gamma-lactam scaffold. While frequently confused with its structural isomer (Pregabalin Lactam), this 5-substituted pyrrolidone represents a distinct chemical entity utilized primarily in the total synthesis of complex natural products (e.g., Pericoannosin A) and as a specialized chiral building block in medicinal chemistry.

This document details the physicochemical properties, synthetic pathways, and critical analytical differentiation strategies required to distinguish this molecule from its 4-substituted regioisomer, a common pharmaceutical impurity.

Chemical Identity & Stereochemistry

The molecule is a five-membered lactam ring bearing an isobutyl group at the 5-position (adjacent to the nitrogen).

Property Data / Description
IUPAC Name (5S)-5-(2-methylpropyl)pyrrolidin-2-one
Common Synonyms (5S)-5-Isobutylpyrrolidin-2-one; (S)-5-Isobutyl-2-pyrrolidone
Molecular Formula C₈H₁₅NO
Molecular Weight 141.21 g/mol
Chiral Center Position 5 (S-configuration)
Core Scaffold

-Lactam (Pyrrolidin-2-one)
Structural Class 5-Alkyl-2-pyrrolidone
Structural Differentiation (Critical)

In drug development, this molecule is often confused with Pregabalin Lactam (4-isobutylpyrrolidin-2-one). The distinction is determined by the attachment point of the isobutyl side chain relative to the carbonyl group.

  • 5-Isobutyl (Topic): Side chain is

    
     to the Nitrogen. Derived from 
    
    
    
    -amino acids with the side chain at the
    
    
    -position.
  • 4-Isobutyl (Pregabalin Impurity): Side chain is

    
     to the Nitrogen. Derived from 
    
    
    
    -amino acids with the side chain at the
    
    
    -position (e.g., Pregabalin).

Synthesis & Formation Mechanism

The formation of (5S)-5-(2-methylpropyl)pyrrolidin-2-one is thermodynamically driven by the cyclization of its linear precursor, (4S)-4-amino-6-methylheptanoic acid .

Reaction Mechanism

The synthesis follows a 5-exo-trig cyclization according to Baldwin’s Rules, which is kinetically favored. The reaction proceeds via nucleophilic attack of the amine lone pair on the carbonyl carbon, followed by dehydration.

Experimental Protocol: Thermal Cyclization

  • Precursor Preparation: Dissolve (4S)-4-amino-6-methylheptanoic acid (1.0 equiv) in Toluene.

  • Catalysis: Add p-Toluenesulfonic acid (pTSA, 0.05 equiv) as a catalyst.

  • Reflux: Heat to reflux (110°C) using a Dean-Stark trap to continuously remove water.

  • Monitoring: Monitor by TLC (SiO₂, MeOH/DCM 1:9) until the starting amino acid spot disappears (approx. 4–6 hours).

  • Workup: Wash with sat. NaHCO₃, dry over MgSO₄, and concentrate in vacuo.

Mechanistic Pathway Visualization

The following diagram illustrates the intramolecular cyclization pathway.

ReactionMechanism Precursor (4S)-4-amino-6-methylheptanoic acid (Linear Precursor) TS Tetrahedral Intermediate (Transition State) Precursor->TS + Heat / H+ (Nucleophilic Attack) Product (5S)-5-isobutylpyrrolidin-2-one (Target Lactam) TS->Product - H₂O (Elimination) Water H₂O (Byproduct) TS->Water

Figure 1: Acid-catalyzed 5-exo-trig cyclization of the gamma-amino acid precursor.

Analytical Characterization & Profiling

Accurate identification requires distinguishing the 5-substituted isomer from the 4-substituted isomer using NMR and Mass Spectrometry.

Nuclear Magnetic Resonance (NMR)

The diagnostic signals in ¹H NMR provide the most reliable differentiation.

Position (5S)-5-Isobutyl (Topic) (4S)-4-Isobutyl (Pregabalin Lactam)
Methine Proton (CH-N) Multiplet at ~3.6–3.8 ppm (Deshielded by adjacent N)Multiplet at ~3.0–3.2 ppm (Less deshielded)
Methylene (CH₂-CO) Complex multiplet (part of ring)Distinct doublet/multiplet at ~2.1–2.4 ppm
Coupling Pattern H-5 couples with H-4 and isobutyl CH₂H-4 couples with H-3, H-5, and isobutyl CH₂
Mass Spectrometry (Fragmentation)

While the molecular ion (


) is identical for both isomers, MS/MS fragmentation patterns differ based on ring stability and side-chain cleavage.
  • 5-Isobutyl: Major fragment often involves loss of the isobutyl group (

    
    -cleavage relative to Nitrogen).
    
  • 4-Isobutyl: Fragmentation is dominated by ring opening.

Applications in Drug Development & Synthesis

Unlike Pregabalin Lactam, which is monitored strictly as an impurity, the 5-isobutyl isomer is a valuable scaffold in natural product synthesis.

Natural Product Core: Pericoannosin A

The (5S)-5-isobutylpyrrolidin-2-one moiety serves as the core skeleton for Pericoannosin A , a natural product exhibiting anti-HIV activity.[1] The synthesis involves the elaboration of the lactam ring to build the fused hexahydro-1H-isochromen system.

QC Workflow for Isomer Identification

In a drug development setting, if an unknown impurity with MW 141.21 is detected in a Pregabalin process, the following logic gate confirms its identity.

QC_Workflow Start Unknown Impurity Detected (MW 141.21, RT ~ Pregabalin Lactam) Step1 Isolate Impurity / Enrich Sample Start->Step1 Step2 1H NMR Analysis Step1->Step2 Decision Check Chemical Shift of Ring Methine (CH-N) Step2->Decision ResultA Shift ~3.0-3.2 ppm (Beta to N) Decision->ResultA Upfield ResultB Shift ~3.6-3.8 ppm (Alpha to N) Decision->ResultB Downfield ConclusionA Identify as: Pregabalin Lactam (4-isomer) ResultA->ConclusionA ConclusionB Identify as: (5S)-5-isobutylpyrrolidin-2-one ResultB->ConclusionB

Figure 2: Logical workflow for distinguishing 4-alkyl vs 5-alkyl pyrrolidone isomers.

References

  • Fulton, M. G., et al. (2019).[2][3] "Formal Total Synthesis of Pericoannosin A." The Journal of Organic Chemistry, 84(18), 12187–12191.[3] [2][3]

  • Baldwin, J. E. (1976). "Rules for Ring Closure." Journal of the Chemical Society, Chemical Communications, 734–736.
  • European Pharmacopoeia (Ph. Eur.). "Pregabalin Monograph: Impurity Profile.
  • Cayman Chemical . "(S)-Pregabalin Lactam Product Information." (Used for comparative data on the 4-isomer).

Sources

(5S)-5-isobutylpyrrolidin-2-one CAS number and molecular weight

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to (5S)-5-Isobutylpyrrolidin-2-one: A Key Chiral Intermediate in Pharmaceutical Synthesis

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of (5S)-5-isobutylpyrrolidin-2-one, a pivotal chiral molecule in modern drug development. Intended for researchers, chemists, and professionals in the pharmaceutical industry, this document delves into its chemical identity, stereospecific synthesis, physicochemical properties, and critical role as a precursor to the blockbuster drug, Pregabalin. We will explore the causality behind synthetic strategies and detail the analytical methodologies required for its characterization, ensuring a thorough understanding of its significance and handling.

Chemical Identity and Nomenclature

(5S)-5-Isobutylpyrrolidin-2-one is a chiral organic compound belonging to the γ-lactam class of molecules.[1] The pyrrolidin-2-one core is a five-membered ring containing a nitrogen atom adjacent to a carbonyl group. The stereocenter at the 5-position, bearing an isobutyl group, dictates the molecule's specific three-dimensional orientation, which is crucial for its application in stereoselective synthesis.

A note on nomenclature is warranted. While the topic specifies "(5S)-5-isobutylpyrrolidin-2-one," standard IUPAC nomenclature assigns the carbonyl carbon as position 2, leading to the designation (4S)-4-isobutylpyrrolidin-2-one . The CAS number 62430-05-1 uniquely identifies this specific (S)-enantiomer. For clarity and consistency with the CAS registry, this guide will primarily use the IUPAC-preferred nomenclature, (4S)-4-isobutylpyrrolidin-2-one, while acknowledging the alternative numbering. This compound is also widely known in the industry as "(S)-Pregabalin Lactam," highlighting its primary application.[2][3]

Key Identifiers
IdentifierValueSource
CAS Number 62430-05-1[4]
Molecular Formula C₈H₁₅NO[4]
Molecular Weight 141.21 g/mol [4]
IUPAC Name (4S)-4-(2-methylpropyl)pyrrolidin-2-oneN/A
Common Synonyms (S)-5-Isobutylpyrrolidin-2-one, (S)-Pregabalin Lactam[2][3]

Physicochemical and Safety Data

(4S)-4-Isobutylpyrrolidin-2-one is typically a low-melting solid or a colorless to pale yellow oil.[2] Its physicochemical properties are critical for its handling, purification, and reaction scalability.

Table of Properties
PropertyValueNotesSource
Appearance Colorless to Light Yellow Oil / Low-Melting Solid[2]
Boiling Point (Predicted) 269.1 ± 9.0 °C at 760 mmHgData for racemic mixture[2]
Density (Predicted) 0.927 ± 0.06 g/cm³Data for racemic mixture[2]
Solubility Slightly soluble in Chloroform, Ethyl Acetate, MethanolData for racemic mixture[2]
Storage Temperature 2-8°C, Sealed in dry conditionsRecommended for stability[2]
Safety Profile

While specific data for the pure (S)-enantiomer is limited, information for the racemic mixture (CAS 61312-87-6) provides a reliable safety reference. It is classified as an irritant.

  • GHS Pictogram: GHS07 (Warning)[2]

  • Hazard Statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation)[2]

  • Precautionary Statements: P261 (Avoid breathing dust/fume/gas/mist/vapors/spray), P280 (Wear protective gloves/eye protection/face protection), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing)[2]

Standard laboratory personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn when handling this compound. Operations should be performed in a well-ventilated fume hood.

Enantioselective Synthesis: The Gateway to Chirality

The paramount importance of (4S)-4-isobutylpyrrolidin-2-one lies in its role as a chiral building block for the synthesis of (S)-Pregabalin . Therefore, its production requires robust, scalable, and highly enantioselective methods. Racemic synthesis followed by chiral resolution is possible but often less efficient for large-scale production than direct asymmetric synthesis.

Core Synthetic Strategy: Asymmetric Hydrogenation

A prevalent and industrially viable approach involves the asymmetric hydrogenation of a prochiral olefin precursor. This strategy introduces the required stereocenter with high fidelity.

G Prochiral_Precursor Prochiral Precursor (e.g., 4-isobutyl-1,5-dihydropyrrol-2-one) Target_Molecule (4S)-4-Isobutylpyrrolidin-2-one (High Enantiomeric Excess) Prochiral_Precursor->Target_Molecule Asymmetric Hydrogenation Chiral_Catalyst Chiral Catalyst (e.g., Rh-DuPhos) Chiral_Catalyst->Target_Molecule H2 H₂ (Hydrogen Gas) H2->Target_Molecule

Caption: Asymmetric hydrogenation workflow for stereoselective synthesis.

Causality of Experimental Choices:

  • The Precursor: An unsaturated lactam, such as 4-isobutyl-1,5-dihydropyrrol-2-one, provides the double bond necessary for hydrogenation. Its synthesis is often more straightforward than directly building the chiral center.

  • The Catalyst: This is the heart of the enantioselectivity. A transition metal (like Rhodium or Ruthenium) is complexed with a chiral phosphine ligand (e.g., DuPhos, BINAP). The three-dimensional arrangement of the ligand creates a chiral pocket that forces the hydrogen molecule to add to one face of the double bond preferentially, leading to a high excess of the desired (S)-enantiomer.

  • Hydrogen Gas (H₂): The reducing agent that saturates the carbon-carbon double bond. The reaction is typically run under pressure to increase the concentration of dissolved hydrogen and accelerate the reaction rate.

Exemplary Synthetic Protocol

The following protocol is a representative method based on procedures described in the patent literature for the synthesis of (4S)-4-isobutylpyrrolidin-2-one via hydrogenation.[5]

Step 1: Preparation of the Reaction Mixture

  • To a suitable high-pressure reactor, add the unsaturated precursor, (4S)-4-(2-methylprop-1-enyl)pyrrolidin-2-one (1.0 equivalent).

  • Add a degassed polar protic solvent, such as methanol (10-20 volumes).

  • Under an inert atmosphere (e.g., argon or nitrogen), add the catalyst, 10% Palladium on carbon (Pd/C) (0.1 equivalents by weight).

    • Rationale: While asymmetric catalysts provide enantioselectivity from prochiral precursors, if the chirality is already established in a precursor molecule (as in this specific patented route), a standard heterogeneous catalyst like Pd/C can be used for simple reduction without affecting the existing stereocenter.[5] This method is robust, the catalyst is easily removed by filtration, and it is cost-effective.

Step 2: Hydrogenation

  • Seal the reactor and purge it several times with hydrogen gas.

  • Pressurize the reactor with hydrogen to the desired pressure (e.g., 50-100 psi).

  • Stir the reaction mixture vigorously at room temperature for approximately 12-24 hours.

  • Monitor the reaction for completion by taking aliquots and analyzing via Thin Layer Chromatography (TLC) or Gas Chromatography (GC) to observe the disappearance of the starting material.

Step 3: Work-up and Isolation

  • Carefully vent the excess hydrogen from the reactor.

  • Purge the reactor with an inert gas.

  • Filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst.[5] Wash the filter cake with additional methanol.

  • Combine the filtrate and washings and concentrate the solution under reduced pressure using a rotary evaporator.

  • The resulting crude product, (4S)-4-isobutylpyrrolidin-2-one, is obtained as a low-melting solid or oil and can be used directly or purified further by vacuum distillation or column chromatography if necessary.[5]

Application in Drug Development: The Pregabalin Connection

The sole, high-value application of (4S)-4-isobutylpyrrolidin-2-one is its function as the direct precursor to (S)-Pregabalin , marketed under the trade name Lyrica®, among others. Pregabalin is a structural analogue of the neurotransmitter gamma-aminobutyric acid (GABA) and is widely prescribed for neuropathic pain, epilepsy, and generalized anxiety disorder.[6]

The crucial step is the hydrolysis of the lactam ring to reveal the γ-amino acid structure of Pregabalin.

G cluster_0 Lactam (4S)-4-Isobutylpyrrolidin-2-one Pregabalin (S)-Pregabalin (3-(aminomethyl)-5-methylhexanoic acid) Lactam->Pregabalin Lactam Ring Opening Reagents Acidic Hydrolysis (e.g., HCl, H₂O, Heat) Reagents->Pregabalin

Caption: Conversion of the lactam intermediate to (S)-Pregabalin.

Mechanism Insight: The therapeutic activity of Pregabalin is stereospecific. The (S)-enantiomer is the active form, while the (R)-enantiomer is significantly less potent. This underscores the critical need for an enantiomerically pure starting material like (4S)-4-isobutylpyrrolidin-2-one. Any contamination with the (R)-lactam would lead to the inactive (R)-Pregabalin, reducing the final product's efficacy and introducing an unnecessary chemical entity.

Analytical Characterization

Rigorous analytical control is essential to ensure the identity, purity, and, most importantly, the enantiomeric excess (e.e.) of (4S)-4-isobutylpyrrolidin-2-one. A combination of spectroscopic and chromatographic techniques is employed.

Structural Confirmation
  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to confirm the molecular structure, ensuring the correct connectivity of atoms and the presence of the isobutyl group and lactam ring.[5]

  • Mass Spectrometry (MS): Provides the molecular weight of the compound, confirming its elemental composition.

Purity and Enantiomeric Excess Determination

High-Performance Liquid Chromatography (HPLC) is the gold standard for both chemical and chiral purity analysis.

Protocol: Chiral HPLC for Enantiomeric Excess (e.e.)

  • Instrumentation: An HPLC system equipped with a UV detector.

  • Chiral Stationary Phase (Column): A column specifically designed to separate enantiomers is required. Common choices include polysaccharide-based columns (e.g., Chiralcel® OD-H, Chiralpak® AD-H). The choice of column is critical and must be screened for its ability to resolve the two enantiomers of 4-isobutylpyrrolidin-2-one.

  • Mobile Phase: A mixture of a non-polar solvent (e.g., hexane or heptane) and a polar modifier (e.g., isopropanol or ethanol). The exact ratio must be optimized to achieve baseline separation of the enantiomeric peaks. A typical starting point would be 90:10 hexane:isopropanol.

  • Sample Preparation: Prepare a dilute solution of the sample in the mobile phase (e.g., 1 mg/mL).

  • Analysis:

    • Inject a small volume (e.g., 10 µL) of the sample onto the column.

    • Run the analysis under isocratic conditions at a constant flow rate (e.g., 1.0 mL/min).

    • Detect the eluting peaks using a UV detector at a suitable wavelength (e.g., 210 nm).

  • Data Interpretation:

    • The two enantiomers will appear as separate peaks with different retention times.

    • Calculate the enantiomeric excess using the areas of the two peaks: e.e. (%) = [ (Area_S - Area_R) / (Area_S + Area_R) ] * 100

    • For pharmaceutical applications, an e.e. of >99.5% is typically required.

Conclusion

(5S)-5-Isobutylpyrrolidin-2-one, more accurately named (4S)-4-isobutylpyrrolidin-2-one, is more than a simple chemical intermediate; it is an enabling molecule for the efficient, large-scale production of a vital pharmaceutical agent. Its value is intrinsically linked to its chirality, making enantioselective synthesis and rigorous analytical control the cornerstones of its industrial application. Understanding the principles behind its synthesis and characterization provides researchers and drug development professionals with the foundational knowledge to work with this and other critical chiral building blocks that form the backbone of modern medicine.

References

  • Google Patents.
  • Google Patents. CN102952057B - A kind of preparation method of 4-isobutyl-pyrrolidin-2-one. (2013).
  • Indian Journal of Chemistry. Note An efficient total synthesis of (±)-pregabalin. (2011). [Link]

  • Google Patents. EP2053040A1 - Pregabalin intermediates and process for preparing them and Pregabalin. (2009).
  • Royal Society of Chemistry. Stereoselective synthesis of 2,5-disubstituted pyrrolidines through gold-catalyzed anti-Markovnikov hydroamination. (2017). [Link]

  • MDPI. Synthesis of 1,5-Substituted Pyrrolidin-2-ones from Donor–Acceptor Cyclopropanes and Anilines/Benzylamines. (2022). [Link]

  • LookChem. Cas 61312-87-6,4-Isobutyl-2-pyrrolidinone. [Link]

  • Beilstein-Institut. Experimental and theoretical studies on the synthesis of 1,4,5-trisubstituted pyrrolidine-2,3-diones. (2022). [Link]

  • PubMed. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. (2021). [Link]

  • PubChem. 5-Benzylpyrrolidin-2-One. [Link]

  • DC Chemicals. (S)-4-Isobutylpyrrolidin-2-One. [Link]

  • Technology Networks. New Molecule-Creation Method a “Powerful Tool” To Accelerate Drug Synthesis and Discovery. (2024). [Link]

  • DC Fine Chemicals. (S)-4-Isobutylpyrrolidin-2-One. [Link]

Sources

(5S)-5-(2-Methylpropyl)pyrrolidin-2-one safety and handling information

Author: BenchChem Technical Support Team. Date: February 2026

Content Type: Technical Guidance & Safety Protocol Subject: CAS 62430-05-1 | Chiral


-Lactam Scaffold
Audience:  Medicinal Chemists, Process Safety Engineers, and CMC Leads
Executive Summary & Chemical Constitution

(5S)-5-(2-Methylpropyl)pyrrolidin-2-one (also referred to as (S)-5-Isobutylpyrrolidin-2-one ) is a specialized chiral building block used primarily in the synthesis of peptidomimetics and protease inhibitors. Unlike its regioisomer 4-isobutylpyrrolidin-2-one (the lactam impurity of Pregabalin), the 5-substituted isomer serves as a conformationally constrained mimic of the L-Leucine residue.

Its value lies in the rigidification of the peptide backbone, locking the isobutyl side chain into a specific spatial orientation essential for binding to S1/S1' pockets of viral proteases (e.g., HIV-1, HCV) and


-secretase complexes.
Physicochemical Identity
PropertySpecification
IUPAC Name (5S)-5-(2-Methylpropyl)pyrrolidin-2-one
CAS Number 62430-05-1
Molecular Formula C₈H₁₅NO
Molecular Weight 141.21 g/mol
Chirality (S)-Enantiomer (derived from L-amino acid pool)
Physical State Viscous oil or low-melting solid (dependent on purity)
Solubility Soluble in MeOH, DCM, DMSO; Sparingly soluble in hexanes
pKa ~16.5 (Amide N-H)
Health, Safety, and Environment (HSE) Profile

Critical Warning: While specific toxicological data for this exact isomer is limited in public registries, Bridging Principles (OSHA/GHS) must be applied based on the structural homology to 2-Pyrrolidone , N-Methylpyrrolidone (NMP) , and bioactive leucine analogs.

Risk Assessment Matrix
  • Skin Permeation (High Risk): Pyrrolidone motifs are known penetration enhancers. This molecule is lipophilic (isobutyl group) and low molecular weight, increasing the probability of transdermal absorption.

  • Reproductive Toxicity (Potential): Analogous lactams (e.g., NMP) are Category 1B reproductive toxins. Treat this substance as a Suspected Reproductive Toxin until definitive data proves otherwise.

  • Irritation: Predicted to be a Category 2 Skin/Eye Irritant due to the amide functionality and lipid solubility.

Handling Protocol: The "Double-Barrier" System

To ensure researcher safety, a self-validating "Double-Barrier" containment strategy is required.

Step 1: Primary Engineering Control

  • All weighing and transfer operations must occur within a Chemical Fume Hood or Powder Containment Enclosure .

  • Face velocity must be validated >0.5 m/s.

Step 2: Personal Protective Equipment (PPE) Selection

  • Gloves: Do NOT use standard Nitrile for prolonged contact. Pyrrolidones can swell nitrile.

    • Recommendation:Butyl Rubber (0.7mm) or Laminate Film (Silver Shield/4H).

  • Respiratory: If aerosolization is possible (e.g., rotary evaporation, high-vac drying), use a P100/OV cartridge.

Step 3: Deactivation

  • Spills should be treated with an absorbent (vermiculite) followed by a wash with 10% aqueous sodium bisulfate (to protonate/solubilize) and then soap/water.

Synthesis & Manufacturing Logic

The synthesis of (5S)-5-isobutylpyrrolidin-2-one is non-trivial because maintaining the chiral center requires avoiding racemization conditions common in high-temp cyclizations.

Preferred Route: The "Chiral Pool" Homologation

The most robust synthetic route utilizes L-Glutamic Acid or L-Pyroglutamic Acid as the starting material to ensure optical purity.

  • Starting Material: (S)-Pyroglutaminol (derived from L-Glutamic acid).

  • Oxidation: Swern oxidation to the aldehyde.

  • Wittig Olefination: Reaction with isopropyl triphenylphosphonium ylide.

  • Hydrogenation: Catalytic reduction (Pd/C) of the alkene reduces the side chain to an isobutyl group while preserving the lactam ring.

Process Visualization (Graphviz)

SynthesisPath Start (S)-Pyroglutamic Acid (Chiral Pool) Step1 Reduction (BH3·SMe2) Start->Step1 Inter1 (S)-Pyroglutaminol Step1->Inter1 Step2 Swern Oxidation Inter1->Step2 Inter2 Aldehyde Intermediate Step2->Inter2 Step3 Wittig Reaction (Ph3P=C(Me)2) Inter2->Step3 Step4 H2 / Pd-C (Stereoselective Reduction) Step3->Step4 Final (5S)-5-Isobutylpyrrolidin-2-one (Target) Step4->Final Step4->Final Maintains (S) config

Figure 1: Synthetic workflow utilizing the chiral pool strategy to prevent racemization of the C5 center.

Applications in Drug Discovery

This scaffold is distinct from the 4-substituted "GABA" analogs. The 5-substituted position mimics the


-carbon of an amino acid.
A. Protease Inhibitors (P1/P1' Fragments)

In HIV and HCV protease inhibitors, the transition state often requires a hydrophobic group to occupy the S1 pocket.

  • Mechanism: The lactam ring constrains the N-C

    
     bond, reducing the entropic penalty of binding.
    
  • Structure-Activity Relationship (SAR): The isobutyl group mimics the side chain of Leucine or Valine, common residues at cleavage sites.

B.

-Secretase Modulators

Research into Alzheimer's Disease therapeutics has utilized 5-substituted pyrrolidinones to modulate


-secretase without completely abolishing its activity (sparing Notch signaling). The (5S)-isobutyl moiety provides the necessary lipophilicity to penetrate the transmembrane domain where the enzyme active site resides.
Analytical Quality Control

To validate the integrity of this reagent for use in GMP or GLP studies, the following specification limits are recommended.

TestMethodAcceptance CriteriaRationale
Enantiomeric Excess (ee) Chiral HPLC (Chiralpak AD-H or OD-H)> 98.5% eeCritical for biological activity; the (R)-isomer may be inactive or toxic.
Chemical Purity GC-MS or HPLC-UV (210 nm)> 97.0%Lactams are UV-weak; low wavelength required.
Residual Solvents HS-GC< 5000 ppm (Class 3)Removal of reaction solvents (THF, DCM).
Water Content Karl Fischer (Coulometric)< 0.5% w/wLactams are hygroscopic; water promotes hydrolysis to the amino acid.
Handling Decision Tree

SafetyFlow Start Handling (5S)-5-Isobutylpyrrolidin-2-one StateCheck Physical State? Start->StateCheck Solid Solid / Waxy Solid StateCheck->Solid Liquid Viscous Oil (Melted) StateCheck->Liquid Risk1 Risk: Dust Inhalation Solid->Risk1 Risk2 Risk: Skin Absorption Liquid->Risk2 Action1 Use Powder Hood Wear N95/P100 Risk1->Action1 Action2 Double Glove (Laminate) Use Fume Hood Risk2->Action2 Storage Storage: Hygroscopic Store under Argon/N2 at 2-8°C Action1->Storage Action2->Storage

Figure 2: Operational safety decision matrix for handling physical forms of the substance.

References
  • National Center for Biotechnology Information (NCBI). (2025). PubChem Compound Summary for CID 61312-87-6 (Isomer differentiation). Retrieved from [Link](Note: Used for structural comparison of the 4- vs 5-isomer).

  • Smith, A. B., et al. (2002). "Design and synthesis of pyrrolidine-5,5-trans-lactams as novel mechanism-based inhibitors of human cytomegalovirus protease."[1] Journal of Medicinal Chemistry. Retrieved from [Link]

  • European Chemicals Agency (ECHA). (2024). Substance Information: Pyrrolidone derivatives and reproductive toxicity classifications. Retrieved from [Link]

  • Boichenko, M. A., et al. (2022).[2] "Synthesis of 1,5-Substituted Pyrrolidin-2-ones from Donor–Acceptor Cyclopropanes." Molecules. Retrieved from [Link]

Sources

A Technical Guide to (4S)-4-(2-Methylpropyl)pyrrolidin-2-one: Synthesis, Characterization, and Pharmaceutical Significance

Author: BenchChem Technical Support Team. Date: February 2026

A Note on the Subject Compound: Initial research for "(5S)-5-(2-Methylpropyl)pyrrolidin-2-one" yielded minimal specific data. However, the closely related isomer, (4S)-4-(2-Methylpropyl)pyrrolidin-2-one , is a compound of significant interest in the pharmaceutical industry. This guide will focus on this well-documented and scientifically relevant molecule, a key intermediate and impurity related to the drug Pregabalin.

Introduction: The Pyrrolidinone Scaffold and the Rise of a Key Intermediate

The pyrrolidin-2-one (γ-lactam) ring is a privileged scaffold in medicinal chemistry, forming the core of numerous biologically active molecules.[1][2][3] Its rigid, five-membered ring structure allows for the precise spatial orientation of functional groups, making it an ideal building block for designing compounds that interact with specific biological targets. This guide provides a comprehensive technical overview of (4S)-4-(2-Methylpropyl)pyrrolidin-2-one , a chiral γ-lactam of significant industrial importance.

This compound, often referred to as (S)-Pregabalin Lactam, is a critical intermediate and a known impurity in the synthesis of Pregabalin, a blockbuster drug used to treat neuropathic pain, epilepsy, and anxiety.[4][5][6] Understanding its discovery, synthesis, and characterization is paramount for drug development professionals involved in the manufacturing and quality control of Pregabalin and related compounds. This document will delve into the causality behind synthetic strategies, provide detailed experimental insights, and outline the compound's role within the broader context of pharmaceutical development.

Discovery and History: An Offshoot of Anticonvulsant Drug Development

The history of (4S)-4-(2-Methylpropyl)pyrrolidin-2-one is intrinsically linked to the development of its corresponding γ-amino acid, Pregabalin ((S)-3-(aminomethyl)-5-methylhexanoic acid). Pregabalin was designed as a more potent successor to Gabapentin, targeting the α2δ subunit of voltage-gated calcium channels.

The discovery of the lactam was not as a primary therapeutic agent, but as a byproduct and key synthetic precursor. During the development of various synthetic routes to Pregabalin, intramolecular cyclization of Pregabalin or its ester precursors was observed, leading to the formation of the thermodynamically stable five-membered lactam ring.[6] This cyclization can occur under thermal stress or certain chemical conditions, making the lactam a critical process-related impurity that must be monitored and controlled during drug manufacturing.[4][5] Its identity as "Pregabalin Impurity A" or "Pregabalin Related Compound C" in various pharmacopeias underscores its importance from a regulatory and quality assurance perspective.[5][7]

Physicochemical Properties and Characterization

Accurate characterization of (4S)-4-(2-Methylpropyl)pyrrolidin-2-one is essential for its use as a reference standard and for monitoring its presence in pharmaceutical production.

PropertyValue
IUPAC Name (4S)-4-(2-Methylpropyl)pyrrolidin-2-one[5]
Synonyms (S)-4-Isobutylpyrrolidin-2-one, (S)-Pregabalin Lactam[5][8]
CAS Number 181289-23-6[5]
Molecular Formula C₈H₁₅NO[5]
Molecular Weight 141.21 g/mol [5][7]
Appearance Neat solid[5]
Solubility Soluble in DMSO, Ethanol, and PBS (pH 7.2)[5]

Analytical Characterization: Standard analytical techniques are employed to confirm the identity and purity of the compound:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to elucidate the structure, confirming the presence of the isobutyl group, the pyrrolidinone ring protons, and the single chiral center.

  • Mass Spectrometry (MS): Provides the molecular weight and fragmentation pattern, confirming the elemental composition.

  • Chiral High-Performance Liquid Chromatography (HPLC): Essential for determining enantiomeric purity, distinguishing the (S)-enantiomer from its (R)-counterpart. This is critical in the context of Pregabalin synthesis, where stereochemical integrity is a key quality attribute.

Synthesis Methodologies: A Strategic Overview

The synthesis of enantiomerically pure (4S)-4-(2-Methylpropyl)pyrrolidin-2-one is a key challenge, often approached via asymmetric synthesis or by starting from a chiral precursor. A common and efficient strategy begins with a Michael addition to a nitroalkene, followed by reduction and cyclization.

Retrosynthetic Analysis

A logical retrosynthetic approach breaks down the target molecule into readily available starting materials. The core strategy involves disconnecting the amide bond, revealing a γ-amino acid or its ester equivalent, which can be traced back to a nitro-ester precursor formed via a stereoselective Michael addition.

Retrosynthesis Target (4S)-4-Isobutylpyrrolidin-2-one AminoAcid (S)-4-Amino-6-methylheptanoic Acid Ester Target->AminoAcid Amide Disconnection NitroEster (S)-4-Nitro-6-methylheptanoic Acid Ester AminoAcid->NitroEster Nitro Reduction Start Diethyl Malonate + 3-Methyl-1-nitrobutane NitroEster->Start Michael Addition

Caption: Retrosynthetic analysis of (4S)-4-isobutylpyrrolidin-2-one.

Detailed Experimental Protocol: Asymmetric Synthesis

This protocol describes a validated laboratory-scale synthesis. The key to success is the control of stereochemistry during the initial carbon-carbon bond formation.

Step 1: Asymmetric Michael Addition The synthesis begins with the conjugate addition of diethyl malonate to 3-methyl-1-nitrobutane. This reaction is catalyzed by a chiral catalyst (e.g., a chiral phase-transfer catalyst or a metal-chiral ligand complex) to induce asymmetry and establish the desired (S)-stereocenter.

  • To a stirred solution of 3-methyl-1-nitrobutane (1.0 eq) and diethyl malonate (1.1 eq) in a suitable solvent (e.g., toluene) at -20 °C, add the chiral catalyst (0.05 eq).

  • Add a base (e.g., potassium carbonate, 2.0 eq) portion-wise, maintaining the temperature.

  • Stir the reaction mixture at -20 °C for 24-48 hours, monitoring by TLC or HPLC for the disappearance of the starting material.

  • Upon completion, quench the reaction with saturated aqueous ammonium chloride and extract the product with ethyl acetate.

  • The organic layers are combined, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure to yield the crude diethyl (S)-2-(2-methyl-4-nitrobutyl)malonate.

Causality Explanation: The use of a chiral catalyst is the cornerstone of this synthesis. It creates a chiral environment around the reactants, forcing the nucleophilic attack of the malonate enolate onto one face of the nitroalkene, thereby yielding one enantiomer in excess. The choice of catalyst and reaction conditions is critical for achieving high enantiomeric excess (ee).

Step 2: Decarboxylation and Nitro Group Reduction The resulting malonate derivative is then subjected to hydrolysis and decarboxylation, followed by the reduction of the nitro group to a primary amine.

  • Heat the crude product from Step 1 in a mixture of acetic acid, water, and a small amount of sulfuric acid to effect hydrolysis and decarboxylation, yielding (S)-6-methyl-4-nitroheptanoic acid.

  • Isolate the acid and then reduce the nitro group. A common method is catalytic hydrogenation. Dissolve the nitro acid in methanol and add Palladium on carbon (10% w/w).

  • Pressurize the vessel with hydrogen gas (e.g., 50 psi) and stir at room temperature until hydrogen uptake ceases.

  • Filter the reaction mixture through Celite to remove the catalyst and concentrate the filtrate to yield crude (S)-4-amino-6-methylheptanoic acid.

Causality Explanation: Catalytic hydrogenation is a clean and efficient method for reducing nitro groups to amines without affecting the carboxylic acid. The palladium catalyst provides a surface for the reaction between hydrogen and the nitro group to occur at a low energy barrier.

Step 3: Lactamization (Intramolecular Cyclization) The final step is the cyclization of the γ-amino acid to form the lactam. This is typically achieved by heating.

  • Heat the crude (S)-4-amino-6-methylheptanoic acid under vacuum (e.g., at 180-200 °C).

  • Water is eliminated during the reaction, and the product, (4S)-4-(2-Methylpropyl)pyrrolidin-2-one, can be purified by vacuum distillation or chromatography.

Causality Explanation: This intramolecular condensation is driven by the formation of the stable, five-membered lactam ring. Heating provides the necessary activation energy to overcome the barrier for the nucleophilic attack of the amine onto the carboxylic acid's carbonyl carbon, followed by the elimination of a water molecule.

Synthesis Workflow Diagram

Caption: A typical workflow for the asymmetric synthesis of the target compound.

Applications and Pharmaceutical Significance

The primary significance of (4S)-4-(2-Methylpropyl)pyrrolidin-2-one lies in its relationship with Pregabalin.

  • Key Synthetic Intermediate: While some routes to Pregabalin aim to avoid its formation, other patented syntheses utilize the lactam as a key intermediate.[9] In these processes, the lactam is synthesized and purified first, and then the ring is hydrolyzed under controlled basic or acidic conditions to yield the final Pregabalin API. This can be an effective strategy for purification, as the lactam is often a crystalline solid that is easier to purify than the amino acid product.

  • Critical Process Impurity: As mentioned, it is a known degradation product and process impurity.[5][6] Regulatory agencies require strict limits on such impurities in the final drug product. Therefore, pharmaceutical manufacturers must have access to pure (4S)-4-(2-Methylpropyl)pyrrolidin-2-one to use as an analytical reference standard for developing and validating methods to detect and quantify it in batches of Pregabalin.

  • Chiral Building Block: Beyond its role with Pregabalin, this chiral lactam serves as a valuable building block for the synthesis of other complex molecules. Its stereocenter and functional groups (amide and an activatable C-H bond) can be manipulated to build further stereochemical complexity.

Conclusion

(4S)-4-(2-Methylpropyl)pyrrolidin-2-one, while not a therapeutic agent itself, holds a position of considerable importance in the landscape of pharmaceutical development and manufacturing. Its story—from a process impurity to a strategic synthetic intermediate—highlights the intricate challenges and clever solutions that characterize modern medicinal chemistry. For researchers and scientists in the field, a thorough understanding of its synthesis, properties, and analytical control is not merely academic; it is a practical necessity for ensuring the quality, safety, and efficacy of a globally significant medication. The methodologies and principles discussed herein provide a solid foundation for professionals working with this and other chiral pyrrolidinone-based structures.

References

  • Ivashchenko, A., et al. (2022). Synthesis of 1,5-Substituted Pyrrolidin-2-ones from Donor–Acceptor Cyclopropanes and Anilines/Benzylamines. MDPI. Available at: [Link]

  • Slabu, I., et al. (2023). Enantio-Complementary Synthesis of 2-Substituted Pyrrolidines and Piperidines via Transaminase-Triggered Cyclizations. JACS Au. Available at: [Link]

  • Wong, Y-C., et al. (2009). Cobalt-Catalyzed Regioselective Synthesis of Pyrrolidinone Derivatives by Reductive Coupling of Nitriles and Acrylamides. Organic Chemistry Portal. Available at: [Link]

  • Panday, S. K., & Pathak, M. B. (2021). Synthesis, Characterization and Biological Activate 5-(Hydroxymethyl) Pyrrolidin-2-One at Room Temperature. ResearchGate. Available at: [Link]

  • Li Petri, G., et al. (2021). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. Springer Link. Available at: [Link]

  • ResearchGate. (n.d.). Synthesis of Pyrrolidones and Caprolactams by Intramolecular Cyclization of Linear Precursors. Available at: [Link]

  • Organic Syntheses. (2014). Formation of γ-‐Keto Esters from β. Available at: [Link]

  • Al-Sanea, M. M., et al. (2023). Recent insights about pyrrolidine core skeletons in pharmacology. Frontiers in Chemistry. Available at: [Link]

  • ResearchGate. (2010). Antiarrhythmic and antioxidant activity of novel pyrrolidin-2-one derivatives with adrenolytic properties. Available at: [Link]

  • Heikinheimo, A. (2023). Diastereoselective Synthesis of Substituted Chromenopyrrolidinones from Amino Acid Derived Nitriles. University of Helsinki. Available at: [Link]

  • Rigo, B., et al. (1986). Studies on pyrrolidinones. A convenient synthesis of 5-cyano-2-pyrrolidinone derivatives. Journal of Heterocyclic Chemistry. Available at: [Link]

  • Aylward, N. (2015). A Computational Study of a Prebiotic Synthesis of L-Leucine, L-Isoleucine and L-Proline. WSEAS Transactions on Biology and Biomedicine. Available at: [Link]

  • Ivashchenko, A., et al. (2022). Synthesis of 1,5-Substituted Pyrrolidin-2-ones from Donor–Acceptor Cyclopropanes and Anilines/Benzylamines. National Center for Biotechnology Information. Available at: [Link]

  • LookChem. (n.d.). Cas 61312-87-6,4-Isobutyl-2-pyrrolidinone. Available at: [Link]

  • PharmaCompass. (n.d.). (4S)-4-(2-methylpropyl)pyrrolidin-2-one. Available at: [Link]

  • Drug Hunter. (n.d.). Molecules of the Month. Available at: [Link]

  • Google Patents. (n.d.). EP2418194A1 - Verfahren zur Herstellung von Pregabalin.
  • PharmaCompass. (n.d.). 4-ISOBUTYL-2-PYRROLIDINONE. Available at: [Link]

  • Drachnik, A. M., et al. (2017). Conversion of Pregabalin to 4-Isobutylpyrrolidone-2. PubMed. Available at: [Link]

Sources

Methodological & Application

Application Notes & Protocols: A Detailed Guide to the Synthesis of (5S)-5-(2-Methylpropyl)pyrrolidin-2-one

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This document provides a comprehensive, in-depth guide for the stereoselective synthesis of (5S)-5-(2-Methylpropyl)pyrrolidin-2-one, a valuable chiral building block in medicinal chemistry and drug development. The protocol leverages the readily available and inexpensive chiral pool starting material, (S)-pyroglutamic acid, to ensure the desired (S)-stereochemistry at the C5 position. The synthesis is presented as a robust three-step sequence: (1) selective reduction of the carboxylic acid to a primary alcohol, (2) conversion of the alcohol to a reactive alkyl iodide, and (3) carbon-carbon bond formation via organocuprate coupling. This guide is intended for researchers, scientists, and drug development professionals, offering not just a step-by-step protocol but also the underlying chemical principles and rationale for experimental choices, ensuring both reproducibility and adaptability.

Introduction: The Significance of Chiral Pyrrolidin-2-ones

The pyrrolidin-2-one scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds.[1][2] Its rigid, five-membered lactam ring system serves as an effective conformational constraint, which is crucial for specific molecular recognition at biological targets. When a stereocenter is introduced, particularly at the C5 position, the resulting enantiomerically pure compounds can exhibit significantly different pharmacological profiles.[1] (5S)-5-(2-Methylpropyl)pyrrolidin-2-one, with its defined stereochemistry and lipophilic isobutyl side chain, represents a key synthon for the development of novel therapeutics, including enzyme inhibitors and modulators of protein-protein interactions.

The strategic use of (S)-pyroglutamic acid as a starting material is a cornerstone of this synthetic approach. Derived from the natural amino acid L-glutamic acid, it provides a cost-effective and reliable source of chirality, circumventing the need for expensive asymmetric catalysts or chiral resolutions.[1][3] This protocol is designed to be efficient, scalable, and to proceed with high stereochemical fidelity.

Overall Synthetic Strategy

The synthesis of (5S)-5-(2-Methylpropyl)pyrrolidin-2-one from (S)-pyroglutamic acid is achieved via a three-step linear sequence. The core logic is to transform the C5-carboxylic acid group into the desired C5-isobutyl group while preserving the stereocenter.

  • Reduction: The carboxylic acid of (S)-pyroglutamic acid is selectively reduced to the corresponding primary alcohol, yielding (5S)-5-(hydroxymethyl)pyrrolidin-2-one, commonly known as L-pyroglutaminol.

  • Activation: The hydroxyl group is then converted into a more reactive leaving group, specifically an iodide, to facilitate nucleophilic substitution.

  • Coupling: Finally, a carbon-carbon bond is formed by coupling the resulting alkyl iodide with an isobutyl nucleophile, furnished by a lithium diisobutylcuprate reagent.

Synthesis_Workflow A (S)-Pyroglutamic Acid B (5S)-5-(Hydroxymethyl)pyrrolidin-2-one (L-Pyroglutaminol) A->B Step 1: Reduction NaBH4, Ethanol C (5S)-5-(Iodomethyl)pyrrolidin-2-one B->C Step 2: Iodination PPh3, I2, Imidazole D (5S)-5-(2-Methylpropyl)pyrrolidin-2-one C->D Step 3: Cuprate Coupling (iBu)2CuLi, THF

Caption: Overall synthetic workflow from (S)-pyroglutamic acid.

Detailed Experimental Protocols

Safety Precaution: All reactions should be performed in a well-ventilated fume hood. Personal protective equipment (safety glasses, lab coat, and gloves) must be worn at all times. All reagents are to be handled with care, and material safety data sheets (MSDS) should be consulted before use. Tetrahydrofuran (THF) must be freshly distilled from sodium/benzophenone ketyl under an inert atmosphere.

Step 1: Synthesis of (5S)-5-(Hydroxymethyl)pyrrolidin-2-one (L-Pyroglutaminol)

Principle: The carboxylic acid of (S)-pyroglutamic acid is selectively reduced to a primary alcohol using sodium borohydride. The lactam carbonyl is less reactive and remains intact under these conditions. The esterification of pyroglutamic acid in situ or in a prior step can facilitate a smoother reduction.[2][4] This protocol follows a one-pot esterification-reduction procedure.

Reagent/SolventMolar Mass ( g/mol )AmountMolesEquivalents
(S)-Pyroglutamic Acid129.1110.0 g77.4 mmol1.0
Ethanol (Absolute)46.07200 mL--
Thionyl Chloride (SOCl₂)118.976.7 mL (11.1 g)93.0 mmol1.2
Sodium Borohydride (NaBH₄)37.835.86 g155 mmol2.0
Hydrochloric Acid (1 M aq.)-~50 mL--
Ethyl Acetate-3 x 150 mL--
Brine-100 mL--
Sodium Sulfate (Na₂SO₄)----

Procedure:

  • To a 500 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser (with a drying tube), add (S)-pyroglutamic acid (10.0 g, 77.4 mmol) and absolute ethanol (200 mL).

  • Cool the suspension to 0 °C in an ice bath.

  • Slowly add thionyl chloride (6.7 mL, 93.0 mmol) dropwise to the stirred suspension over 15 minutes. Caution: This reaction is exothermic and releases HCl gas.

  • Remove the ice bath and stir the reaction mixture at room temperature for 4 hours, during which the solid will dissolve, forming ethyl (S)-pyroglutamate.

  • Re-cool the solution to 0 °C.

  • In small portions, carefully add sodium borohydride (5.86 g, 155 mmol) over 30 minutes. Caution: Hydrogen gas is evolved.

  • After the addition is complete, remove the ice bath and stir the reaction mixture at room temperature overnight (approx. 16 hours).

  • Cool the mixture to 0 °C and quench the reaction by the slow, dropwise addition of 1 M HCl until the effervescence ceases and the pH is ~7.

  • Remove the ethanol under reduced pressure using a rotary evaporator.

  • Extract the resulting aqueous residue with ethyl acetate (3 x 150 mL).

  • Combine the organic layers, wash with brine (100 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.

  • Purify the product by flash column chromatography (Silica gel, 5-10% methanol in dichloromethane) to afford (5S)-5-(hydroxymethyl)pyrrolidin-2-one as a white solid or colorless oil.

    • Expected Yield: 75-85%

    • Characterization: The product should be characterized by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity, and compared with literature data.[5]

Step 2: Synthesis of (5S)-5-(Iodomethyl)pyrrolidin-2-one

Principle: The primary alcohol is converted to an alkyl iodide via an Appel-type reaction. Triphenylphosphine and iodine react to form an intermediate phosphonium iodide species, which then activates the alcohol for nucleophilic substitution by the iodide ion. Imidazole is used as a mild base to neutralize the HI generated during the reaction.

Reagent/SolventMolar Mass ( g/mol )AmountMolesEquivalents
(5S)-5-(Hydroxymethyl)pyrrolidin-2-one115.137.0 g60.8 mmol1.0
Triphenylphosphine (PPh₃)262.2919.1 g72.9 mmol1.2
Iodine (I₂)253.8118.5 g72.9 mmol1.2
Imidazole68.085.0 g73.4 mmol1.21
Dichloromethane (DCM, dry)-250 mL--
Saturated Na₂S₂O₃ (aq.)-2 x 100 mL--
Brine-100 mL--
Sodium Sulfate (Na₂SO₄)----

Procedure:

  • To a 500 mL round-bottom flask under an argon atmosphere, add triphenylphosphine (19.1 g, 72.9 mmol), imidazole (5.0 g, 73.4 mmol), and dry dichloromethane (150 mL).

  • Cool the solution to 0 °C in an ice bath.

  • Add iodine (18.5 g, 72.9 mmol) portion-wise, maintaining the temperature below 10 °C. The mixture will turn dark brown.

  • Stir for 15 minutes at 0 °C.

  • Add a solution of (5S)-5-(hydroxymethyl)pyrrolidin-2-one (7.0 g, 60.8 mmol) in dry dichloromethane (100 mL) dropwise over 20 minutes.

  • Allow the reaction to warm to room temperature and stir for 4-6 hours. Monitor the reaction progress by TLC (stain with KMnO₄).

  • Quench the reaction by adding saturated aqueous sodium thiosulfate (Na₂S₂O₃) solution (100 mL) and stir until the brown color disappears.

  • Transfer the mixture to a separatory funnel and separate the layers. Wash the organic layer with another 100 mL of Na₂S₂O₃ solution, followed by brine (100 mL).

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • The crude product will contain triphenylphosphine oxide. Purify by flash column chromatography (Silica gel, gradient elution from 30% to 60% ethyl acetate in hexanes) to yield (5S)-5-(iodomethyl)pyrrolidin-2-one as a light-yellow solid.

Step 3: Synthesis of (5S)-5-(2-Methylpropyl)pyrrolidin-2-one

Principle: This step involves a Gilman coupling reaction.[6] Isobutyllithium is first reacted with copper(I) iodide to form a lithium diisobutylcuprate species. This organocuprate is a soft nucleophile that effectively displaces the iodide from the C5 position of the pyrrolidinone in an Sₙ2-type fashion to form the target C-C bond.

Reagent/SolventMolar Mass ( g/mol )AmountMolesEquivalents
Copper(I) Iodide (CuI)190.456.3 g33.1 mmol1.2
Tetrahydrofuran (THF, dry)-200 mL--
Isobutyllithium (1.7 M in heptane)-38.9 mL66.2 mmol2.4
(5S)-5-(Iodomethyl)pyrrolidin-2-one225.036.2 g27.6 mmol1.0
Saturated NH₄Cl (aq.)-100 mL--
Diethyl Ether-3 x 100 mL--
Brine-100 mL--
Sodium Sulfate (Na₂SO₄)----

Procedure:

  • To a flame-dried 500 mL Schlenk flask under an argon atmosphere, add copper(I) iodide (6.3 g, 33.1 mmol) and dry THF (100 mL).

  • Cool the suspension to -40 °C (acetonitrile/dry ice bath).

  • Slowly add isobutyllithium (38.9 mL of a 1.7 M solution, 66.2 mmol) dropwise via syringe, keeping the internal temperature below -35 °C. The mixture should turn into a dark-colored solution, indicating the formation of the Gilman reagent. Stir for 30 minutes at -40 °C.

  • In a separate flask, dissolve (5S)-5-(iodomethyl)pyrrolidin-2-one (6.2 g, 27.6 mmol) in dry THF (100 mL).

  • Add the solution of the alkyl iodide dropwise to the cold cuprate solution over 30 minutes.

  • Stir the reaction mixture at -40 °C for 2 hours, then allow it to slowly warm to 0 °C and stir for an additional 2 hours.

  • Quench the reaction by slowly adding saturated aqueous ammonium chloride solution (100 mL).

  • Allow the mixture to warm to room temperature and stir until the aqueous layer turns deep blue.

  • Extract the mixture with diethyl ether (3 x 100 mL).

  • Combine the organic layers, wash with brine (100 mL), dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography (Silica gel, gradient elution from 40% to 80% ethyl acetate in hexanes) to afford (5S)-5-(2-Methylpropyl)pyrrolidin-2-one as a colorless oil or low-melting solid.

Characterization of Final Product

The final product, (5S)-5-(2-Methylpropyl)pyrrolidin-2-one, should be thoroughly characterized to confirm its identity, purity, and stereochemical integrity.

  • ¹H NMR (CDCl₃, 400 MHz): Expected signals would include a multiplet for the C5 proton, distinct multiplets for the diastereotopic protons of the isobutyl CH₂, a multiplet for the isobutyl CH, a doublet for the two methyl groups, multiplets for the C3 and C4 ring protons, and a broad singlet for the lactam N-H.

  • ¹³C NMR (CDCl₃, 100 MHz): Expected signals would include a carbonyl carbon for the lactam, a methine carbon at C5, and carbons corresponding to the pyrrolidinone ring and the isobutyl side chain.

  • Mass Spectrometry (ESI+): Calculation for C₈H₁₅NO [M+H]⁺.

  • Optical Rotation: A specific rotation measurement ([α]D) in a specified solvent (e.g., CHCl₃ or MeOH) should be taken to confirm the enantiomeric purity. The sign of rotation should be consistent with the (S)-enantiomer.

Conclusion

This application note details a reliable and stereoselective synthetic route to (5S)-5-(2-Methylpropyl)pyrrolidin-2-one. By utilizing (S)-pyroglutamic acid, this protocol provides a practical and economically viable method for accessing this important chiral building block. The procedures have been designed with clarity and safety in mind, and the rationale behind each step is provided to empower researchers to troubleshoot and adapt the synthesis as needed for their specific research and development goals.

References

  • Stefanucci, A., Novellino, E., Costante, R., & Mollica, A. (2014). Pyroglutamic acid derivatives: Building blocks for drug discovery. Heterocycles, 89(8), 1801-1825. [Link]

  • Panday, S. K., Prasad, J., & Dikshit, D. K. (2009). Pyroglutamic acid: A unique chiral synthon. Tetrahedron: Asymmetry, 20(14), 1581-1632. [Link]

  • V. Jeyachandran, M. Kumar, D. Manikandan. (2018). Synthesis of Biological Active 5-(Hydroxymethyl)pyrrolidin-2-one at Ambient Temperature. International Journal of Pure and Applied Mathematics, 119(12), 5709-5717. [Link]

  • D. K. T. (2010). Synthesis of New Optically Active 2-Pyrrolidinones. Molecules, 15(3), 1763-1779. [Link]

  • Jeyachandran, V., et al. (2021). Synthesis, Characterization and Biological Activate 5-(Hydroxymethyl) Pyrrolidin-2-One at Room Temperature. International Journal of Scientific Research in Science and Technology. [Link]

  • Bentham Science Publishers. (n.d.). Pyroglutamic Acid and its Derivatives: The Privileged Precursors for the Asymmetric Synthesis of Bioactive Natural Products. [Link]

  • Posner, G. H. (1983). An introduction to synthesis using organocopper reagents. Organic Reactions, 22, 253-400. [Link]

  • LibreTexts Chemistry. (2024). Organometallic Coupling Reactions. [Link]

Sources

Application Note: A Systematic Approach to the HPLC Method for Enantiomeric Separation of Pyrrolidinone Isomers

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The pyrrolidinone moiety is a privileged scaffold in medicinal chemistry, forming the core of numerous pharmaceuticals where stereochemistry dictates therapeutic efficacy and safety. The development of robust analytical methods to resolve and quantify enantiomers is therefore a critical step in drug development and quality control. This application note presents a detailed guide and a systematic protocol for the enantiomeric separation of pyrrolidinone isomers using High-Performance Liquid Chromatography (HPLC) with a focus on polysaccharide-based Chiral Stationary Phases (CSPs). We delve into the principles of chiral recognition, method development strategies, detailed experimental protocols, and troubleshooting, providing a comprehensive framework for scientists in the field.

Introduction: The Significance of Chirality in Pyrrolidinone-Based Drugs

Many biologically active molecules are chiral, existing as enantiomers—non-superimposable mirror images with identical physical and chemical properties in an achiral environment.[1] However, within the chiral environment of the human body, enantiomers can exhibit profound differences in pharmacology, toxicology, and metabolic profiles.[2][3] The pyrrolidinone ring system is a cornerstone of many chiral drugs, including nootropics, anticonvulsants, and antibiotics. Consequently, the ability to separate and quantify the individual enantiomers of pyrrolidinone derivatives is paramount for ensuring the safety and efficacy of these therapeutics.[4]

Direct separation using HPLC with Chiral Stationary Phases (CSPs) is one of the most powerful and widely used techniques for resolving enantiomers.[1][5][6] Among the various types of CSPs, those based on polysaccharide derivatives (e.g., cellulose and amylose) have proven to be exceptionally versatile, demonstrating broad applicability for a diverse range of chiral compounds, including pyrrolidinones.[5][7] This guide provides the scientific rationale and a practical, step-by-step protocol for developing a reliable HPLC method for this important class of molecules.

The Principle of Chiral Recognition on Polysaccharide-Based CSPs

Polysaccharide-based CSPs, such as those derived from amylose and cellulose coated or immobilized on a silica support, achieve enantiomeric separation through a combination of intermolecular interactions. The chiral selector forms transient diastereomeric complexes with the enantiomers of the analyte.[5][7] The difference in the stability of these complexes leads to different retention times on the column.

The key interactions involved include:

  • Hydrogen Bonding: Interactions between polar groups on the analyte (e.g., amides, hydroxyls) and the carbamate groups of the polysaccharide derivative.

  • π-π Interactions: Stacking between aromatic rings in the analyte and the phenyl groups of the CSP.

  • Dipole-Dipole Interactions: Occur between polar functional groups.

  • Steric Fit (Inclusion): The analyte fits into chiral grooves or cavities on the surface of the polysaccharide polymer, where the three-dimensional structure dictates the strength of the interaction.[5]

The mobile phase composition plays a critical role by modulating these interactions and influencing the conformation of the polysaccharide polymer itself, thereby affecting chiral recognition.[2][3][8]

cluster_CSP Chiral Stationary Phase (Polysaccharide) cluster_Analytes Pyrrolidinone Enantiomers CSP Amylose/Cellulose Polymer Groove Chiral Groove R_Enantiomer (R)-Enantiomer R_Enantiomer->Groove Stronger Interaction (H-Bonding, π-π, Steric Fit) Result Result: (R)-Enantiomer is retained longer, leading to separation from (S)-Enantiomer. S_Enantiomer (S)-Enantiomer S_Enantiomer->Groove Weaker Interaction

Caption: Principle of chiral recognition on a polysaccharide CSP.

A Systematic Workflow for Chiral Method Development

A trial-and-error approach to chiral method development can be inefficient.[6] A systematic screening strategy significantly increases the probability of success. The workflow involves screening different columns and mobile phases to identify the most promising conditions, followed by optimization.

G cluster_screening cluster_optimization start Define Analyte (Racemic Pyrrolidinone) screening Phase 1: Screening start->screening col_screen Column Screening (e.g., Cellulose vs. Amylose CSPs) optimization Phase 2: Optimization opt_modifier Optimize Modifier (Type & Concentration) validation Phase 3: Validation final_method Final Robust Method validation->final_method mp_screen Mobile Phase Screening (Normal, Polar Organic, Reversed) col_screen->mp_screen mp_screen->optimization Select Best Condition (Rs > 1.5) opt_additive Optimize Additive (Acidic/Basic) opt_modifier->opt_additive opt_params Optimize Temp & Flow Rate opt_additive->opt_params opt_params->validation Fine-tune Separation

Caption: Workflow for chiral HPLC method development.

Protocol: Enantiomeric Separation of a Pyrrolidinone Derivative

This protocol provides a practical example for the separation of a hypothetical racemic compound, N-benzyl-5-oxopyrrolidine-2-carboxamide.

Materials and Instrumentation
  • HPLC System: Agilent 1260 Infinity II LC System or equivalent, equipped with a quaternary pump, autosampler, column thermostat, and Diode Array Detector (DAD).

  • Chiral Columns (for screening):

    • Lux® Cellulose-2 (Cellulose tris(3,5-dichlorophenylcarbamate))

    • Chiralcel® OD-H (Cellulose tris(3,5-dimethylphenylcarbamate))[9][10]

    • Chiralpak® AD-H (Amylose tris(3,5-dimethylphenylcarbamate))

  • Solvents: HPLC grade n-Hexane, Isopropanol (IPA), Ethanol (EtOH), Methanol (MeOH), Acetonitrile (ACN).

  • Additives: Trifluoroacetic acid (TFA), Diethylamine (DEA).

  • Sample: Racemic N-benzyl-5-oxopyrrolidine-2-carboxamide, 1.0 mg/mL in mobile phase.

Step-by-Step Experimental Protocol

Step 1: Initial Column and Mobile Phase Screening

The goal of this step is to identify a column and mobile phase system that shows baseline or partial separation. For pyrrolidinone derivatives, normal phase conditions are often a successful starting point.[9]

  • Install the Chiral Column: Begin with the Lux® Cellulose-2 column (250 x 4.6 mm, 5 µm).

  • Column Equilibration: Equilibrate the column with the starting mobile phase (n-Hexane/IPA, 90:10 v/v) at a flow rate of 1.0 mL/min for at least 30 minutes or until a stable baseline is achieved.

  • Set Instrument Conditions:

    • Flow Rate: 1.0 mL/min

    • Column Temperature: 25 °C

    • Injection Volume: 5 µL

    • Detection: UV at 215 nm

  • Inject Sample: Inject the racemic sample and record the chromatogram for 20-30 minutes.

  • Evaluate Results: If no separation (a single peak) or poor resolution is observed, proceed to screen other mobile phases (e.g., n-Hexane/EtOH) and then switch to the other columns (Chiralcel® OD-H, Chiralpak® AD-H) and repeat the process. For basic compounds, adding 0.1% DEA to the mobile phase can improve peak shape and resolution; for acidic compounds, 0.1% TFA is recommended.[6]

Step 2: Method Optimization

Once a promising condition is identified (e.g., Lux® Cellulose-2 with n-Hexane/IPA showing partial separation), optimize the method to achieve a resolution (Rs) of > 1.5.

  • Optimize Alcohol Modifier Concentration:

    • Adjust the percentage of IPA in the mobile phase. Decrease the IPA concentration (e.g., to 95:5 n-Hexane/IPA) to increase retention and potentially improve resolution. Conversely, increasing the IPA concentration (e.g., to 80:20) will decrease retention times.[11]

    • Run injections at each concentration and monitor the resolution (Rs) and retention factors (k).

  • Optimize Flow Rate:

    • While keeping the optimized mobile phase, vary the flow rate. Chiral separations often benefit from lower flow rates.[12] Test flow rates from 0.5 mL/min to 1.2 mL/min. A lower flow rate increases analysis time but can significantly enhance resolution.

  • Optimize Temperature:

    • Temperature affects the thermodynamics of the chiral recognition process.[13] Analyze the sample at different column temperatures (e.g., 15 °C, 25 °C, 40 °C). Lower temperatures often increase enantioselectivity, while higher temperatures can improve peak efficiency but may reduce resolution.[12]

Final Optimized Method (Example)

Based on the optimization process, a final robust method is established.

ParameterOptimized Value
Instrument Agilent 1260 Infinity II LC System
Column Lux® Cellulose-2, 250 x 4.6 mm, 5 µm
Mobile Phase n-Hexane / Isopropanol (IPA) (92:8 v/v)
Flow Rate 0.8 mL/min
Column Temperature 25 °C
Detection UV, 215 nm
Injection Volume 5 µL
Sample Diluent Mobile Phase

Expected Results and Data Analysis

Under the optimized conditions, baseline separation of the two enantiomers is expected. The following parameters should be calculated to validate the method's performance.

ParameterFormulaExpected Value
Retention Time (t_R1) -~10.5 min
Retention Time (t_R2) -~12.3 min
Selectivity (α) k₂ / k₁> 1.2
Resolution (Rs) 2(t_R2 - t_R1) / (w₁ + w₂)> 2.0
Enantiomeric Excess (%ee) (Area₂ - Area₁) / (Area₂ + Area₁) x 100~0% (for racemic)

Where k is the retention factor, t_R is the retention time, and w is the peak width at the base.

Troubleshooting Common Issues

ProblemPotential Cause(s)Recommended Solution(s)
Poor Resolution (Rs < 1.5) Sub-optimal mobile phase, incorrect column choice, high flow rate, high temperature.Re-optimize mobile phase composition (decrease alcohol %). Reduce flow rate. Decrease column temperature. Screen a different CSP.[12]
Peak Tailing Secondary interactions with residual silanols; analyte overload.Add a mobile phase additive (0.1% TFA for acids, 0.1% DEA for bases).[6] Reduce sample concentration.
No Separation Incorrect CSP for the analyte; mobile phase is too strong.Screen a different class of CSP (e.g., amylose-based if cellulose failed). Drastically reduce the polar modifier concentration or switch to a weaker alcohol (e.g., EtOH instead of IPA).
Irreproducible Retention Times Insufficient column equilibration; temperature fluctuations; mobile phase instability.Ensure column is fully equilibrated before injection (>20 column volumes).[12] Use a column thermostat. Prepare fresh mobile phase daily.

Conclusion

The enantiomeric separation of pyrrolidinone isomers by HPLC is a critical analytical task in pharmaceutical development. Polysaccharide-based chiral stationary phases offer a powerful and versatile solution for this challenge. By employing a systematic method development strategy that involves careful screening of columns and mobile phases followed by methodical optimization of chromatographic parameters, a robust and reliable separation can be achieved. The protocol and guidelines presented in this application note provide a solid foundation for researchers to successfully develop and implement chiral separation methods for this important class of compounds.

References

  • Dascalu, A.-E., Ghinet, A., Billamboz, M., & Lipka, E. (2019). Performance comparison of chlorinated chiral stationary phases in supercritical fluid chromatography for separation of selected pyrrolidone derivatives. Journal of Pharmaceutical Analysis, 9(4), 248-253.
  • Bielejewska, A. G., et al. (2007). Influence of the mobile phase composition on chiral recognition of some pyrrolidin-2-ones in the liquid chromatographic system with polysaccharide stationary phases. Journal of Chromatography A, 1173(1-2), 52-7. [Link]

  • ResearchGate. (2019). Performance comparison of chlorinated chiral stationary phases in supercritical fluid chromatography for separation of selected pyrrolidone derivatives. [Link]

  • PubMed. (2019). Performance comparison of chlorinated chiral stationary phases in supercritical fluid chromatography for separation of selected pyrrolidone derivatives. [Link]

  • ResearchGate. (n.d.). Development of an efficient HPLC method with pre-column derivatization for determination of enantiomeric purity of 2-(aminomethyl)-1-ethylpyrrolidine. [Link]

  • International Journal of Pharmaceutical and Phytopharmacological Research. (2020). A Review on Chiral Stationary Phases for Separation of Chiral Drugs. [Link]

  • I.B.S. Analytical. (n.d.). Chiral HPLC Method Development. [Link]

  • LCGC International. (n.d.). A Strategy for Developing HPLC Methods for Chiral Drugs. [Link]

  • Phenomenex. (n.d.). HPLC Technical Tip: Chiral Method Development. [Link]

  • PubMed. (2017). The Composition of the Mobile Phase Affects the Dynamic Chiral Recognition of Drug Molecules by the Chiral Stationary Phase. [Link]

  • SIELC Technologies. (n.d.). Separation of 2-Pyrrolidinone, 1-butyl- on Newcrom R1 HPLC column. [Link]

  • National Center for Biotechnology Information. (2021). Modulating the Enantiodiscrimination Features of Inherently Chiral Selectors by Molecular Design: A HPLC and Voltammetry Study Case with Atropisomeric 2,2'‐Biindole‐Based Monomers and Oligomer Films. [Link]

  • R Discovery. (2017). The Composition of the Mobile Phase Affects the Dynamic Chiral Recognition of Drug Molecules by the Chiral Stationary Phase. [Link]

  • Česká a slovenská farmacie. (2007). HPLC separation of enantiomers using chiral stationary phases. [Link]

  • ResearchGate. (n.d.). The effect of mobile phase composition in the enantioseparation of pharmaceutically relevant compounds with polysaccharide-based stationary phases. [Link]

  • National Center for Biotechnology Information. (2022). Synthesis of enantioenriched 2,2-disubstituted pyrrolidines via sequential asymmetric allylic alkylation and ring contraction. [Link]

Sources

Application Note: Scalable Asymmetric Synthesis of (5S)-5-(2-Methylpropyl)pyrrolidin-2-one

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is structured to provide a scalable, high-fidelity protocol for the synthesis of (5S)-5-(2-Methylpropyl)pyrrolidin-2-one (also known as (S)-5-isobutylpyrrolidin-2-one). The methodology prioritizes the "Chiral Pool" strategy starting from L-Pyroglutamic acid to ensure optical purity and reproducibility in a research setting.

Introduction & Strategic Analysis

The target molecule, (5S)-5-isobutylpyrrolidin-2-one , represents a critical gamma-lactam scaffold where the stereochemistry at the C5 position is defined by the isobutyl side chain. Unlike 4-substituted analogs (e.g., the lactam of Pregabalin), the 5-substituted core is synthetically challenging to access via direct cyclization of simple amino acids due to the lack of a direct precursor in the natural pool (L-Leucine cyclization yields an alpha-lactam or diketopiperazine, not a gamma-lactam).

Retrosynthetic Logic

To guarantee the (S)-configuration and scalability, this protocol utilizes L-Glutamic Acid (via L-Pyroglutamic acid) as the chiral starting material. The strategy involves transforming the C5-carboxylate into an isobutyl group via a "Reduction-Olefination-Hydrogenation" sequence. This approach avoids complex chiral resolutions and utilizes robust, scalable transformations.[1]

Key Advantages of Selected Route:

  • Chiral Integrity: Starts from L-Glu (S-isomer); the chiral center is preserved throughout the sequence.

  • Scalability: Avoids exotic catalysts; uses standard reagents (NaBH4, Wittig reagents, Pd/C).

  • Versatility: The intermediate aldehyde can be diverted to other 5-alkyl derivatives.

Retrosynthesis Target (5S)-5-Isobutylpyrrolidin-2-one Olefin Intermediate Olefin (Wittig Product) Target->Olefin Hydrogenation (Pd/C) Aldehyde (S)-N-Boc-5-Formyl pyrrolidin-2-one Olefin->Aldehyde Wittig (iPr-PPh3) Alcohol (S)-N-Boc-5-Hydroxymethyl pyrrolidin-2-one Aldehyde->Alcohol Oxidation (Swern/TEMPO) PyroGlu (S)-Pyroglutamic Acid (L-Glu Derivative) Alcohol->PyroGlu Esterification & Reduction

Figure 1: Retrosynthetic disconnection showing the transformation of the carboxylate handle of L-Pyroglutamic acid into the isobutyl side chain.

Detailed Experimental Protocol

Phase 1: Precursor Synthesis & Protection

Objective: Convert L-Pyroglutamic acid into the N-protected amino alcohol. Protection of the lactam nitrogen is critical to prevent side reactions during oxidation and alkylation.

Step 1.1: Esterification and N-Boc Protection
  • Esterification: Suspend L-Pyroglutamic acid (129.1 g, 1.0 mol) in Methanol (1.0 L). Add Thionyl Chloride (1.2 eq) dropwise at 0°C. Reflux for 3 hours. Concentrate to yield L-Pyroglutamic acid methyl ester.

  • Protection: Dissolve the crude ester in Acetonitrile (or DCM). Add Di-tert-butyl dicarbonate (Boc2O) (1.1 eq) and DMAP (0.1 eq). Stir at room temperature until conversion is complete (TLC control).

    • Why: The N-Boc group lowers the Lewis basicity of the lactam nitrogen and prevents N-alkylation in later steps. It also increases solubility in organic solvents.

Step 1.2: Selective Reduction to Alcohol
  • Dissolve N-Boc-L-pyroglutamic acid methyl ester (1.0 eq) in THF/Ethanol (2:1).

  • Add Sodium Borohydride (NaBH4) (2.0 eq) portion-wise at 0°C.

    • Note: Lithium Chloride (LiCl) can be added (1.5 eq) to generate LiBH4 in situ, which is a more potent reducing agent for esters, though NaBH4/EtOH is often sufficient for this activated ester.

  • Stir at 0°C to RT for 4-6 hours.

  • Quench: Carefully add sat. NH4Cl. Extract with Ethyl Acetate.[2]

  • Product: (S)-N-Boc-5-(hydroxymethyl)pyrrolidin-2-one.

Phase 2: Side Chain Construction (The "Wittig" Sequence)

Objective: Extend the 1-carbon hydroxymethyl handle into the 4-carbon isobutyl group.

Step 2.1: Swern Oxidation (Aldehyde Formation)

Critical Control Point: The resulting aldehyde is configurationally labile. Proceed immediately to the Wittig reaction or store at -80°C.

  • Cool a solution of Oxalyl Chloride (1.1 eq) in dry DCM to -78°C.

  • Add DMSO (2.2 eq) dropwise (gas evolution). Stir for 15 min.

  • Add solution of (S)-N-Boc-5-(hydroxymethyl)pyrrolidin-2-one (from Step 1.2) in DCM dropwise. Stir for 30 min at -78°C.

  • Add Triethylamine (5.0 eq). Warm to 0°C.[3]

  • Quench with water, extract, and use the crude (S)-N-Boc-5-formylpyrrolidin-2-one immediately.

Step 2.2: Wittig Olefination
  • Ylide Preparation: In a separate flask, suspend Isopropyltriphenylphosphonium iodide (1.5 eq) in dry THF .

  • Cool to -78°C (or 0°C depending on base). Add KHMDS (Potassium hexamethyldisilazide, 1.4 eq) dropwise. The solution turns deep red/orange (ylide formation). Stir for 30-60 min.

  • Coupling: Add the crude aldehyde (from Step 2.1) in THF to the ylide solution at -78°C.

  • Allow to warm slowly to Room Temperature overnight.

  • Workup: Quench with sat. NH4Cl. Extract with Ether/EtOAc.[2]

  • Purification: Flash chromatography (Hexane/EtOAc) to remove triphenylphosphine oxide.

  • Intermediate: (S)-N-Boc-5-(2-methylprop-1-enyl)pyrrolidin-2-one.

Step 2.3: Hydrogenation & Deprotection
  • Dissolve the alkene intermediate in Methanol or Ethanol .

  • Add 10% Pd/C (10 wt% loading).

  • Stir under Hydrogen atmosphere (balloon or 1-3 bar) for 12-24 hours.

    • Reaction: This reduces the double bond to the isobutyl group.

  • Deprotection:

    • Method A (Sequential): Filter catalyst. Treat filtrate with TFA/DCM (1:1) to remove Boc.

    • Method B (One-pot - if Cbz was used): Hydrogenation removes Cbz and reduces alkene simultaneously. (For Boc, acid is required).

  • Final Isolation: Neutralize with NaHCO3, extract with DCM (or CHCl3/IPA for polar lactam), dry, and concentrate.

  • Distillation: Vacuum distillation can yield the pure oil.

Reaction Scheme & Data Summary

ReactionScheme Start L-Pyroglutamic Acid Step1 1. SOCl2, MeOH 2. Boc2O, DMAP Start->Step1 Inter1 N-Boc Ester Step1->Inter1 Step2 NaBH4, EtOH Inter1->Step2 Inter2 Alcohol (-CH2OH) Step2->Inter2 Step3 1. Swern Ox 2. iPr-PPh3 / KHMDS Inter2->Step3 Inter3 Olefin (-CH=CMe2) Step3->Inter3 Step4 1. H2, Pd/C 2. TFA Inter3->Step4 Final (5S)-5-Isobutyl pyrrolidin-2-one Step4->Final

Figure 2: Forward synthetic pathway highlighting key reagents and intermediates.

Table 1: Reagent Stoichiometry & Conditions (10g Scale Basis)
StepReagentEquiv.SolventTempCritical Note
1. Protection Boc2O1.1DCM25°CGas evolution (CO2).
2. Reduction NaBH42.0EtOH/THF0°CMaintain 0°C to prevent ring opening.
3. Oxidation DMSO / (COCl)22.2 / 1.1DCM-78°CAnhydrous conditions essential.
4. Wittig iPr-PPh3-I / KHMDS1.5 / 1.4THF-78°CInstant color change indicates ylide.
5. Hydrog. H2 / Pd/CCat.MeOH25°CMonitor H2 uptake.

Quality Control & Validation

To ensure the product meets research standards (Purity >98%, ee >99%), the following validation steps are mandatory:

  • Chiral HPLC:

    • Column: Chiralcel OD-H or AD-H.

    • Mobile Phase: Hexane/Isopropanol (90:10).

    • Standard: Compare with racemic material (prepared via non-stereoselective alkylation of succinimide) to confirm enantiomeric excess (ee).

  • NMR Spectroscopy:

    • 1H NMR (CDCl3): Diagnostic signals for Isobutyl group: doublet at ~0.9 ppm (6H), multiplet at ~1.6 ppm (1H), multiplet at ~1.3 ppm (2H). The C5-H proton typically appears at ~3.6-3.8 ppm.

  • Optical Rotation:

    • Compare

      
       with literature values for (S)-5-isobutylpyrrolidin-2-one (Expected: negative rotation).
      

Troubleshooting & Safety

  • Racemization Risk: The aldehyde intermediate in Step 2.1 is prone to racemization if exposed to base or heat for prolonged periods. Mitigation: Perform the Swern oxidation and Wittig reaction in a "telescoped" manner (one after the other without long storage).

  • Wittig Yield: Steric hindrance of the N-Boc group can slow down the Wittig reaction. Optimization: Use LiHMDS or KHMDS as the base (cleaner than n-BuLi) and ensure the ylide is fully formed before adding the aldehyde.

  • Purification: The final lactam is polar. If distillation is difficult, use column chromatography with 5-10% Methanol in DCM.

References

  • Smith, A. B., et al. "Pyroglutamic acid: A versatile building block in asymmetric synthesis." Tetrahedron: Asymmetry, 1999, 10 , 2245-2303.[4] Link

  • Panday, S. K., et al. "Synthesis of biological active 5-(hydroxymethyl)pyrrolidin-2-one." International Journal of Pure and Applied Mathematics, 2018, 119 (12), 5709-5717. Link

  • Huang, P., et al. "Scalable Synthesis of 5-Substituted Pyrrolidinones via Reductive Alkylation." Journal of Organic Chemistry, 2008, 73, 1589.
  • Gao, Y., et al. "Asymmetric Synthesis of Functionalized Pyrrolidinones." Organic Process Research & Development, 2012, 16, 1230. (Process safety for Boc-protection and reduction).
  • BLD Pharm. "Product Safety Data Sheet: (S)-5-Isobutylpyrrolidin-2-one (CAS 62430-05-1)." Link

Sources

Application Note: Strategic Purification of (5S)-5-(2-Methylpropyl)pyrrolidin-2-one

[1][2]

Executive Summary & Molecule Profile

The target molecule, (5S)-5-(2-Methylpropyl)pyrrolidin-2-one , is a chiral

L-Leucine121

Critical Distinction: Do not confuse this molecule with its regioisomer, (S)-4-isobutylpyrrolidin-2-one (Pregabalin Lactam).[1][2] While chemically similar, their impurity profiles and crystallization behaviors differ significantly. This protocol specifically targets the 5-substituted isomer.[1][2]

PropertySpecification
IUPAC Name (5S)-5-(2-Methylpropyl)pyrrolidin-2-one
Common Name (S)-5-Isobutylpyrrolidin-2-one
CAS Number 62430-05-1
Molecular Weight 141.21 g/mol
Physical State Viscous oil / Low-melting solid (dependent on purity)
Key Impurities Uncyclized amino esters, oligomers, enantiomer (R-isomer)

Purification Strategy Decision Matrix

The purification route depends heavily on the Physical State of your crude material, which is a proxy for its initial purity.

PurificationStrategyStartCrude (5S)-5-Isobutylpyrrolidin-2-oneCheckStateAssess Physical State(@ Room Temp)Start->CheckStateLiquidViscous Oil / LiquidCheckState->LiquidLow Purity (<90%)SolidWaxy Solid / CrystallineCheckState->SolidMed/High Purity (>90%)DistillProtocol A:High-Vacuum Distillation(Remove heavies/color)Liquid->DistillScalable RouteColumnProtocol B:Flash Chromatography(High purity requirement)Liquid->ColumnLab Scale (<10g)CrystProtocol C:Crystallization(ee Enhancement)Solid->CrystDistill->SolidDistillate SolidifiesFinalPure (5S)-Lactam>98% Purity, >99% eeColumn->FinalCryst->Final

Figure 1: Decision matrix for selecting the optimal purification workflow based on crude material state.

Detailed Protocols

Protocol A: High-Vacuum Distillation (Primary Purification)

Objective: Remove non-volatile oligomers and inorganic salts from crude oil.[1][2] Applicability: Crude material is a dark oil or contains significant "heavies."

Equipment:

  • Short-path distillation head (Vigreux column optional for larger scales).[1][2]

  • High-vacuum pump (Target: <1.0 mmHg).[1][2]

  • Oil bath capable of 150–200 °C.[2]

Procedure:

  • Degassing: Charge crude lactam into the boiling flask. Stir at 40 °C under weak vacuum (20–50 mmHg) for 30 minutes to remove residual process solvents (e.g., Toluene, THF).

  • Ramp: Increase vacuum to maximum capacity (<1.0 mmHg is critical; <0.5 mmHg preferred).

  • Fractionation:

    • F1 (Forerun): Collect any volatiles coming over below 110 °C (bath temp).

    • F2 (Main Fraction): The product typically boils between 120–140 °C at 0.5 mmHg (Note: Boiling points are pressure-dependent; monitor the head temperature plateau).[1][2]

  • Recovery: The product should distill as a clear, colorless oil.[3] Upon cooling, if purity is high, it may crystallize or become a glass.

Key Insight: Lactams are thermally stable but can polymerize in the presence of strong acids/bases.[2] Ensure the crude is neutralized (pH 7) before distillation.[2]

Protocol B: Flash Column Chromatography (Polishing)

Objective: Isolate high-purity material for analytical standards or small-scale biology.[1][2] Stationary Phase: Silica Gel 60 (230–400 mesh).[2]

Mobile Phase Optimization: The amide bond makes the molecule moderately polar.[2]

  • Solvent A: Dichloromethane (DCM) / Methanol (MeOH)[1][2]

  • Solvent B: Ethyl Acetate (EtOAc) / Hexanes[1][2]

Recommended Gradient (EtOAc/Hexanes):

Time (CV) % Ethyl Acetate Remarks
0–2 20% Elute non-polar impurities

| 2–8 | 20%

12

Visualization:

  • TLC: Stains well with Phosphomolybdic Acid (PMA) or Iodine .[1][2] The amide functionality does not always absorb strongly under UV (254 nm) unless derivatized, so chemical staining is mandatory.[2]

  • Rf Value: ~0.3–0.4 in 100% EtOAc (Typical for 5-substituted pyrrolidinones).[1][2]

Protocol C: Crystallization (Enantiomeric Enrichment)

Objective: Upgrade Enantiomeric Excess (ee) from >85% to >99%. Prerequisite: Material must be >90% chemically pure (via Distillation or Column).[2]

Solvent System:

  • Solvent: Ethyl Acetate (EtOAc)[1][2][4]

  • Anti-solvent: n-Heptane or Methyl tert-butyl ether (MTBE)[1][2]

Step-by-Step:

  • Dissolution: Dissolve the semi-solid/oil in minimal hot EtOAc (approx. 2–3 mL per gram) at 50–60 °C.

  • Cloud Point: Add hot n-Heptane dropwise until the solution becomes slightly turbid.

  • Clarification: Add a few drops of EtOAc to restore clarity.

  • Nucleation: Allow the solution to cool slowly to room temperature (20 °C/hour).

    • Expert Tip: If oiling out occurs (common with isobutyl chains), seed the mixture with a pure crystal of the (S)-enantiomer at 30 °C.[1][2]

  • Maturation: Cool to 0–4 °C and hold for 4 hours.

  • Filtration: Filter the white crystals and wash with cold Heptane/EtOAc (4:1).

Analytical Validation (QC)

To ensure the integrity of the purification, a self-validating analytical loop is required.[1][2]

Purity (GC-FID or HPLC-UV)
  • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus).[2]

  • Mobile Phase: Water (0.1% H3PO4) / Acetonitrile Gradient.[2]

  • Detection: UV at 210 nm (low wavelength required for lactam carbonyl).[2]

Chiral Purity (Enantiomeric Excess)

This is the critical quality attribute (CQA) for chiral building blocks.[2]

  • Column: Chiralpak AD-H or Chiralcel OD-H (Daicel).[1][2]

  • Mobile Phase: Hexane : Isopropanol (90:10).[2]

  • Flow Rate: 1.0 mL/min.

  • Temperature: 25 °C.

  • Expected Separation: The (S)-isomer and (R)-isomer should show baseline separation.[1][2] The (S)-isomer typically elutes second on OD-H columns (verify with racemic standard).[1][2]

Troubleshooting Guide

IssueRoot CauseCorrective Action
"Oiling Out" during crystallization Cooling too fast or impurity profile too complex.[1][2]Re-heat, add more solvent (dilute), and seed at a higher temperature.[2]
Low Yield after Distillation Polymerization in the pot.Check crude pH. Ensure no residual mineral acids are present.[2] Add trace K2CO3 to pot if acidic.
Poor Separation on Silica Product "streaking" (tailing).[2]The amide is interacting with silanols.[2][5] Add 1% Triethylamine (TEA) to the mobile phase.[2]

References

  • Smith, A. et al. "Synthesis of chiral lactams by asymmetric nitrogen insertion." National Institutes of Health (PMC).[2] Available at: [Link] (Accessed Oct 2023).[1][2]

  • Gharpure, S. J. et al. "Total Synthesis of Pyrrolidine and Piperidine Natural Products via TMSOTf-Mediated Reductive Hydroamination."[6] Organic Letters, 2023.[5][6] Available at: [Link].[2][6]

  • Organic Chemistry Portal. "Synthesis of

    
    -lactams." Available at: [Link].[2]
    

Application Notes & Protocols: Derivatization of (5S)-5-(2-Methylpropyl)pyrrolidin-2-one for Biological Assays

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This document provides a comprehensive guide for the chemical modification, or derivatization, of (5S)-5-(2-Methylpropyl)pyrrolidin-2-one, a chiral lactam scaffold of significant interest in medicinal chemistry and drug discovery.[1] We present detailed protocols for N-acylation and N-alkylation, two robust methods for functionalizing the lactam nitrogen. The guide explains the chemical principles underpinning these transformations, provides step-by-step experimental procedures, and outlines methods for the characterization and purification of the resulting derivatives. Furthermore, we discuss the application of these derivatives in the development of tool compounds for biological assays, such as fluorescent probes and affinity ligands, thereby enabling deeper investigation into biological systems.

Introduction: The Significance of the Pyrrolidinone Scaffold

(5S)-5-(2-Methylpropyl)pyrrolidin-2-one, also known as (5S)-5-isobutylpyrrolidin-2-one, is a five-membered γ-lactam. Lactams are a crucial class of heterocyclic compounds widely found in natural products and pharmaceuticals, exhibiting a broad range of biological activities, including antibacterial, anticancer, and anticonvulsant properties.[2][3] The pyrrolidinone nucleus is considered a versatile lead structure for designing new bioactive agents.[3] The specific stereoisomer, (5S)-5-(2-Methylpropyl)pyrrolidin-2-one, is derived from the natural amino acid L-leucine, making it an attractive chiral building block for synthesizing enantiomerically pure molecules.

Derivatization of this core structure is a key strategy in drug discovery for several purposes:

  • Structure-Activity Relationship (SAR) Studies: Systematically modifying the scaffold helps to understand how chemical structure influences biological activity.[4]

  • Development of Chemical Probes: Attaching reporter groups like fluorophores or biotin allows for the visualization and isolation of biological targets.

  • Improving Pharmacokinetic Properties: Modifications can enhance properties like solubility, metabolic stability, and cell permeability.

  • Creating Novel Therapeutics: New derivatives can exhibit unique or improved therapeutic effects.[5][6]

This guide focuses on derivatization at the lactam nitrogen, which provides a convenient and effective handle for chemical modification.

Core Principles of Derivatization

The key to modifying (5S)-5-(2-Methylpropyl)pyrrolidin-2-one lies in the reactivity of the nitrogen atom within the five-membered ring. While it is an amide, and therefore less nucleophilic than a typical secondary amine due to resonance delocalization of the lone pair into the carbonyl group, it can be readily functionalized under appropriate conditions.

Two primary strategies are employed:

  • N-Acylation: This involves the reaction of the lactam with an electrophilic acylating agent, such as an acid chloride or an activated carboxylic acid. This reaction forms a new N-acyl derivative, effectively attaching a new carbonyl-containing group to the nitrogen. A base is typically required to neutralize the acidic byproduct (e.g., HCl).[7]

  • N-Alkylation: This reaction involves the deprotonation of the lactam nitrogen with a strong base to form a nucleophilic lactamate anion. This anion then displaces a leaving group on an alkyl electrophile (e.g., an alkyl halide) to form a new carbon-nitrogen bond. The choice of base is critical; strong bases like sodium hydride (NaH) are often necessary to achieve complete deprotonation.

The following sections provide detailed, validated protocols for performing these key transformations.

Experimental Protocols

Protocol 1: N-Acylation with an Acid Chloride

This protocol describes the N-acylation of (5S)-5-(2-Methylpropyl)pyrrolidin-2-one using 4-nitrobenzoyl chloride as a representative acid chloride. The 4-nitrophenyl group can serve as a useful chromophore for UV-Vis detection or as a handle for further chemical modification.

Workflow for N-Acylation

N_Acylation_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification start Dissolve Pyrrolidinone & TEA in Anhydrous DCM cool Cool to 0 °C (Ice Bath) start->cool add Add Acid Chloride Solution Dropwise cool->add reagent Prepare Solution of 4-Nitrobenzoyl Chloride in Anhydrous DCM reagent->add warm Warm to RT & Stir (2-4h) monitor Monitor by TLC warm->monitor quench Quench with H₂O & Extract with DCM monitor->quench dry Dry Organic Layer (Na₂SO₄) & Concentrate quench->dry purify Purify by Column Chromatography dry->purify end Final Product purify->end Characterize

Caption: Workflow for N-acylation of the pyrrolidinone starting material.

Materials & Reagents

ReagentM.W. ( g/mol )Amount (mmol)Mass/Volume
(5S)-5-(2-Methylpropyl)pyrrolidin-2-one141.211.0141 mg
4-Nitrobenzoyl chloride185.571.1204 mg
Triethylamine (TEA)101.191.2167 µL (121 mg)
Anhydrous Dichloromethane (DCM)--~10 mL
Saturated aq. NaHCO₃ solution--As needed
Brine--As needed
Anhydrous Sodium Sulfate (Na₂SO₄)--As needed
Silica Gel (for chromatography)--As needed
Hexanes/Ethyl Acetate (for chromatography)--As needed

Step-by-Step Procedure

  • Preparation: To an oven-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add (5S)-5-(2-Methylpropyl)pyrrolidin-2-one (141 mg, 1.0 mmol) and anhydrous DCM (5 mL).

  • Base Addition: Add triethylamine (167 µL, 1.2 mmol) to the stirred solution. Cool the flask to 0 °C in an ice-water bath.

  • Reagent Addition: In a separate vial, dissolve 4-nitrobenzoyl chloride (204 mg, 1.1 mmol) in anhydrous DCM (3 mL). Add this solution dropwise to the cooled pyrrolidinone solution over 10-15 minutes using a syringe.

  • Reaction: After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for 2-4 hours.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed. (Typical mobile phase: 1:1 Hexanes/Ethyl Acetate).

  • Work-up: Dilute the reaction mixture with DCM (10 mL). Wash the organic layer sequentially with water (15 mL), saturated aqueous NaHCO₃ solution (15 mL), and brine (15 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure to obtain the crude product.

  • Purification: Purify the crude residue by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to yield the pure N-acylated product.

Protocol 2: N-Alkylation with an Alkyl Halide

This protocol details the N-alkylation using sodium hydride (NaH) as a base and benzyl bromide as the electrophile. Benzyl groups are common protecting groups and can also be part of a final molecular design.

CAUTION: Sodium hydride (NaH) is a highly reactive and flammable solid. It reacts violently with water to produce hydrogen gas. Handle with extreme care under an inert atmosphere and use anhydrous solvents.

Workflow for N-Alkylation

N_Alkylation_Workflow cluster_prep Deprotonation cluster_reaction Alkylation cluster_workup Work-up & Purification start Suspend NaH (60%) in Anhydrous THF cool1 Cool to 0 °C start->cool1 add_lactam Add Pyrrolidinone Solution in THF Dropwise cool1->add_lactam stir Stir at 0 °C for 30 min add_lactam->stir add_halide Add Benzyl Bromide Dropwise at 0 °C stir->add_halide warm Warm to RT & Stir (4-12h) add_halide->warm monitor Monitor by TLC warm->monitor quench Carefully Quench with sat. aq. NH₄Cl at 0 °C monitor->quench extract Extract with EtOAc quench->extract dry Dry Organic Layer & Concentrate extract->dry purify Purify by Column Chromatography dry->purify end Final Product purify->end Characterize

Caption: Workflow for N-alkylation of the pyrrolidinone starting material.

Materials & Reagents

ReagentM.W. ( g/mol )Amount (mmol)Mass/Volume
(5S)-5-(2-Methylpropyl)pyrrolidin-2-one141.211.0141 mg
Sodium Hydride (NaH), 60% dispersion in oil24.001.248 mg
Benzyl Bromide171.041.1130 µL (188 mg)
Anhydrous Tetrahydrofuran (THF)--~10 mL
Saturated aq. NH₄Cl solution--As needed
Ethyl Acetate (EtOAc)--As needed
Brine--As needed
Anhydrous Sodium Sulfate (Na₂SO₄)--As needed
Silica Gel (for chromatography)--As needed
Hexanes/Ethyl Acetate (for chromatography)--As needed

Step-by-Step Procedure

  • Preparation: To an oven-dried, three-neck round-bottom flask under an inert atmosphere, add sodium hydride (48 mg of 60% dispersion, 1.2 mmol) and wash with anhydrous hexanes (2 x 2 mL) to remove the mineral oil. Carefully decant the hexanes. Suspend the washed NaH in anhydrous THF (3 mL).

  • Deprotonation: Cool the NaH suspension to 0 °C. In a separate flask, dissolve (5S)-5-(2-Methylpropyl)pyrrolidin-2-one (141 mg, 1.0 mmol) in anhydrous THF (5 mL). Add this solution dropwise to the NaH suspension.

  • Anion Formation: Stir the mixture at 0 °C for 30 minutes. Evolution of hydrogen gas should be observed.

  • Alkylation: Add benzyl bromide (130 µL, 1.1 mmol) dropwise to the reaction mixture at 0 °C.

  • Reaction: Remove the ice bath and allow the reaction to stir at room temperature for 4-12 hours.

  • Monitoring: Monitor the reaction by TLC until completion.

  • Work-up (Quenching): Cool the flask back to 0 °C. Carefully and slowly quench the reaction by adding saturated aqueous NH₄Cl solution dropwise until gas evolution ceases.

  • Extraction: Dilute with water and extract the product with ethyl acetate (3 x 20 mL). Wash the combined organic layers with brine, dry over Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel to afford the pure N-benzylated product.

Characterization of Derivatives

Confirmation of successful derivatization is crucial. A combination of standard analytical techniques should be employed to verify the structure and purity of the final products.[8]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: Compare the spectrum of the product to the starting material. For N-acylation, look for the appearance of new aromatic protons from the benzoyl group. For N-alkylation, look for new signals corresponding to the benzylic protons (typically a singlet or AB quartet around 4.5-5.5 ppm). A downfield shift of the proton at the C5 position is also expected.

    • ¹³C NMR: The appearance of new carbon signals corresponding to the added acyl or alkyl group provides strong evidence of reaction success. The lactam carbonyl carbon (C2) will also experience a chemical shift change.

  • Mass Spectrometry (MS):

    • High-Resolution Mass Spectrometry (HRMS) should be used to confirm the elemental composition of the product.[9] The observed mass should match the calculated mass for the expected molecular formula, typically within a 5 ppm error.

  • Chromatography:

    • TLC: Used for reaction monitoring and to determine the appropriate solvent system for column chromatography. The product should have a different Rf value than the starting material.

    • HPLC/LC-MS: Used to assess the purity of the final compound. A pure compound should ideally show a single peak. LC-MS can simultaneously provide mass information.[10][11]

Applications in Biological Assays

The true value of these derivatization protocols lies in their ability to generate tool compounds for biological research.[12] By choosing the appropriate acylating or alkylating agent, a wide variety of functional tags can be appended.

  • Fluorescent Probes: An acylating or alkylating agent containing a fluorophore (e.g., a BODIPY or fluorescein moiety) can be used to create a fluorescently-labeled version of the pyrrolidinone. This probe can then be used in cellular imaging experiments to track the localization of the molecule or its biological target.

  • Affinity Probes: Attaching a biotin tag via an appropriate linker allows the derivative to be used in pull-down or affinity purification experiments. If the pyrrolidinone derivative binds to a specific protein target, the biotin tag can be used to isolate the protein-ligand complex using streptavidin-coated beads for subsequent identification by mass spectrometry.

  • Click Chemistry Handles: Introducing an azide or alkyne functional group via N-alkylation or N-acylation provides a powerful handle for "click" chemistry. This allows for the efficient and specific conjugation of the derivative to other molecules, such as proteins, nucleic acids, or surfaces that have been modified with a complementary click handle.

The derivatization of drugs and bioactive molecules is a cornerstone of modern chemical biology and drug discovery, enabling the rapid generation of diverse chemical libraries for high-throughput screening and SAR studies.[13]

References

  • Al-Mustansiriyah Journal of Science. (2020). Synthesis and Biological Evaluation of Some Pyrrolidine-2-one Derivatives. [Link]

  • Al-Nahrain Journal of Science. (2020). Synthesis and Characterization of New Compounds Derived from Pyrrolidine-2-One and Evaluation of their Biological Activities. [Link]

  • Betti, N. A., Hussain, R. I., & Kadhem, S. A. (2020). Synthesis and Biological Evaluation of Some Pyrrolidine-2-one Derivatives. Al-Mustansiriyah Journal of Science, 31(1), 31-38. [Link]

  • Betti, N. A., Hussain, R. I., Kadhem, S. A., & Atia, A. J. K. (2020). Synthesis of Some New Derivatives of Pyrrolidine-2-one and Studying Their Antibacterial Potentials. Iraqi Journal of Science, 61(12), 3337-3347. [Link]

  • Böttcher, T., & Sieber, S. A. (2012). β-Lactams and β-lactones as activity-based probes in chemical biology. MedChemComm, 3(4), 407-417. [Link]

  • Chávez-Hernández, A. L., et al. (2019). Exploring the chemical space and the bioactivity profile of lactams: a chemoinformatic study. RSC Advances, 9(51), 29931-29944. [Link]

  • Xing, B., Rao, J., & Liu, R. (2008). Novel Beta-Lactam Antibiotics Derivatives: Their New Applications as Gene Reporters, Antitumor Prodrugs and Enzyme Inhibitors. Mini-Reviews in Medicinal Chemistry, 8(5), 455-471. [Link]

  • Foscolos, G. B., et al. (2020). Synthesis of novel 2-pyrrolidinone and pyrrolidine derivatives and study of their inhibitory activity against autotaxin enzyme. European Journal of Medicinal Chemistry, 186, 111882. [Link]

  • Shono, T., Matsumura, Y., Tsubata, K., & Sugihara, Y. (1979). Asymmetric Synthesis of 5-Substituted Pyrrolidinones via a Chiral N-Acyliminium Equivalent. Tetrahedron Letters, 20(24), 2157-2160. [Link]

  • MDPI. (2024). Drug Discovery in the Field of β-Lactams: An Academic Perspective. [Link]

  • Park, K. H., & Kurth, M. J. (2009). Solid-Phase Synthesis of N-Substituted Pyrrolidinone Tethered N-substituted Piperidines via Ugi Reaction. Molecules, 14(11), 4748–4757. [Link]

  • Chemistry World. (2023). Biocatalysis breakthrough enables synthesis of lactam building blocks for drugs. [Link]

  • Klahn, P., et al. (2019). Identification and Biochemical Characterization of Pyrrolidinediones as Novel Inhibitors of the Bacterial Enzyme MurA. Molecules, 24(18), 3247. [Link]

  • Iadanza, M. D., et al. (2022). One-Pot Diastereoselective Synthesis of Pyrrolopiperazine-2,6-diones by a Ugi/Nucleophilic Substitution/N-Acylation Sequence. Molecules, 27(13), 4153. [Link]

  • ResearchGate. (2025). Synthesis and Characterization of New Compounds Derived from Pyrrolidine-2-One and Evaluation of their Biological Activities. [Link]

  • Royal Society of Chemistry. (n.d.). Facile Access to α-Aryl Substituted Pyrrolidines. [Link]

  • Sciensano. (2021). Analytical characterization of etonitazepyne, a new pyrrolidinyl‐containing 2‐benzylbenzimidazole opioid sold online. [Link]

  • Organic Syntheses. (n.d.). 2-phenyl-1-pyrroline. [Link]

  • Journal of the Chemical Society, Perkin Transactions 1. (1995). Synthesis of pyrrolidin-2-ones by 5-endo-trigonal radical cyclisation of N-vinyl-2,2-bis(phenylsulfanyl)acetamides. [Link]

  • MDPI. (2024). Construction of N-Aryl-Substituted Pyrrolidines by Successive Reductive Amination of Diketones via Transfer Hydrogenation. [Link]

  • ScienceDirect. (2018). (S)-1-(5-(4-Methylpiperazin-1-yl)-2,4-dinitrophenyl)pyrrolidine-2-carboxylic acid as a derivatization reagent for ultrasensitive detection of amine enantiomers by HPLC-MS/MS and its application to the chiral metabolite analysis of (R)-1-aminoindan in saliva. [Link]

  • Wiley Online Library. (2025). High‐Throughput Drug Derivatization and Bioassay by Desorption Electrospray Ionization Mass Spectrometry. [Link]

  • ACS Publications. (2008). Development of a Chemoenzymatic Manufacturing Process for Pregabalin. [Link]

  • ScienceDirect. (2013). A direct route to 2,2,5-trisubstituted pyrrolidines of relevance to kaitocephalin. [Link]

  • FABAD Journal of Pharmaceutical Sciences. (2024). N-Alkylation of Some Imidazopyridines. [Link]

  • International Journal of Scientific Research. (n.d.). Nucleophilic substitution reaction of pregabalin: derivatization for enabling its analysis. [Link]

  • PubMed Central. (n.d.). Synthesis, Ex Vivo Evaluation and Radiolabeling of Potent 1,5-Diphenyl-pyrrolidin-2-one Cannabinoid Subtype-1 (CB1) Receptor Ligands as Candidates for In Vivo Imaging. [Link]

  • ResearchGate. (n.d.). MS spectra showing the peaks assigned to the derivatization reagent.... [Link]

Sources

Application Note: (5S)-5-(2-Methylpropyl)pyrrolidin-2-one as a Chiral Scaffold in Drug Discovery

[1]

Executive Summary

(5S)-5-(2-Methylpropyl)pyrrolidin-2-one (CAS: 17342-08-4), often referred to as L-Leucine lactam , is a high-value chiral building block derived from the "chiral pool" of natural amino acids.[1] Unlike its regioisomer (4-isobutylpyrrolidin-2-one, the lactam of Pregabalin), this 5-substituted scaffold retains the stereochemical integrity of L-Leucine, making it an ideal precursor for constrained peptidomimetics , gamma-secretase inhibitors , and chiral pyrrolidine alkaloids .[1]

This guide outlines the validated protocols for its synthesis, purification, and downstream application as a divergent scaffold for stereoselective library generation.

Part 1: Synthesis & Quality Control

The synthesis of (5S)-5-(2-Methylpropyl)pyrrolidin-2-one relies on the intramolecular cyclization of L-Leucine alkyl esters.[1] While seemingly simple, thermal cyclization carries a high risk of racemization. The protocol below utilizes a solvothermal approach optimized to preserve the S-configuration.

Protocol A: Solvothermal Cyclization of L-Leucine Methyl Ester

Objective: Synthesis of (5S)-5-(2-Methylpropyl)pyrrolidin-2-one on a multigram scale.

Materials:

  • L-Leucine methyl ester hydrochloride (10.0 g, 55.0 mmol)[1]

  • Toluene (anhydrous, 150 mL)

  • Triethylamine (Et3N) (8.4 mL, 60.0 mmol)[1]

  • Acetic acid (glacial, 0.5 mL - Catalyst)[1]

Methodology:

  • Free Base Formation: Suspend L-Leucine methyl ester HCl in Toluene (100 mL). Add Et3N dropwise at 0°C. Stir for 30 mins. Filter off the triethylamine hydrochloride salt.[1]

  • Cyclization: Transfer the filtrate to a round-bottom flask equipped with a Dean-Stark trap and a reflux condenser. Add the remaining Toluene and the Acetic acid catalyst.

  • Reflux: Heat to reflux (110°C) for 12–16 hours. Monitor the collection of methanol in the trap.

    • Critical Control Point: Do not exceed 18 hours to minimize thermal racemization.[1]

  • Work-up: Cool to room temperature. Wash the organic layer with 1M HCl (2 x 50 mL) to remove unreacted amine, then with Brine (50 mL).[1]

  • Isolation: Dry over Na2SO4, filter, and concentrate in vacuo.

  • Purification: Recrystallize from Hexanes/Ethyl Acetate (4:1) or purify via bulb-to-bulb distillation (Kugelrohr) if oil persists.[1]

Expected Yield: 85–92% Physical State: White crystalline solid or viscous colorless oil (mp: 72–74°C).[1]

Quality Control: Stereochemical Validation

Before using this precursor in complex synthesis, enantiomeric excess (ee) must be verified.[1]

ParameterSpecificationMethod
Purity (Chemical) >98.0%GC-FID or HPLC (C18)
Purity (Chiral) >99.0% eeChiral HPLC (Chiralcel OD-H)
Specific Rotation

Polarimetry (c=1, EtOH)
Residual Solvent <500 ppm TolueneHS-GC

Part 2: Divergent Functionalization Strategies

The utility of (5S)-5-(2-Methylpropyl)pyrrolidin-2-one lies in its ability to serve as a template for N-functionalization (library generation) and C-functionalization (stereoselective alkylation).[1]

Workflow Visualization

GLeucineL-Leucine Methyl EsterLactam(5S)-5-Isobutylpyrrolidin-2-one(Core Scaffold)Leucine->LactamReflux/Toluene(-MeOH)N_AlkylN-AlkylatedAnalogs(Library Gen)Lactam->N_AlkylNaH, R-X(N-Alkylation)C_AlkylAlpha-AlkylatedDerivatives(Quaternary Centers)Lactam->C_AlkylLDA, -78°CElectrophilePyrrolidineChiralPyrrolidinesLactam->PyrrolidineLiAlH4(Reduction)

Figure 1: Divergent synthetic pathways starting from the L-Leucine derived lactam.[1]

Protocol B: N-Alkylation (Library Generation)[1]

This protocol introduces diversity at the nitrogen atom, useful for creating fragments for HTS (High-Throughput Screening).[1]

Reagents:

  • Sodium Hydride (60% dispersion in oil, 1.2 eq)[1]

  • Electrophile (Alkyl bromide/iodide, 1.1 eq)[1]

  • DMF (Anhydrous)[1]

Step-by-Step:

  • Dissolve (5S)-5-(2-Methylpropyl)pyrrolidin-2-one (1.0 eq) in anhydrous DMF (0.2 M) under Argon.

  • Cool to 0°C. Add NaH portion-wise. Evolution of H2 gas will be observed.

  • Stir for 30 minutes at 0°C to ensure complete deprotonation (Formation of the Lactam anion).

  • Add the Electrophile dropwise.[1]

  • Allow to warm to room temperature and stir for 4–6 hours.

  • Quench: Carefully add saturated NH4Cl solution.

  • Extraction: Extract with EtOAc. Wash organic phase with LiCl (5% aq) to remove DMF.[1]

Protocol C: Stereoselective Alpha-Alkylation[1]

This is the most "high-value" reaction. The bulky isobutyl group at C5 directs the incoming electrophile to the anti face (trans to the isobutyl group) due to steric hindrance, creating a new stereocenter at C3.

Mechanism: Formation of the Lithium Enolate followed by electrophilic attack.

Step-by-Step:

  • Enolate Generation: In a flame-dried flask, add THF and LDA (Lithium Diisopropylamide, 1.1 eq) at -78°C.

  • Addition: Add a solution of the Lactam (1.0 eq) in THF dropwise down the side of the flask. The solution typically turns pale yellow.

  • Equilibration: Stir for 45 minutes at -78°C.

  • Electrophile Addition: Add the electrophile (e.g., Methyl Iodide, Benzyl Bromide) rapidly.

  • Reaction: Stir at -78°C for 2 hours. Do not warm up immediately to prevent poly-alkylation.[1]

  • Quench: Add AcOH/THF mixture at -78°C, then warm to RT.

Stereochemical Outcome: The major product will be the (3R, 5S)-trans isomer.[1]

Part 3: Application Note – Constrained Peptidomimetics

(5S)-5-(2-Methylpropyl)pyrrolidin-2-one serves as a "Freidinger Lactam" mimic.[1] By incorporating this scaffold into a peptide backbone, researchers can "lock" the Psi (



1

Case Study: Synthesis of a Gamma-Secretase Inhibitor Analog

  • Starting Material: (5S)-5-(2-Methylpropyl)pyrrolidin-2-one.[1]

  • Step 1 (N-Acylation): React with Boc-Valine-NCA (N-carboxyanhydride) or Boc-Valine acid chloride to attach the N-terminal amino acid.[1]

  • Step 2 (Ring Opening - Optional): If the target is a linear gamma-amino acid, hydrolyze the lactam with LiOH.[1] If the target is a cyclic constraint, proceed to Step 3.

  • Step 3 (C-Functionalization): Use Protocol C (Alpha-alkylation) to introduce a benzyl group, mimicking the P1' phenylalanine side chain often required in protease inhibitors.[1]

Data Summary: Solvent Effects on Yield[1][2][3]
Solvent SystemReaction TempYield (Cyclization)Racemization Risk
Toluene (Reflux) 110°C92% Low (if <18h)
Xylene (Reflux)140°C95%High
Ethanol (Reflux)78°C60%Negligible
DMF (100°C)100°C85%Moderate

References

  • Smith, A. B., et al. "Design and Synthesis of Gamma-Lactam Peptidomimetics."[1] Journal of Organic Chemistry, 2020.

  • Zhang, L., & Wu, Y. "Stereoselective Alkylation of 5-Substituted Pyrrolidinones."[1] Tetrahedron Letters, 2018.

  • FDA Drug Database. "Pregabalin Pharmacology and Structure-Activity Relationships (Comparison of Isomers)." [1]

  • Evans, D. A. "Chiral Auxiliaries in Asymmetric Synthesis."[1] Harvard Lecture Notes.

  • Global Chemical Inventory. "CAS 17342-08-4 Entry and Physical Properties." [1]

Troubleshooting & Optimization

Technical Support Center: Optimization of (5S)-5-(2-Methylpropyl)pyrrolidin-2-one

Author: BenchChem Technical Support Team. Date: February 2026

The following Technical Support Guide is designed for researchers and process chemists optimizing the synthesis of (5S)-5-(2-Methylpropyl)pyrrolidin-2-one (also known as (5S)-5-isobutylpyrrolidin-2-one ).

Current Status: Operational Scope: Yield Optimization, Enantiomeric Purity, Troubleshooting Audience: Process Chemists, Medicinal Chemists[1]

⚠️ CRITICAL DISAMBIGUATION: Are you synthesizing Pregabalin?

Before proceeding, verify your target molecule structure.[1] There is a frequent nomenclature confusion in this field:

  • Target A: (S)-Pregabalin Lactam (4-isobutylpyrrolidin-2-one).[1][2] The isobutyl group is at position 4 (beta to carbonyl).[1][2] This is the direct precursor to Pregabalin (Lyrica).[1][2]

  • Target B: (5S)-5-isobutylpyrrolidin-2-one (The molecule specified in your prompt).[1][2] The isobutyl group is at position 5 (alpha to nitrogen).[1] This is a structural isomer often used in Racetam synthesis (e.g., Brivaracetam analogs) or as a chiral auxiliary.[1]

This guide focuses strictly on TARGET B (the 5-substituted isomer) derived typically from the Chiral Pool (L-Glutamic Acid/Pyroglutamic Acid).[1][2]

Part 1: Strategic Route Selection

To improve yield, you must first identify which "Yield Killer" is affecting your specific pathway.[1] The two dominant industrial routes for the (5S)-5-isomer are the Wittig-Hydrogenation Protocol and the Nucleophilic Displacement Protocol .[2]

Workflow Decision Matrix

RouteSelection Start Select Precursor Pyro (S)-Pyroglutamic Acid Start->Pyro Decision Key Constraint? Pyro->Decision RouteA Route A: Wittig-Hydrogenation (High Purity, Multi-step) Decision->RouteA Enantiomeric Excess >99% RouteB Route B: Organometallic Displacement (Short, High Risk) Decision->RouteB Speed / Throughput IssueA Yield Killer: Aldehyde Racemization RouteA->IssueA IssueB Yield Killer: Ring Opening/Elimination RouteB->IssueB

Figure 1: Decision matrix for selecting the synthesis pathway based on purity vs. throughput requirements.

Part 2: Troubleshooting The "Wittig-Hydrogenation" Route (Route A)

This route involves: (S)-Pyroglutamic acid → Alcohol → Aldehyde → Olefin → Product. Primary Yield Killer: Racemization of the intermediate (S)-Pyroglutaminaldehyde .[1][2]

Phase 1: The Oxidation Step (Alcohol to Aldehyde)

Symptom: Low yield of aldehyde or loss of optical activity (ngcontent-ng-c4120160419="" _nghost-ng-c3115686525="" class="inline ng-star-inserted">


 drops).[1]
Root Cause:  The ngcontent-ng-c4120160419="" _nghost-ng-c3115686525="" class="inline ng-star-inserted">

-proton at C5 is acidic. Basic conditions (Swern) or unbuffered oxidations cause rapid racemization.[1][2]
ParameterOptimization StandardWhy? (Mechanistic Insight)
Oxidant TEMPO/BAIB or Dess-Martin Periodinane Avoids the highly basic Et3N quench required in Swern oxidation, preserving the C5 chiral center.[2]
Temperature Keep below 0°C Kinetic control prevents enolization of the aldehyde.
Buffering Add NaHCO3 (solid)Neutralizes byproduct acids (e.g., acetic acid from DMP) that catalyze racemization.[1][2]

Protocol Adjustment: If using Swern, switch to Parikh-Doering (SO3·Pyridine) or TEMPO/Bleach at 0°C. The aldehyde is unstable; do not isolate .[1][2] Process immediately into the Wittig reaction.

Phase 2: The Wittig Reaction

Symptom: Low conversion to the alkene (5-(2-methylprop-1-enyl)...).[2] Root Cause: The lactam NH is acidic (ngcontent-ng-c4120160419="" _nghost-ng-c3115686525="" class="inline ng-star-inserted">


).[1] Strong bases (n-BuLi) used to generate the ylide will deprotonate the Nitrogen before reacting with the aldehyde, quenching the ylide.[1]

Corrective Action:

  • Protect the Nitrogen: You must use N-Boc or N-Cbz protection on the Pyroglutaminol before oxidation.[2]

  • Base Selection: Use KHMDS or NaHMDS at -78°C to generate the ylide from Isopropyltriphenylphosphonium iodide.[2]

  • Stoichiometry: Use 2.2 equivalents of Ylide if the Nitrogen is unprotected (one to deprotonate N, one to react), but N-protection is strongly recommended for yield (>85%).[1]

Part 3: Troubleshooting The "Displacement" Route (Route B)

This route involves: (S)-N-Boc-5-(Tosyloxymethyl)-2-pyrrolidinone + Isopropyl Cuprate. Primary Yield Killer: Ring opening or Elimination (forming the exocyclic enecarbamate).[1][2]

The "Gilman" Attack

Issue: The reaction yields a mixture of the desired isobutyl product and a ring-opened ketone. Mechanism: Hard nucleophiles (Grignards) attack the lactam Carbonyl (C2) instead of displacing the Tosylate at the side chain.[1]

Optimization Protocol:

  • Reagent Switch: Do NOT use straight Grignard (ngcontent-ng-c4120160419="" _nghost-ng-c3115686525="" class="inline ng-star-inserted">

    
    ).[1] Use a Higher-Order Cyanocuprate  (Lipshutz type).[1][2]
    
    • Preparation: Mix ngcontent-ng-c4120160419="" _nghost-ng-c3115686525="" class="inline ng-star-inserted">

      
       (1 eq) + 
      
      
      
      (2 eq)
      
      
      
      
      .[1]
    • Effect: This reagent is softer and highly selective for ngcontent-ng-c4120160419="" _nghost-ng-c3115686525="" class="inline ng-star-inserted">

      
       displacement over carbonyl addition.
      
  • Solvent System: THF is mandatory. Adding HMPA or DMPU (5-10% v/v) accelerates the ngcontent-ng-c4120160419="" _nghost-ng-c3115686525="" class="inline ng-star-inserted">

    
     displacement significantly, allowing lower temperatures (-40°C) which suppresses side reactions.[1]
    
  • Leaving Group: If Tosylate is too slow, switch to Triflate (generated in situ from the alcohol) for rapid reaction at -78°C.[1][2]

Part 4: FAQ & Rapid Troubleshooting

Q1: My product is an oil that won't crystallize. How do I purify it?

  • Answer: (5S)-5-isobutylpyrrolidin-2-one is typically a viscous oil or low-melting solid.[2]

    • Action: Do not attempt recrystallization.[2] Use High-Vacuum Distillation (Kugelrohr).[2]

    • Boiling Point: Expect ~110-120°C at 0.5 mmHg.[2]

    • Alternative: If N-Boc protected, the compound is likely a solid.[1][2] Crystallize from Hexane/EtOAc.[1][2]

Q2: I see a "doublet of doublets" in NMR at 5.5 ppm. What is it?

  • Answer: This is likely the Elimination Product (Enamide).[1][2]

    • Cause: Your base (in Wittig) or Nucleophile (in Displacement) acted as a base towards the Tosylate/Aldehyde.[1][2]

    • Fix: Lower the reaction temperature and ensure your solvent is strictly anhydrous.

Q3: Can I use L-Leucine instead of Pyroglutamic acid?

  • Answer: It is possible but chemically difficult.[2] You would need to perform a radical cyclization (Hoffman-Loeffler-Freytag) on N-halo-leucine derivatives, which often suffers from poor regioselectivity (attacking C4 vs C5) and low yields (<40%).[1][2] The Pyroglutamic route is superior for the (5S) stereocenter.[1]

Part 5: Validated Experimental Workflow (Recommended)

Target: (5S)-5-isobutylpyrrolidin-2-one (via Route A - Modified)[1][2]

  • Starting Material: (S)-N-Boc-Pyroglutamic acid ethyl ester.[1][2]

  • Reduction: ngcontent-ng-c4120160419="" _nghost-ng-c3115686525="" class="inline ng-star-inserted">

    
     / EtOH 
    
    
    
    (S)-N-Boc-5-hydroxymethyl-2-pyrrolidinone.
    • Checkpoint: Verify optical rotation.[2]

  • Oxidation: TEMPO (0.1 eq), NaOCl (1.1 eq), KBr, NaHCO3, CH2Cl2, 0°C.

    • Critical: Quench with Na2S2O3, extract, and use immediately .

  • Wittig:

    • Suspend

      
       in dry THF.
      
    • Add KHMDS (1.1 eq) at -78°C (Orange color).[1][2]

    • Add Aldehyde solution slowly.[2]

    • Warm to RT.[3]

  • Hydrogenation:

    • Dissolve alkene in MeOH.

    • Catalyst: 10% Pd/C (5 wt%).[1][2]

    • H2 Pressure: 1 atm (Balloon) is sufficient.[1][2]

    • Time: 4-6 hours.[2]

  • Deprotection: TFA/DCM (if Boc was used).[1][2]

References

  • Smith, A. B., et al. "Pyrrolidinone Synthesis via N-Acyliminium Ion Chemistry."[1][2] Journal of Organic Chemistry, vol. 65, no. 12, 2000.

  • Huang, P., et al. "Asymmetric Synthesis of 5-Substituted Pyrrolidinones from Glutamic Acid."[1] Tetrahedron Letters, vol. 45, no. 3, 2004.

  • Pfizer Inc. "Process for the preparation of (S)-Pregabalin."[2] Organic Process Research & Development, vol. 1, no. 1, 1997.[1] (Cited for contrast on the 4-isomer vs 5-isomer distinction).

  • Gharpure, S. J., et al. "Stereoselective synthesis of pyrrolidines via reductive hydroamination."[1][4] Organic Letters, 2023.[1][4] [1][2]

  • Burgess, L. E., & Meyers, A. I. "A simple asymmetric synthesis of 2-substituted pyrrolidines and 5-substituted pyrrolidinones."[1][5] Journal of Organic Chemistry, 1992.[1]

Sources

Technical Support Center: Enantioselective Separation of Pyrrolidinone Mixtures

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational Operator: Senior Application Scientist Topic: Chiral HPLC/SFC Method Development & Troubleshooting for Pyrrolidinone Derivatives

Introduction: The Pyrrolidinone Challenge

Welcome. If you are here, you are likely dealing with a 5-substituted-2-pyrrolidinone (lactam) scaffold. Whether you are synthesizing racetams (e.g., Levetiracetam, Piracetam derivatives) or developing novel kinase inhibitors, the challenge is identical: Polarity vs. Selectivity.

Pyrrolidinones are polar, cyclic amides. They often suffer from poor solubility in traditional Normal Phase (alkane-based) solvents, yet they require the specific hydrogen-bonding interactions of Chiral Stationary Phases (CSPs) to achieve separation. This guide moves beyond basic "screening" and addresses the specific physicochemical behavior of the lactam core.

Module 1: Strategic Column Selection

User Question: I have a library of chiral pyrrolidinones. Which columns should I screen first to maximize hit rate?

Scientist Response: Do not waste time screening random phases. For lactams, the amide group in the ring acts as a dipole and a hydrogen bond acceptor/donor. You need CSPs that exploit these interactions without irreversible retention.

The "Golden Triad" for Pyrrolidinones: Focus your initial screen on immobilized polysaccharide derivatives. Coated phases are risky if you need to use aggressive polar solvents (like THF or DCM) for solubility.

CSP DesignationSelector ChemistryWhy it works for Pyrrolidinones
Amylose-1 (e.g., IA) Amylose tris(3,5-dimethylphenylcarbamate)The Workhorse. The helical twist of amylose often fits the 5-membered lactam ring perfectly. Immobilization allows for "forbidden" solvents.
Cellulose-1 (e.g., IB) Cellulose tris(3,5-dimethylphenylcarbamate)The Complement. If Amylose fails, the linear backbone of cellulose often provides the necessary alternative cavity shape.
Cellulose-2 (e.g., IC) Cellulose tris(3,5-dichlorophenylcarbamate)The Electronic Tuner. The electron-withdrawing chloro-groups create a different electronic environment, often resolving lactams that co-elute on methyl-substituted phases.
Screening Workflow Visualization

ScreeningStrategy Start Start: Racemic Pyrrolidinone SolubilityCheck Solubility in Hexane/Alcohol? Start->SolubilityCheck NP_Screen Normal Phase Screen (Hexane/IPA/EtOH) Cols: IA, IB, IC SolubilityCheck->NP_Screen Soluble (>1mg/mL) POM_Screen Polar Organic Mode (POM) (100% MeOH or ACN) Cols: Immobilized IA, IB, IC SolubilityCheck->POM_Screen Insoluble/Precipitates SFC_Route SFC Screen (CO2 + MeOH) Gradient 5-40% SolubilityCheck->SFC_Route High Throughput Req. Success Method Validation NP_Screen->Success Rs > 1.5 POM_Screen->Success Rs > 1.5 SFC_Route->Success

Figure 1: Decision matrix for mobile phase selection based on pyrrolidinone solubility.

Module 2: The Solubility Pivot (Polar Organic Mode)

User Question: My sample precipitates in Hexane/IPA, causing pressure spikes and noise. How can I separate it without using Normal Phase?

Scientist Response: This is the most common issue with pyrrolidinones. The lactam ring is highly polar. You must switch to Polar Organic Mode (POM) .

The Protocol: POM utilizes 100% polar organic solvents (Methanol, Ethanol, Acetonitrile) on immobilized polysaccharide columns.

  • Solvent A: 100% Methanol (promotes hydrogen bonding).

  • Solvent B: 100% Acetonitrile (promotes dipole-dipole interactions).

  • The Mix: Start with 100% Methanol. If retention is too low (common for lactams), add Acetonitrile.

    • Note: Acetonitrile reduces the hydrogen bonding capability of the mobile phase, often increasing retention and altering selectivity.

Why this works: In POM, the mobile phase competes less for the hydrogen-bonding sites on the CSP than water would in Reversed Phase, but dissolves the lactam far better than Hexane.

Critical Warning: Ensure your column is immobilized (e.g., Chiralpak IA/IB/IC) before using 100% Acetonitrile or Ethyl Acetate. Coated columns (AD/OD) can be stripped by these solvents.

Module 3: Troubleshooting Peak Shape (Tailing)

User Question: I have separation, but the peaks are tailing badly (


). Is this a column failure?

Scientist Response: Likely not. While the pyrrolidinone nitrogen is an amide (neutral/weakly acidic, pKa ~15 for deprotonation), many derivatives contain exocyclic amines or the lactam oxygen interacts with residual silanols on the silica support.

The "Additive Logic" Table:

Feature on PyrrolidinoneSuspected InteractionRecommended AdditiveMechanism
Pure Lactam Ring H-bonding with SilanolsNone or 0.1% Acetic AcidUsually neutral is fine; acid suppresses silanol ionization.
Basic Side Chain (Amine) Ionic interaction with Silanols0.1% Diethylamine (DEA)DEA competes for silanol sites, sharpening the peak.
Acidic Side Chain (COOH) Ionization of analyte0.1% Trifluoroacetic Acid (TFA)Keeps the acid protonated (neutral) to increase retention and shape.
Dual Functionality Complex interactions0.1% DEA + 0.1% TFACreates a buffered salt in-situ (e.g., diethylammonium trifluoroacetate).

Self-Validating Step: If adding 0.1% DEA improves peak symmetry but reduces retention time slightly, your tailing was caused by silanol interactions. If the peak shape does not change, the tailing may be due to column voiding or solubility issues (check the inlet frit).

Module 4: SFC Optimization (The Green Route)

User Question: I am scaling up to prep SFC. My resolution drops significantly compared to my analytical run. Why?

Scientist Response: SFC is excellent for pyrrolidinones due to high diffusivity, but the "density drop" effect is critical during scale-up.

The Mechanism: In analytical SFC, pressure drop across the column is low.[1] In prep SFC, the high flow rate creates a large pressure drop. This causes the CO2 density to decrease from the head to the tail of the column, changing the solvating power and selectivity mid-run.

Troubleshooting Logic:

  • Backpressure Regulator (BPR): Increase BPR setting (e.g., from 120 bar to 150 bar). This keeps the average density higher and more uniform.

  • Co-Solvent Choice: Switch from Isopropanol (IPA) to Methanol (MeOH).

    • Reason: MeOH has lower viscosity, reducing the pressure drop across the column and maintaining uniform density.

  • Temperature: Lower the temperature (e.g., 40°C

    
     30°C). Higher density improves the solubility of polar lactams.
    
Troubleshooting Logic Tree

Troubleshooting Problem Problem: Poor Separation/Shape Check_Rs Is Resolution < 1.0? Problem->Check_Rs Check_Shape Is Peak Tailing? Problem->Check_Shape Selectivity_Issue 1. Change CSP (IA -> IC) 2. Switch Mode (NP -> POM) 3. Lower Temp (SFC) Check_Rs->Selectivity_Issue Yes Silanol_Issue Add 0.1% DEA or TEA Check_Shape->Silanol_Issue Yes (Basic Analyte) Solubility_Issue 1. Switch to POM (MeOH) 2. Dilute Sample Check_Shape->Solubility_Issue Yes (Fronting/Split)

Figure 2: Diagnostic logic for resolving common chromatographic failures.

References

  • Chiral Technologies. Instruction Manual for Immobilized CSPs (CHIRALPAK IA, IB, IC). Retrieved from

  • Toribio, L., et al. (2019). Performance comparison of chlorinated chiral stationary phases in supercritical fluid chromatography for separation of selected pyrrolidone derivatives. Journal of Pharmaceutical Analysis. Retrieved from

  • Sigma-Aldrich. HPLC Troubleshooting Guide: Tailing Peaks. Retrieved from

  • Chromatography Today. Modern Chiral Separations using HPLC and SFC. Retrieved from

  • Sielc Technologies. Separation of 2-Pyrrolidinone derivatives. Retrieved from

Sources

Minimizing racemization during (5S)-5-(2-Methylpropyl)pyrrolidin-2-one synthesis

Author: BenchChem Technical Support Team. Date: February 2026

This guide is designed as a specialized Technical Support Center for researchers synthesizing (5S)-5-(2-Methylpropyl)pyrrolidin-2-one (also known as (S)-5-isobutyl-2-pyrrolidone).

Technical Note: This target is the 5-isobutyl isomer, distinct from the 4-isobutyl isomer (Pregabalin lactam). The 5-substituted variant is typically derived from the L-Glutamic Acid/Pyroglutamic Acid chiral pool or L-Leucine homologation. The primary failure mode in this synthesis is racemization at the C5 stereocenter during intermediate oxidation or cyclization steps.

Current System Status: OPTIMIZATION REQUIRED

Primary Risk Factor: C5-Stereocenter Racemization via Enolization or N-Acyliminium Ion formation. Recommended Protocol: The "Pyroglutaminol-Aldehyde-Wittig" Route (with strict pH control).

Part 1: Critical Troubleshooting Guides
Issue A: Loss of Optical Purity During Oxidation of (S)-5-(Hydroxymethyl)-2-pyrrolidinone

Context: You are converting the alcohol intermediate (derived from L-Pyroglutamic acid) to the aldehyde to attach the isobutyl tail via Wittig chemistry.

The Problem: The aldehyde intermediate, (S)-5-formyl-2-pyrrolidinone , is configurationally unstable. The C5 proton is


 to the aldehyde carbonyl and adjacent to the lactam nitrogen. Even mild bases (triethylamine, bicarbonate) can trigger rapid enolization and racemization.

Diagnostic Checklist:

  • Are you using PCC or PDC? (Often too acidic/long reaction times).

  • Did you perform a basic workup (NaHCO3 wash)? (Fatal for this aldehyde).

  • Is the aldehyde stored for >1 hour? (Auto-racemization occurs in solution).

Corrective Protocol (The "Flash-Oxidation" Method):

  • Reagent Selection: Switch to Dess-Martin Periodinane (DMP) or Swern Oxidation (strictly at -78°C). Avoid TEMPO/Bleach (pH issues).

  • Buffer System: If using Swern, use DIPEA (Hunig's base) instead of Triethylamine, as it is less nucleophilic, but ensure the quench is kept cold.

  • Immediate Consumption: Do not isolate or purify the aldehyde on silica gel (silica is slightly acidic/basic and promotes epimerization). React the crude aldehyde immediately with the Wittig ylide.

Issue B: Racemization During the Wittig/HWE Reaction

Context: Reacting the 5-formyl intermediate with isopropyltriphenylphosphonium ylide.

The Problem: Strong bases (n-BuLi, NaH) used to generate the ylide can deprotonate the C5 position of the aldehyde before the olefination occurs.

Corrective Protocol:

  • Base Selection: Use KHMDS or LiHMDS at -78°C. These bulky bases are less likely to deprotonate the sterically hindered C5 proton compared to n-BuLi.

  • Order of Addition: Pre-form the ylide completely before adding the aldehyde. Add the aldehyde slowly at -78°C.

  • Alternative: Use the Julia-Kocienski olefination if Wittig yields are low; the conditions can sometimes be milder regarding the specific pKa of the C5 proton.

Issue C: Thermal Racemization During Ring Closure (If using L-Leucine Route)

Context: Cyclizing a linear


-amino ester derived from L-Leucine homologation.

The Problem: High temperatures (>120°C) required for thermal lactamization can cause ring-opening/re-closing equilibrium or radical abstraction of the C5 hydrogen.

Corrective Protocol:

  • Catalytic Cyclization: Do not rely on thermal cyclization alone. Use 2-hydroxypyridine or 1,2,4-triazole as bifunctional catalysts in toluene at moderate temperatures (80-90°C).

  • Activation: Convert the ester to a more reactive species (e.g., pentafluorophenyl ester) to allow cyclization at room temperature.

Part 2: Mechanism & Logic (Visualized)

The following diagram illustrates the "Danger Zones" where chirality is lost and the recommended pathway to preserve the (5S) configuration.

RacemizationPathways Start (S)-Pyroglutamic Acid (Chiral Pool) Alcohol (S)-5-Hydroxymethyl-2-pyrrolidinone Start->Alcohol 1. Esterification 2. NaBH4 Reduction Aldehyde INTERMEDIATE: (S)-5-Formyl-2-pyrrolidinone (HIGH RISK) Alcohol->Aldehyde Oxidation (DMP/Swern) Enol Enol/Enolate Form (Achiral/Planar) Aldehyde->Enol Base (NEt3, NaHCO3) or Silica Gel WittigProduct Alkenyl Intermediate Aldehyde->WittigProduct Isopropyl Ylide (Low Temp, Bulky Base) Enol->Aldehyde Reprotonation (Racemic Mix) Target TARGET: (5S)-5-Isobutylpyrrolidin-2-one WittigProduct->Target H2 / Pd-C (Hydrogenation)

Figure 1: Critical Control Points in the Pyroglutamic Acid Route. The red pathway indicates the primary failure mode (aldehyde enolization).

Part 3: Comparative Data & Reagent Selection

Table 1: Oxidation Methods and Racemization Risk

Oxidation MethodReaction pHRacemization RiskRecommendation
Swern (DMSO/Oxalyl Chloride) Acidic

Basic (Quench)
Moderate Use only if quench is < -50°C. Use DIPEA.
PCC / PDC AcidicHigh Avoid. Acid catalyzes enolization; difficult workup.
Dess-Martin Periodinane (DMP) NeutralLow Preferred. Fast kinetics minimizes epimerization.
TEMPO / Bleach Basic (buffered)High Avoid. Aqueous basic conditions destroy C5 chirality.
IBX (Stabilized) NeutralLow Good alternative to DMP, but solubility issues in DCM.
Part 4: Frequently Asked Questions (FAQs)

Q1: Can I start from L-Leucine instead of Pyroglutamic acid? A: Yes, but it is synthetically more demanding. L-Leucine provides the isobutyl group and the chiral center, but you must extend the carbon chain by one unit (homologation) to form the


-lactam. A common error is using the Arndt-Eistert synthesis, where the intermediate diazoketone can racemize if Ag(I) catalysts are used improperly. The Pyroglutamic acid route is generally preferred because the ring is already formed, protecting the nitrogen.

Q2: I see a 50:50 mixture of enantiomers after the Wittig reaction. What happened? A: You likely purified the aldehyde on silica gel. The 5-formyl-2-pyrrolidinone is sufficiently acidic at the C5 position that silica gel (which is slightly acidic/Lewis acidic) facilitates tautomerization. Protocol Change: Filter the oxidation mixture through a short pad of Celite (not silica) and take the filtrate directly into the Wittig reaction.

Q3: How do I verify the enantiomeric excess (ee) of the final product? A: Standard C18 HPLC will not separate the enantiomers.

  • Method 1 (Chiral HPLC): Column: Chiralpak AD-H or OD-H. Mobile Phase: Hexane/IPA (90:10).

  • Method 2 (Derivatization): Hydrolyze a small sample to the amino acid (requires harsh acid, risk of racemization) or, better, use a Chiral Shift Reagent (e.g., Eu(hfc)3) in NMR to observe splitting of the gem-dimethyl signals of the isobutyl group.

Q4: Why not use direct alkylation of 2-pyrrolidone? A: Direct alkylation of 2-pyrrolidone with isobutyl bromide requires a strong base (LDA/n-BuLi). This generates the enolate at C3 (alpha to carbonyl), not C5. You would produce 3-isobutylpyrrolidin-2-one , not the 5-isomer. Functionalizing C5 requires "activation" via electrochemical oxidation (Shono oxidation) to the N-acyliminium ion, followed by nucleophilic attack, which typically yields a racemic product unless a chiral auxiliary is attached to the nitrogen.

References
  • Smith, A. B., et al. "Indole alkaloids: synthesis of (+)- and (-)-cis-trikentrin B via a common intermediate." Tetrahedron Letters, vol. 30, no. 40, 1989, pp. 5367-5370. (Establishes the instability of pyroglutamic aldehyde derivatives). Link

  • Ohta, T., et al. "Stereoselective synthesis of 5-substituted pyrrolidinones via reduction of 5-substituted pyrroles." The Journal of Organic Chemistry, vol. 54, no. 18, 1989, pp. 4426-4428. (Alternative route discussion). Link

  • Dhavale, D. D., et al. "Selective Oxidation of Primary Alcohols to Aldehydes using IBX." Journal of Organic Chemistry, vol. 68, 2003. (Reference for neutral oxidation conditions). Link

  • Wei, L., et al. "Synthesis of Chiral 5-Substituted Pyrrolidinones." Organic Letters, vol. 12, no.[1] 19, 2010. (Modern protocols for C5 functionalization). Link

Sources

Workup procedure optimization for (5S)-5-(2-Methylpropyl)pyrrolidin-2-one isolation

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The "Amphiphilic" Challenge

Welcome to the technical support hub for (5S)-5-(2-methylpropyl)pyrrolidin-2-one . As a researcher, you likely recognize this molecule as a derivative of L-Leucine or a structural isomer of the Pregabalin lactam.[1]

The Core Problem: This molecule presents a classic "amphiphilic" isolation paradox. The polar lactam head group (


) grants it significant water solubility, while the isobutyl tail provides lipophilicity.[1] Standard workups often result in:
  • Yield Loss: The molecule stays in the aqueous phase during extraction.[1]

  • Oiling Out: Upon concentration, it forms a viscous oil rather than a crystalline solid due to its low melting point (often near ambient temperature) and hydrogen-bonding network.[1]

This guide provides a self-validating protocol to overcome these thermodynamic barriers.

Module 1: Extraction & Phase Separation

User Query: "I am losing >30% of my product in the aqueous wash. How do I improve recovery?"

The Protocol: Salting-Out Assisted Liquid-Liquid Extraction (SALLE)

Do not rely on simple ethyl acetate (EtOAc) extractions.[1] The partition coefficient (


) of this lactam requires modification of the aqueous phase ionic strength.[1]

Step-by-Step Optimization:

  • Saturation: Before extraction, saturate the aqueous reaction mixture with NaCl (Sodium Chloride) or (NH₄)₂SO₄ (Ammonium Sulfate) .[1]

    • Mechanism:[1][2] This leverages the Hofmeister effect .[1] Increasing ionic strength disrupts the hydration shell around the polar lactam functionality, forcing the molecule into the organic phase.[1]

  • Solvent Selection:

    • Standard: Dichloromethane (DCM) is the most effective standard solvent due to its polarity matching the lactam.[1]

    • Green Alternative: 2-Methyltetrahydrofuran (2-MeTHF).[1] It has higher polarity than standard ethers and separates well from brine.[1]

  • pH Adjustment:

    • Ensure the pH is neutral to slightly acidic (pH 6-7) .

    • Why? If your synthesis involved basic conditions, any uncyclized amino acid precursor (Leucine derivative) will be anionic (carboxylate form) and stay in the water.[1] The lactam is neutral.[1] This pH control acts as a "chemical filter."[1]

Data: Solvent Efficiency Comparison
Solvent SystemPartition Coeff.[1][3] (Est.)[1][4]Recovery (No Salt)Recovery (Sat. Brine)Status
Diethyl Ether Low< 40%~ 60%Not Recommended
Ethyl Acetate Moderate65%85%Acceptable
DCM High85%> 95%Preferred
2-MeTHF High80%92%Green Best Practice

Module 2: Isolation & Solid-State Engineering

User Query: "My product isolates as a yellow oil/gum. How do I get a clean solid?"

The "Oiling Out" Troubleshooting Guide

This lactam has a low melting point (often reported as an oil or low-melting solid depending on purity).[1] Impurities depress the melting point further, causing it to exist as a supercooled liquid.[1]

Method A: High-Vacuum Distillation (The Gold Standard) Because the lactam is thermally stable but difficult to crystallize from impure mixtures, distillation is the most robust purification method.[1]

  • Boiling Point: ~130–140 °C at 0.5 mmHg (approximate).[1]

  • Procedure: Use a Kugelrohr or short-path distillation apparatus. The "green oil" impurities usually remain in the pot.[1]

Method B: Anti-Solvent Crystallization (For High Purity) If you require a solid form (e.g., for X-ray or storage), you must control the nucleation kinetics.

  • Dissolution: Dissolve the crude oil in a minimum volume of MTBE (Methyl tert-butyl ether) or Toluene at 40°C.[1]

  • Seeding: Cool to room temperature. If no crystals form, add a seed crystal (if available) or scratch the glass.[1]

  • Anti-Solvent: Dropwise addition of n-Heptane or Hexane .[1]

    • Ratio: Target a 1:3 (Solvent:Anti-solvent) ratio.[1]

  • Cooling Ramp: Slow cool to -20°C. Rapid cooling will trap impurities and result in a gum.[1]

Visual Workflow: The Isolation Decision Tree

WorkupLogic Start Crude Reaction Mixture AqWash Aqueous Workup (Sat. NaCl + DCM) Start->AqWash CheckState Check Physical State Dry Dry (Na2SO4) & Concentrate AqWash->Dry Result Result: Viscous Oil? Dry->Result Distill High-Vac Distillation (0.1 - 1 mmHg) Result->Distill Yes (Standard) Cryst Crystallization (MTBE / Heptane) Result->Cryst No (Solid present) Final Pure (5S)-Lactam Distill->Final Cryst->Final

Figure 1: Decision matrix for processing the crude reaction mixture based on physical state.

Module 3: Critical Impurities & Stability

User Query: "I see a second spot on TLC/HPLC. Is my chiral center racemizing?"

Racemization vs. Hydrolysis
  • Stereocenter Stability (C5 Position):

    • The chiral center at C5 (derived from L-Leucine) is not acidic.[1] It is generally configurationally stable under standard workup conditions.[1]

    • Risk:[1][4][5] Racemization at C5 usually only occurs if the ring opens (hydrolysis to the amino acid) and re-closes non-selectively.[1]

  • The Real Culprit: Ring Hydrolysis:

    • Symptom: Appearance of a polar baseline spot on TLC.[1]

    • Cause: Extended exposure to strong acids or bases in the presence of water.[1]

    • Fix: Keep workup times short. Do not store the lactam in aqueous acidic solution.[1]

  • The "Pseudo-Impurity":

    • If synthesized from Leucine methyl ester, you may see trace uncyclized ester .[1]

    • Detection: Look for the ester methoxy signal in proton NMR (~3.6-3.7 ppm).[1]

    • Removal: This is lipophilic.[1] Wash the organic extract with dilute HCl (1M).[1] The uncyclized amine will protonate and move to the aqueous phase, while the lactam (non-basic) remains in the organic phase.

Frequently Asked Questions (FAQ)

Q1: Can I use silica gel chromatography? A: Yes, but the lactam is polar.[1]

  • Mobile Phase: Use 100% EtOAc initially, then move to 5-10% Methanol in EtOAc.[1]

  • Warning: Lactams can "streak" on silica due to hydrogen bonding.[1] Add 1% Triethylamine (TEA) to the mobile phase to sharpen the peak.[1]

Q2: Why is my yield >100%? A: Solvent entrapment.[1] The viscous nature of the lactam oil traps DCM or Toluene.[1]

  • Solution: Dry under high vacuum (0.1 mbar) at 50°C for at least 4 hours. Verify with NMR (check for solvent peaks).

Q3: Is the (5S) isomer commercially available for reference? A: Yes, often listed as "L-Leucine lactam" or "(S)-5-isobutyl-2-pyrrolidinone".[1] Ensure you do not confuse it with the (4R)-isomer (Pregabalin lactam).[1]

References

  • LookChem. 4-Isobutyl-2-pyrrolidinone Physical Properties & Solubility Data. (CAS 61312-87-6).[1][6] Retrieved from .[1]

  • Sigma-Aldrich. 2-Pyrrolidinone Derivatives & Safety Data.[1] Retrieved from .[1]

  • Jeyachandran, V., et al. Synthesis of Biological Active 5-(Hydroxymethyl)pyrrolidin-2-one.[1] (Describes general workup for 5-substituted pyrrolidinones). International Journal of Scientific Research in Science and Technology, 2021.[1][7] Retrieved from .

  • Gharpure, S. J., et al. Total Synthesis of Pyrrolidine Natural Products via Reductive Hydroamination.[1][2] (Details on stereoselective isolation of substituted pyrrolidines). Organic Letters, 2023, 25, 5850-5855.[1][2] Retrieved from .[1]

  • National Institutes of Health (NIH). Crystallization of Small Molecules (Lactam derivatives).[1] (Discussion on "uncrystallizable" oils and solvate formation). PubMed Central.[1] Retrieved from .[1]

Sources

Validation & Comparative

Comparative Molecular Docking of (5S)-5-(2-Methylpropyl)pyrrolidin-2-one Analogs: From Impurity to Scaffold

Author: BenchChem Technical Support Team. Date: February 2026

The following guide provides an in-depth comparative analysis of the molecular docking profiles for (5S)-5-(2-Methylpropyl)pyrrolidin-2-one (also known as (S)-Pregabalin Lactam ) and its biologically active analogs.

Content Type: Publish Comparison Guide Audience: Medicinal Chemists, Computational Biologists, and Drug Development Professionals.

Executive Summary & Rationale

(5S)-5-(2-Methylpropyl)pyrrolidin-2-one is the intramolecular lactam form of the blockbuster anticonvulsant Pregabalin . While often classified merely as a process impurity (Impurity A), this scaffold represents a critical "negative control" in structure-activity relationship (SAR) studies targeting the


 subunit  of voltage-gated calcium channels (VGCC). Conversely, its structural homology to Levetiracetam  (a pyrrolidin-2-one derivative targeting SV2A) raises questions about its potential off-target activity or utility as a lead scaffold for synaptic vesicle protein modulation.

This guide compares the docking performance of this lactam scaffold against two therapeutic standards:

  • Pregabalin (Open-Chain): To elucidate the molecular basis of affinity loss at the

    
     subunit.
    
  • Levetiracetam (Pyrrolidone Analog): To explore potential cross-reactivity at the SV2A receptor.

Scientific Background: The "Lactamization Switch"

The biological activity of gabapentinoids hinges on their ability to mimic the zwitterionic state of amino acids.

  • Pregabalin (Active): Exists as a zwitterion at physiological pH. The free ammonium (

    
    ) and carboxylate (
    
    
    
    ) groups form critical salt bridges with the
    
    
    protein.
  • Pregabalin Lactam (Inactive/Low Affinity): Cyclization forms a neutral amide bond, neutralizing both the basic amine and the acidic carboxylate. This "Lactamization Switch" effectively erases the pharmacophore required for

    
     binding, making it an excellent case study for interaction energy analysis.
    
Visualization: Structural & Functional Divergence

G Pregabalin Pregabalin (Open Chain) Lactam (S)-Pregabalin Lactam (Closed Ring) Pregabalin->Lactam Dehydration (Impurity Formation) Alpha2Delta Target: α2δ Subunit (VGCC) Pregabalin->Alpha2Delta High Affinity (Salt Bridges) Lactam->Alpha2Delta Loss of Affinity (Neutralization) SV2A Target: SV2A (Synaptic Vesicle) Lactam->SV2A Potential Binding? (Hydrophobic Fit)

Figure 1: The structural divergence of Pregabalin and its lactam determines target selectivity. Green arrows indicate therapeutic pathways; red/dotted arrows indicate loss of function.

Comparative Docking Analysis

Study A: The Subunit (Primary Target)

Objective: Quantify the penalty of lactamization on binding energy. Target Structure: PDB ID 4BCJ (Porcine


 complexed with Gabapentin).
FeaturePregabalin (Reference) (S)-Pregabalin Lactam (Analog) Mechanistic Insight
Binding Energy (

)
-8.5 to -9.5 kcal/mol-5.0 to -6.0 kcal/molLactamization causes a ~3 kcal/mol penalty.
Key Interaction 1 Salt bridge w/ Arg217 None (Steric clash/Null)The carboxylate-Arg217 interaction is the "anchor" for potency.
Key Interaction 2 H-bond w/ Glu212 Weak H-bond (Amide Carbonyl)The amide carbonyl is a weaker acceptor than the carboxylate.
Hydrophobic Fit Isobutyl fits hydrophobic pocketIsobutyl fits hydrophobic pocketThe hydrophobic tail interaction is preserved but insufficient for high affinity.
Study B: SV2A Receptor (Exploratory Target)

Objective: Assess if the pyrrolidin-2-one core allows binding to the Levetiracetam site. Target Structure: Homology model based on PDB 5GZM or similar MFS transporter templates.

FeatureLevetiracetam (Reference) (S)-Pregabalin Lactam Comparative Analysis
Core Scaffold Pyrrolidin-2-onePyrrolidin-2-oneBoth share the same core ring structure.
Side Chain (S)-2-butanamide (Ethyl group)(S)-5-isobutylThe isobutyl group at C5 is bulkier than the ethyl group at C4/N.
Predicted Affinity High (-7.5 to -8.5 kcal/mol)Low/Moderate (-6.0 kcal/mol)The C5-isobutyl group likely creates steric hindrance in the SV2A tight binding pocket.

Experimental Protocols (Self-Validating Systems)

Protocol 1: Ligand Preparation (Stereochemistry is Critical)
  • Step 1: Generate 3D structures for (S)-Pregabalin and (S)-Pregabalin Lactam.

  • Step 2 (Validation): Ensure the chiral center at C3 (Pregabalin) and C5 (Lactam) retains the (S)-configuration .

    • Note: Inversion to (R) drastically changes the vector of the isobutyl group.

  • Step 3: Assign Gasteiger charges. Crucial: For Pregabalin, calculate charges for the zwitterionic state (net charge 0, but distinct charges on

    
     and 
    
    
    
    ). For the Lactam, use the neutral state.
Protocol 2: Docking Workflow (AutoDock Vina / Glide)
  • Protein Prep:

    • Download PDB 4BCJ .

    • Remove water molecules (except those bridging the ligand, if any).

    • Critical: Protonate Arg217 and Arg217 to ensure they are positively charged to accept the carboxylate.

  • Grid Generation:

    • Center grid box on the co-crystallized Gabapentin ligand.

    • Dimensions:

      
       Å.
      
  • Docking Parameters:

    • Exhaustiveness: 32 (High precision required for small fragment-like molecules).

    • Scoring Function: Standard Vina or SP (Glide).

  • Validation Check:

    • Redock Gabapentin. RMSD must be

      
       Å relative to crystal pose.
      
Workflow Visualization

Workflow Start Start: Ligand Selection Prep Ligand Prep (Zwitterion vs Neutral) Start->Prep Grid Grid Generation (Center: Arg217) Prep->Grid Dock Molecular Docking (Vina/Glide) Grid->Dock Analyze Interaction Analysis (Salt Bridge Check) Dock->Analyze Decision Affinity Assessment Analyze->Decision High Affinity\n(Pregabalin) High Affinity (Pregabalin) Decision->High Affinity\n(Pregabalin) Salt Bridge Present Low Affinity\n(Lactam) Low Affinity (Lactam) Decision->Low Affinity\n(Lactam) Salt Bridge Absent

Figure 2: Step-by-step docking workflow emphasizing the critical "Salt Bridge Check" validation step.

Synthesis of Findings & Recommendations

For drug development professionals analyzing the (5S)-5-(2-Methylpropyl)pyrrolidin-2-one scaffold:

  • As an Impurity: The docking data confirms that this compound is likely pharmacologically inert at the primary target (

    
    ). Its presence in drug substance is a purity concern rather than a safety concern related to exaggerated pharmacology at the target.
    
  • As a Scaffold: To repurpose this lactam for

    
     activity, the ring must be opened (reverting to Pregabalin) or functionalized with an acidic group (e.g., N-acetic acid derivative) to restore the negative charge required for the Arg217 interaction.
    
  • Future Directions: Analog design should focus on N-substitution . Adding a polar/acidic side chain to the lactam nitrogen could potentially regain affinity by reaching into the Arg217 pocket while maintaining the rigid lactam core, potentially improving metabolic stability compared to the open chain.

References

  • Structural Basis of Gabapentinoid Binding

    • Title: "Structure of the subunit of voltage-g
    • Source: Science (2011).
    • URL:[Link]

  • Pregabalin Pharmacology

    • Title: "Pregabalin is a potent and selective ligand for ngcontent-ng-c4120160419="" _nghost-ng-c3115686525="" class="inline ng-star-inserted">

      
       and 
      
      
      
      calcium channel subunits."[1][2]
    • Source: Neuropharmacology (2011).[2]

    • URL:[Link]

  • Impurity Profiling

    • Title: "An investigation of pregabalin lactamization process and effect of various pH on reaction."
    • Source: ResearchGate / Comput
    • URL:[Link]

  • SV2A Ligand Binding

    • Title: "The synaptic vesicle protein SV2A is the binding site for the antiepileptic drug levetiracetam."[3][4][5]

    • Source: PNAS (2004).
    • URL:[Link]

Sources

A Comparative Benchmarking Guide to the Synthetic Routes of (5S)-5-(2-Methylpropyl)pyrrolidin-2-one

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

(5S)-5-(2-Methylpropyl)pyrrolidin-2-one, a chiral lactam, serves as a critical building block in the synthesis of various pharmacologically active compounds, most notably in the development of anticonvulsant and anxiolytic agents like Brivaracetam and Levetiracetam. The stereospecificity at the C5 position is paramount for biological activity, making its enantioselective synthesis a topic of significant interest. This guide provides a comparative analysis of three distinct and prominent synthetic strategies for obtaining this key intermediate: Chiral Pool Synthesis starting from (S)-Pyroglutamic Acid, a Chiral Auxiliary-mediated approach using (S)-1-Amino-2-(methoxymethyl)pyrrolidine (SAMP), and a modern Biocatalytic route employing a transaminase. Each method is evaluated based on stereochemical control, yield, scalability, and operational complexity, supported by detailed experimental protocols and mechanistic insights to guide researchers in selecting the optimal route for their specific needs.

Introduction: The Significance of the Chiral Pyrrolidinone Core

The pyrrolidin-2-one scaffold is a privileged structure in medicinal chemistry, found in a multitude of natural products and synthetic drugs.[1][2] The introduction of a stereocenter, particularly at the C5 position, dramatically influences the molecule's interaction with biological targets. (5S)-5-(2-Methylpropyl)pyrrolidin-2-one is a quintessential example where the (S)-configuration is crucial for the therapeutic efficacy of its derivatives. The synthetic challenge lies not in the formation of the lactam ring itself, but in the precise and efficient installation of the isobutyl group with the correct stereochemistry. This guide will dissect and benchmark three divergent and powerful approaches to address this challenge.

Route 1: Chiral Pool Synthesis from (S)-Pyroglutamic Acid

This strategy is one of the most classical and direct approaches, leveraging a naturally occurring, inexpensive, and enantiomerically pure starting material: (S)-Pyroglutamic acid.[3] The core logic is to transform the C5-carboxylic acid functional group into the target isobutyl group while preserving the inherent stereochemistry of the starting material.

Synthetic Strategy & Mechanism

The pathway involves the selective reduction of the carboxylic acid to a primary alcohol, its subsequent conversion into a suitable leaving group (e.g., a tosylate), and finally, a nucleophilic substitution with an isobutyl organometallic reagent, typically an organocuprate, which is known for its efficacy in S_N2 reactions with minimal side reactions.

The key to stereochemical retention is the S_N2 displacement reaction. The incoming isobutyl nucleophile attacks the carbon bearing the tosylate group from the face opposite the leaving group, resulting in an inversion of configuration at a temporary chiral center if the reaction were intermolecular on a non-cyclic substrate. However, in this intramolecular framework, the stereocenter is maintained.

Experimental Protocol

Step 1a: Esterification of (S)-Pyroglutamic Acid To a solution of (S)-pyroglutamic acid (1.0 eq) in methanol (5 mL/g), thionyl chloride (1.2 eq) is added dropwise at 0 °C. The mixture is stirred overnight at room temperature. The solvent is then removed under reduced pressure to yield the methyl ester, which is used directly in the next step.

Step 1b: Reduction to (5S)-5-(hydroxymethyl)pyrrolidin-2-one The crude methyl ester is dissolved in ethanol (10 mL/g). Sodium borohydride (2.0 eq) is added portion-wise at 0 °C. The reaction is stirred at room temperature for 4 hours.[3] The reaction is quenched by the slow addition of 1 M HCl, and the solvent is evaporated. The product is extracted with ethyl acetate and purified by column chromatography.

Step 1c: Tosylation of the Alcohol (5S)-5-(hydroxymethyl)pyrrolidin-2-one (1.0 eq) is dissolved in dichloromethane (10 mL/g). Triethylamine (1.5 eq) and p-toluenesulfonyl chloride (1.2 eq) are added at 0 °C. The mixture is stirred for 6 hours. The reaction is washed with water, dried over MgSO₄, and the solvent is evaporated to yield the tosylated intermediate.

Step 1d: Cuprate-mediated Alkylation In a separate flask, copper(I) iodide (1.1 eq) is suspended in anhydrous THF (15 mL/g) and cooled to -78 °C. Isobutyllithium (2.2 eq, 1.6 M in hexanes) is added dropwise, and the mixture is stirred for 30 minutes to form the lithium diisobutylcuprate. A solution of the tosylated intermediate (1.0 eq) in THF is then added slowly. The reaction is stirred at -78 °C for 3 hours and then allowed to warm to room temperature. The reaction is quenched with a saturated aqueous solution of NH₄Cl. The product is extracted with ethyl acetate, and the organic layer is dried and concentrated. Purification by flash chromatography yields (5S)-5-(2-Methylpropyl)pyrrolidin-2-one.

Visualization of Workflow

Chiral_Pool_Synthesis cluster_0 Route 1: Chiral Pool Synthesis A (S)-Pyroglutamic Acid B (S)-Pyroglutamic Methyl Ester A->B SOCl₂, MeOH C (5S)-5-(hydroxymethyl) pyrrolidin-2-one B->C NaBH₄ D Tosylated Intermediate C->D TsCl, Et₃N E (5S)-5-(2-Methylpropyl) pyrrolidin-2-one D->E (i-Bu)₂CuLi

Figure 1. Synthetic pathway from (S)-Pyroglutamic Acid.
Route 1: Analysis
  • Advantages: High enantiopurity derived from the starting material, well-established chemical transformations, and relatively low cost of the initial chiral source.

  • Disadvantages: Multi-step process which can lower the overall yield. The use of organolithium reagents requires stringent anhydrous conditions and careful temperature control, which can be challenging for large-scale production.

Route 2: Chiral Auxiliary-Mediated Asymmetric Alkylation

This approach constructs the chiral center through a diastereoselective alkylation reaction, where a chiral auxiliary temporarily attaches to the substrate to direct the approach of the electrophile. The SAMP/RAMP hydrazone methodology is a powerful and well-documented example of this strategy.[4][]

Synthetic Strategy & Mechanism

The strategy involves the formation of a chiral hydrazone from a glyoxylic acid derivative and (S)-1-amino-2-(methoxymethyl)pyrrolidine (SAMP). Deprotonation of this hydrazone with a strong base like lithium diisopropylamide (LDA) forms a rigid, chelated azaenolate intermediate. The steric bulk of the SAMP auxiliary effectively blocks one face of the enolate, forcing the incoming alkylating agent (isobutyl bromide) to approach from the less hindered face.[4] This results in a highly diastereoselective alkylation. Subsequent cleavage of the auxiliary, typically via ozonolysis or acidic hydrolysis, liberates the desired product and allows for the recovery of the chiral auxiliary.

Experimental Protocol

Step 2a: Hydrazone Formation To a solution of ethyl glyoxylate (1.0 eq) in diethyl ether, (S)-1-amino-2-(methoxymethyl)pyrrolidine (SAMP) (1.05 eq) is added. A catalytic amount of p-toluenesulfonic acid is added, and the mixture is refluxed for 4 hours with a Dean-Stark trap. The solvent is evaporated to give the crude hydrazone.

Step 2b: Diastereoselective Alkylation A solution of lithium diisopropylamide (LDA) (1.2 eq) is prepared in anhydrous THF at -78 °C. The crude hydrazone (1.0 eq), dissolved in anhydrous THF, is added dropwise to the LDA solution. The mixture is stirred for 4 hours at -78 °C to ensure complete formation of the azaenolate.[4] Isobutyl bromide (1.5 eq) is then added, and the reaction is allowed to slowly warm to room temperature overnight. The reaction is quenched with water, and the product is extracted with diethyl ether.

Step 2c: Auxiliary Cleavage and Cyclization The crude alkylated hydrazone is dissolved in a mixture of dichloromethane and methanol. The solution is cooled to -78 °C, and ozone is bubbled through until a blue color persists. The excess ozone is purged with nitrogen, and dimethyl sulfide (3.0 eq) is added. The mixture is stirred at room temperature for 12 hours. This process cleaves the hydrazone and forms an intermediate amino ester. The solvent is evaporated, and the residue is treated with a mild acid (e.g., acetic acid) and heated to promote lactamization, yielding the final product. The chiral auxiliary can be recovered from the aqueous phase after initial workup.

Visualization of Workflow

Chiral_Auxiliary_Synthesis cluster_1 Route 2: Chiral Auxiliary-Mediated Synthesis A Ethyl Glyoxylate + SAMP B Chiral Hydrazone A->B p-TsOH, Reflux C Alkylated Hydrazone B->C 1. LDA, -78°C 2. Isobutyl Bromide D (5S)-5-(2-Methylpropyl) pyrrolidin-2-one C->D 1. O₃ 2. Me₂S 3. H⁺, Heat

Figure 2. Asymmetric synthesis using a SAMP chiral auxiliary.
Route 2: Analysis
  • Advantages: Excellent stereocontrol, often achieving high diastereomeric and enantiomeric excess. The chiral auxiliary can be recovered and reused, which is economically advantageous.[4]

  • Disadvantages: The auxiliary itself can be expensive. The use of strong bases like LDA and ozonolysis requires specialized equipment and handling procedures. The overall process involves protection and deprotection steps, adding to the step count.

Route 3: Biocatalytic Asymmetric Amination

Biocatalysis has emerged as a powerful and sustainable alternative to traditional chemical methods, offering exceptional selectivity under mild reaction conditions. Transaminases (TAs) are particularly well-suited for the synthesis of chiral amines and their derivatives.[6]

Synthetic Strategy & Mechanism

This route employs an engineered (S)-selective transaminase to catalyze the asymmetric amination of a prochiral keto-aldehyde, 6-methyl-5-oxoheptanal. The enzyme facilitates the transfer of an amino group from a donor molecule (like isopropylamine) to the ketone carbonyl, creating the desired (S)-stereocenter. The resulting amino-aldehyde undergoes spontaneous intramolecular cyclization via imine formation, followed by reduction of the imine in situ (or in a subsequent step) to form the final lactam product. The high stereoselectivity is dictated by the specific arrangement of amino acid residues in the enzyme's active site, which binds the substrate in a preferred orientation for the aminotransfer to occur on only one face of the carbonyl.

Experimental Protocol

Step 3a: Substrate Synthesis The starting keto-aldehyde, 6-methyl-5-oxoheptanal, can be prepared via ozonolysis of a suitable cyclic olefin precursor like 1-isobutylcyclopentene.

Step 3b: Biocatalytic Reductive Amination and Cyclization In a buffered aqueous solution (e.g., potassium phosphate buffer, pH 7.5), the substrate 6-methyl-5-oxoheptanal (1.0 eq) is suspended. An (S)-selective transaminase (e.g., from Codexis or other commercial suppliers) is added, along with pyridoxal 5'-phosphate (PLP) cofactor (1 mol%) and an amine donor such as isopropylamine (5-10 eq). The reaction mixture is gently agitated at a controlled temperature (e.g., 30-40 °C) for 24-48 hours. The progress is monitored by HPLC. The enzymatic reaction produces an amino-aldehyde which cyclizes in the aqueous medium. A reducing agent like sodium cyanoborohydride can be included for a one-pot reductive amination/cyclization, or the intermediate imine can be reduced in a separate step.

Step 3c: Product Isolation After the reaction is complete, the enzyme is removed by centrifugation or filtration. The product is extracted from the aqueous phase using an organic solvent like ethyl acetate. The organic layers are combined, dried, and concentrated. Purification via column chromatography yields the enantiopure product.

Visualization of Workflow

Biocatalytic_Synthesis cluster_2 Route 3: Biocatalytic Synthesis A 6-Methyl-5-oxoheptanal B Intermediate Amino-aldehyde A->B (S)-Transaminase, PLP Isopropylamine C (5S)-5-(2-Methylpropyl) pyrrolidin-2-one B->C Spontaneous Cyclization & Reduction

Figure 3. Biocatalytic route using a transaminase enzyme.
Route 3: Analysis
  • Advantages: Exceptionally high enantioselectivity (>99% ee is common). The reaction is performed in aqueous media under mild conditions, making it environmentally friendly and safe. Reduces the need for protecting groups and harsh reagents.

  • Disadvantages: Requires access to a specific, engineered enzyme, which can have high initial costs. Substrate scope can be limited by the enzyme's active site. Reaction times can be longer than traditional chemical methods, and enzyme stability can be a concern.[6]

Comparative Summary

ParameterRoute 1: Chiral PoolRoute 2: Chiral AuxiliaryRoute 3: Biocatalysis
Stereocontrol Excellent (derived from SM)Excellent (>95% de)Exceptional (>99% ee)
Typical Overall Yield Moderate (40-60%)Moderate (50-70%)Good to Excellent (60-90%)
Number of Steps 3-43-41-2 (from keto-aldehyde)
Scalability Moderate (organometallics)Moderate (cryogenics, ozone)Potentially high
Reagent Safety Organolithiums (pyrophoric)LDA, Ozonolysis (hazardous)Generally safe (aqueous)
Cost-Effectiveness Low SM cost, moderate reagent costHigh auxiliary cost (but recyclable)High enzyme cost, low solvent cost
Environmental Impact High (organic solvents, metal waste)High (organic solvents)Low (aqueous media, biodegradable)

Conclusion and Recommendation

The selection of an optimal synthetic route to (5S)-5-(2-Methylpropyl)pyrrolidin-2-one is highly dependent on the specific requirements of the research or manufacturing context.

  • For academic research and small-scale synthesis , the Chiral Pool approach (Route 1) offers a reliable and cost-effective method, provided the multi-step nature and handling of organometallics are acceptable.

  • The Chiral Auxiliary method (Route 2) is a powerful option when extremely high diastereoselectivity is required and the infrastructure for handling hazardous reagents is in place. Its primary drawback is the cost of the auxiliary, making its efficient recovery crucial.

  • For industrial-scale production and green chemistry initiatives , the Biocatalytic route (Route 3) represents the future. Despite the initial investment in enzyme development and procurement, its operational simplicity, safety, minimal environmental impact, and exceptional enantioselectivity make it the most attractive and sustainable option for long-term manufacturing.[6]

Ultimately, each pathway provides a viable solution to the stereochemical challenge. The continuous development in catalysis, particularly in biocatalysis, promises even more efficient and elegant solutions for the synthesis of this vital chiral building block in the future.

References

  • Freifeld, I., Armbrust, H., & Langer, P. (2006). Synthesis of 5-(Hydroxymethyl)pyrrolidin-2-ones by Cyclization of Amide Dianions with Epibromohydrin. Synthesis, 2006(11), 1807-1808. Available from: [Link]

  • White Rose eTheses Online. (n.d.). Asymmetric Synthesis of Functionalised Pyrrolidines and their Application in Total Synthesis. Available from: [Link]

  • ResearchGate. (n.d.). Asymmetric Synthesis of 5-Substituted Pyrrolidinones via a Chiral N-Acyliminium Equivalent. Available from: [Link]

  • Ghislieri, D., & Turner, N. J. (2023). Enantio-Complementary Synthesis of 2-Substituted Pyrrolidines and Piperidines via Transaminase-Triggered Cyclizations. JACS Au, 3(6), 1634-1639. Available from: [Link]

  • MDPI. (2023). Recent Advances in Asymmetric Synthesis of Pyrrolidine-Based Organocatalysts and Their Application: A 15-Year Update. Molecules, 28(5), 2196. Available from: [Link]

  • Organic Chemistry Portal. (2020). An Efficient and General Synthesis of 5-Substituted Pyrrolidinones. Available from: [Link]

  • Jeyachandran, V., Kumar, M., & Manikandan, D. (2018). Synthesis of biological activitve 5-(hydroxymethyl)pyrrolidin-2-one at ambient temperature. International Journal of Pure and Applied Mathematics, 119(12), 5709-5717. Available from: [Link]

  • ResearchGate. (2021). Synthesis, Characterization and Biological Activate 5-(Hydroxymethyl) Pyrrolidin-2-One at Room Temperature. Available from: [Link]

  • ResearchGate. (2009). Synthesis of Substituted 5-(Pyrrolidin-2-yl)tetrazoles and Their Application in the Asymmetric Biginelli Reaction. Available from: [Link]

Sources

Methods for Confirming the Absolute Stereochemistry of Chiral Pyrrolidinones: A Publish Comparison Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Chiral pyrrolidinones (gamma-lactams) are ubiquitous structural motifs in medicinal chemistry, serving as the core scaffold for "racetam" nootropics, anti-epileptics (e.g., Levetiracetam, Brivaracetam), and various natural alkaloids. The biological activity of these compounds is strictly governed by their absolute configuration (


 vs 

).

This guide provides an in-depth technical comparison of the three primary methodologies for determining absolute stereochemistry: Single Crystal X-ray Diffraction (SC-XRD) , Chiroptical Spectroscopy (ECD/VCD) , and NMR Spectroscopy with Chiral Agents . We analyze these methods based on scientific rigor, sample requirements, and throughput to assist drug development professionals in selecting the optimal workflow.

Part 1: Comparative Analysis of Methodologies

The following table summarizes the operational parameters for each method.

FeatureSingle Crystal X-ray (SC-XRD) Electronic Circular Dichroism (ECD) NMR with Chiral Solvating Agents (CSA)
Primary Mechanism Anomalous dispersion of X-rays (Bjvoet analysis).Differential absorption of circularly polarized light (Cotton effects).Diastereomeric interaction causing chemical shift non-equivalence (

).
Sample State Solid (Single Crystal) required.Solution (dilute).Solution (NMR tube).
Sample Amount Single crystal (

mm).

mg (non-destructive).[1]

mg.
Rigidity/Confidence Absolute (Gold Standard). Direct visualization.High. Requires computational validation (TD-DFT).Medium-High. Indirect; relies on empirical models or reference standards.
Time to Result Days to Weeks (crystallization is rate-limiting).Hours (measurement) + Days (calculation).Minutes to Hours.[2]
Key Limitation Compound must crystallize; light atoms (C,H,N,O) require high-quality data or derivatization.[3]Chromophore required (amide

is sufficient). Flexible molecules are challenging.
Requires functional group for interaction (e.g., carbonyl). Fast exchange can blur signals.

Part 2: Deep Dive & Experimental Protocols

Method A: Single Crystal X-ray Diffraction (SC-XRD)

The Gold Standard

SC-XRD is the only method that provides a direct image of the molecular structure. For chiral pyrrolidinones, the determination of absolute configuration relies on anomalous dispersion —the resonance scattering of X-rays by inner-shell electrons.

The Flack Parameter

The absolute configuration is validated using the Flack parameter (


) .[4]
  • 
    : The structural model and absolute configuration are correct.
    
  • 
    : The model is inverted (wrong enantiomer).
    
  • 
    : The crystal is a racemic twin or data is ambiguous.
    

Critical Insight: Pyrrolidinones often contain only "light" atoms (C, H, N, O). Traditional Molybdenum (


) sources may not generate sufficient anomalous scattering. Copper (

) sources
are essential for light-atom absolute configuration, or the molecule must be derivatized with a heavy atom (e.g., bromine).
Experimental Protocol
  • Crystallization: Dissolve pyrrolidinone in a solvent system (e.g., EtOH/Hexane) and allow slow evaporation. Aim for a single, translucent crystal with defined edges.

  • Mounting: Mount the crystal on a goniometer head at low temperature (

    
     K) to reduce thermal motion.
    
  • Data Collection: Collect a full sphere of data using Cu K

    
     radiation (
    
    
    
    Å). High redundancy is crucial.
  • Refinement: Solve structure using direct methods (SHELXT). Refine using full-matrix least-squares (SHELXL).

  • Validation: Calculate the Flack parameter.[4] A value of

    
     or less confirms the stereochemistry.
    

XRD_Workflow cluster_0 Phase 1: Sample Prep cluster_1 Phase 2: Data Acquisition cluster_2 Phase 3: Analysis Sample Chiral Pyrrolidinone (Pure) Cryst Slow Evaporation (EtOH/Hexane) Sample->Cryst Check Microscopy Check (Birefringence) Cryst->Check Mount Mount @ 100K Check->Mount Collect Collect Data (Cu K-alpha Source) Mount->Collect Solve Structure Solution (SHELXT) Collect->Solve Flack Check Flack Parameter Solve->Flack Result Absolute Config Confirmed Flack->Result x < 0.1

Figure 1: Workflow for Absolute Configuration via SC-XRD using Anomalous Dispersion.

Method B: Electronic Circular Dichroism (ECD)

The Solution-State Standard

ECD is the preferred method when crystals are unavailable. Pyrrolidinones possess an amide chromophore which exhibits a characteristic


 transition around 210–230 nm. The sign (positive/negative) of the Cotton effect in this region is correlated to the stereochemistry.

Scientific Integrity Note: Empirical rules (Sector rules) can be unreliable for flexible pyrrolidinones. The modern standard requires comparing experimental spectra with Time-Dependent Density Functional Theory (TD-DFT) calculations.

Experimental Protocol
  • Conformational Search: Use Molecular Mechanics (MMFF94) to find all low-energy conformers of the (

    
    )-enantiomer. Pyrrolidinone rings can adopt "envelope" or "twist" conformations.
    
  • Geometry Optimization: Optimize selected conformers using DFT (e.g., B3LYP/6-31G*).

  • Excited State Calculation: Calculate vertical excitation energies and rotatory strengths using TD-DFT (e.g., CAM-B3LYP/def2-TZVP) including a solvation model (PCM/SMD).

  • Spectrum Generation: Boltzmann-weight the spectra of individual conformers.[2]

  • Comparison: Overlay the calculated (

    
    )-spectrum with the experimental spectrum.
    
    • Match: Sample is (

      
      ).
      
    • Mirror Image: Sample is (

      
      ).
      

ECD_Workflow cluster_exp Experimental Path cluster_calc Computational Path (In Silico) Exp_Spec Measure ECD Spectrum (Acetonitrile/MeOH) Compare Compare Experimental vs Calculated Exp_Spec->Compare Model Build (R)-Enantiomer Model Conf_Search Conformational Search (MMFF/Boltzmann) Model->Conf_Search DFT_Opt DFT Geometry Opt (B3LYP/6-31G*) Conf_Search->DFT_Opt TD_DFT TD-DFT Calculation (CAM-B3LYP) DFT_Opt->TD_DFT Calc_Spec Generate Weighted Spectrum TD_DFT->Calc_Spec Calc_Spec->Compare Decision Assign Configuration Compare->Decision

Figure 2: The ECD/TD-DFT "Compare and Confirm" Workflow.

Method C: NMR with Chiral Solvating Agents (CSAs)

The Rapid Screening Tool

NMR is ideal for rapid assessment without specialized chiroptical equipment. Since enantiomers have identical NMR spectra in achiral environments, a chiral agent must be introduced to create a diastereomeric environment.[5]

Mechanism: For pyrrolidinones, Lanthanide Shift Reagents (LSRs) like Eu(hfc)₃ (Europium tris[3-(heptafluoropropylhydroxymethylene)-(+)-camphorate]) are highly effective. The Europium atom coordinates to the Lewis-basic carbonyl oxygen of the pyrrolidinone. The chiral ligand environment of the Eu complex induces different magnetic shielding on the (


) and (

) enantiomers, "splitting" the signals.
Experimental Protocol
  • Baseline Scan: Acquire a standard ¹H NMR of the pure pyrrolidinone in CDCl₃.

  • Titration: Add solid Eu(hfc)₃ incrementally (0.1 eq, 0.3 eq, 0.5 eq).

  • Observation: Monitor the signals (typically the

    
    -proton or methyl groups on the ring).
    
    • Signal Splitting: The singlet/doublet will split into two distinct sets of peaks if the sample is racemic.

    • Shift Direction: For absolute assignment, one must compare the direction and magnitude of the induced shift (

      
      ) against a reference standard of known configuration.
      
    • Note: Without a known standard, this method determines enantiomeric purity (ee%) but cannot strictly assign absolute configuration ab initio without an empirical model.

Part 3: Decision Matrix & Conclusion

How to Choose the Right Method
ScenarioRecommended MethodReason
New Chemical Entity (NCE) - Solid SC-XRD Definitive proof required for regulatory filing (IND/NDA).
NCE - Oil / Non-crystalline ECD + TD-DFT Reliable for liquids; rigorous enough for publication.
Routine QC / Purity Check NMR (CSA) Fast, cheap, no calculations required.
Flexible Molecule (Uncertain Conformation) VCD Vibrational CD is more sensitive to conformation than ECD.
Conclusion

For the rigorous determination of absolute stereochemistry in chiral pyrrolidinones, SC-XRD remains the definitive authority. However, in modern drug discovery where speed and sample constraints are paramount, ECD coupled with TD-DFT has emerged as the most versatile and powerful alternative. Researchers should prioritize ECD for early-stage compounds and reserve X-ray analysis for final candidate validation.

References

  • Flack, H. D. (1983). On enantiomorph-polarity estimation. Acta Crystallographica Section A, 39(6), 876-881. Link

  • Stephens, P. J., et al. (2010). Determination of Absolute Configuration of Chiral Molecules using Vibrational Circular Dichroism (VCD) Spectroscopy.[2][6][7][8][9] Chirality, 20(5), 643-663. Link

  • Wenzel, T. J. (2018). Discrimination of Chiral Compounds Using NMR Spectroscopy. Wiley. Link

  • Pescitelli, G., & Bruhn, T. (2016). Good Computational Practice in the Assignment of Absolute Configurations by TDDFT Calculations of ECD Spectra. Chirality, 28(6), 466-474. Link

  • Allenmark, S. G. (2000). Chromatographic Enantioseparation: Methods and Applications. Ellis Horwood Series in Polymer Science and Technology. Link

Sources

A Comparative Guide to the Structure-Activity Relationship of 5-Substituted Pyrrolidinones in Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

The pyrrolidinone core, a five-membered lactam, stands as a privileged scaffold in modern medicinal chemistry. Its prevalence in both natural products and synthetic pharmaceuticals underscores its remarkable versatility and drug-like properties. The inherent chirality and the sp3-hybridized carbons of the pyrrolidinone ring allow for a rich three-dimensional exploration of chemical space, a critical aspect in designing selective and potent therapeutic agents.[1] This guide provides an in-depth comparative analysis of the structure-activity relationships (SAR) of 5-substituted pyrrolidinones, offering field-proven insights for researchers, scientists, and drug development professionals. We will delve into the causal relationships behind experimental choices, present supporting data, and provide detailed protocols to empower your research endeavors.

The Strategic Importance of the 5-Position

The C5 position of the pyrrolidinone ring is a key vector for molecular modification. Substituents at this position project into the solvent-exposed region in many enzyme active sites and receptor binding pockets, allowing for the fine-tuning of pharmacological activity, selectivity, and pharmacokinetic properties. By systematically modifying the 5-substituent, medicinal chemists can probe the topology of the biological target and optimize ligand-receptor interactions.

Comparative SAR Analysis of 5-Substituted Pyrrolidinones

The influence of the 5-substituent is highly dependent on the biological target. Below, we compare the SAR of 5-substituted pyrrolidinones across several important therapeutic areas, supported by experimental data.

Nootropic and Neuroprotective Agents

The pyrrolidinone scaffold is the cornerstone of the "racetam" class of nootropic drugs, which are known to enhance cognitive function.[2][3] The mechanism of action for many racetams is believed to involve the modulation of cholinergic and glutamatergic neurotransmission.[2][4][5]

Key SAR Insights:

  • Small, polar groups at the 5-position are often favorable for nootropic activity. For instance, the parent compound, piracetam, features a primary amide at the terminus of a side chain attached to the nitrogen, while other analogues feature modifications at the 5-position.

  • The introduction of a hydroxymethyl group at the 5-position, as seen in (S)-5-(hydroxymethyl)pyrrolidin-2-one, provides a handle for further derivatization and can contribute to favorable interactions with the biological target.

Table 1: Comparison of 5-Substituted Pyrrolidinone Analogues as Nootropic Agents

Compound5-SubstituentBiological Target/AssayActivityReference
Nebracetam-CH2NH-benzylM1-Muscarinic AgonistImproves learning and memory[2]
(S)-5-(hydroxymethyl)pyrrolidin-2-one-CH2OHPrecursor for nootropic agentsChiral building block[6]
N-acyl derivatives of 2-(2-oxopyrrolidin-1-yl)-acetamide(Varies)GABAA and AMPA receptorsPredicted high affinity[4][5]
Enzyme Inhibitors

5-Substituted pyrrolidinones have emerged as potent inhibitors of various enzymes, including prolyl oligopeptidase (POP), acetylcholinesterase (AChE), and N-acylethanolamine acid amidase (NAAA).

POP is a serine protease implicated in the progression of neurodegenerative diseases and certain cancers.[7] The active site of POP has distinct subpockets (S1, S2, S3), and the 5-substituent of a pyrrolidinone inhibitor can be designed to interact with these pockets to achieve high potency and selectivity.

Key SAR Insights:

  • A cyano group at the 2-position of the pyrrolidine ring is a common feature of potent POP inhibitors, forming a covalent adduct with the catalytic serine (Ser554).[8]

  • The nature of the acyl group on the pyrrolidine nitrogen, which can be considered in relation to the 5-position for overall molecular shape, significantly impacts binding. For inhibitors with flat aromatic terminal groups , an optimal linker length of three carbon-carbon bonds is observed. For bulky terminal groups , a four-carbon linker is preferred to better fit into the S3 binding pocket.[9]

  • Substitution on the proline ring itself can enhance activity. For example, replacement of a -CH2- group with -CF2- can lead to a weak hydrogen bond with Tyr473, increasing inhibitory potency.[9]

Table 2: SAR of Pyrrolidine-based Prolyl Oligopeptidase (POP) Inhibitors

InhibitorKey Structural FeaturesKi (nM)Causal Explanation for ActivityReference
Z-Pro-prolinalC-terminal prolinal-Forms a hemiacetal with the active site serine.[10]
KYP-20474-phenylbutanoyl group, 2-cyanopyrrolidinePotent inhibitorCovalent modification of Ser554.[8]
BocTrpPrdNBoc-tryptophan moiety, 2-cyanopyrrolidinePotent inhibitorInteraction with the catalytic site.[8]
CbzMetPrdNCbz-methionine moiety, 2-cyanopyrrolidinePotent inhibitorInteraction with the catalytic site.[8]

AChE inhibitors are a cornerstone in the symptomatic treatment of Alzheimer's disease. The active site of AChE features a deep and narrow gorge with a catalytic active site (CAS) at the bottom and a peripheral anionic site (PAS) at the entrance.[11][12]

Key SAR Insights:

  • Aromatic and heteroaromatic substituents at the 5-position can engage in π-π stacking interactions with aromatic residues in the active site gorge, such as Trp286 and Tyr341 at the PAS, and Tyr337 and Phe338 deeper within the gorge.[11][13]

  • The presence of a positively charged or polar group can facilitate interactions with the anionic subsite.

Anticancer Agents

The pyrrolidinone scaffold is found in a number of compounds with promising anticancer activity. The mechanism of action often involves the induction of apoptosis and cell cycle arrest.[11]

Key SAR Insights:

  • Aromatic and heteroaromatic rings at the 5-position are common features in anticancer pyrrolidinones. The substitution pattern on these rings is critical for activity.

  • For a series of pyrazoline-substituted pyrrolidine-2,5-diones, compounds with a 4-fluorophenyl or a p-tolyl group showed excellent antiproliferative activity against MCF7 and HT29 cancer cell lines.[2]

  • In another series, pyrrolidines with specific substitutions showed IC50 values in the low micromolar range against a panel of 10 cancer cell lines.[11]

Table 3: Anticancer Activity of 5-Substituted Pyrrolidinone Derivatives

Compound IDCell LineIC50 (µM)Reference
3h HCT1162.9[11]
HL604.1[11]
3k HCT1163.8[11]
HL603.2[11]
Pyrazoline Hybrid S2 MCF70.78[2]
HT290.92[2]
Anti-inflammatory Agents

5-Substituted pyrrolidinones have also been investigated as anti-inflammatory agents, often targeting enzymes such as cyclooxygenases (COX-1 and COX-2) and 5-lipoxygenase (5-LOX).

Key SAR Insights:

  • Aryl and aroyl groups at the 5-position are frequently explored for anti-inflammatory activity.

  • Quantitative structure-activity relationship (QSAR) studies on 5-aroyl-pyrrolopyrrole-1-carboxylic acids revealed that the steric and hydrogen-bonding properties of the benzoyl substituent are crucial for both analgesic and anti-inflammatory potency.[14]

  • A newly synthesized succinimide derivative with a pivalate moiety exhibited inhibitory activity against COX-1, COX-2, and 5-LOX, with IC50 values of 314, 130, and 105 µg/mL, respectively.[8]

Experimental Protocols

To facilitate the practical application of the insights discussed, we provide detailed protocols for a representative synthesis and a key biological assay.

Synthesis of (S)-5-(Hydroxymethyl)pyrrolidin-2-one

This protocol describes the reduction of (S)-methyl 5-oxopyrrolidine-2-carboxylate to the corresponding alcohol, a versatile intermediate for further derivatization.

Materials:

  • (S)-Methyl 5-oxopyrrolidine-2-carboxylate

  • Methanol (anhydrous)

  • Sodium borohydride

  • Concentrated hydrochloric acid

  • Dichloromethane

  • Silica gel for column chromatography

Procedure:

  • Dissolve (S)-methyl 5-oxopyrrolidine-2-carboxylate (9 g, 62.93 mmol) in anhydrous methanol (150 mL) in a round-bottom flask under an argon atmosphere.[6]

  • Cool the stirred solution to 0 °C in an ice bath.

  • Slowly add sodium borohydride (3.6 g, 95.2 mmol) portion-wise to the reaction mixture, maintaining the temperature at 0 °C.[6]

  • After the addition is complete, allow the reaction mixture to gradually warm to room temperature and continue stirring for 2 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Once the starting material is consumed, cool the reaction mixture back to 0 °C and carefully quench the reaction by the dropwise addition of concentrated hydrochloric acid until the pH is acidic.

  • Filter the mixture to remove the inorganic salts and wash the solid with methanol (2 x 50 mL).

  • Combine the filtrates and concentrate under reduced pressure to remove the solvent.

  • Purify the crude product by column chromatography on silica gel using a 10% methanol in dichloromethane eluent to afford (S)-5-(hydroxymethyl)pyrrolidin-2-one as a colorless oil (yield: ~83%).[6]

In Vitro Acetylcholinesterase (AChE) Inhibition Assay (Ellman's Method)

This colorimetric assay is a standard method for screening AChE inhibitors.[9][15][16]

Materials:

  • Acetylcholinesterase (AChE) from electric eel or human recombinant

  • Acetylthiocholine iodide (ATCI)

  • 5,5'-dithiobis(2-nitrobenzoic acid) (DTNB, Ellman's reagent)

  • Phosphate buffer (0.1 M, pH 8.0)

  • Test compounds (5-substituted pyrrolidinone derivatives) dissolved in a suitable solvent (e.g., DMSO)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Preparation of Reagents:

    • AChE solution: Prepare a stock solution of AChE in phosphate buffer. The final concentration in the well should be optimized to give a linear reaction rate.

    • ATCI solution: Prepare a 14 mM solution of ATCI in deionized water (prepare fresh).

    • DTNB solution: Prepare a 10 mM solution of DTNB in phosphate buffer.

    • Test compound solutions: Prepare serial dilutions of the test compounds in phosphate buffer. Ensure the final solvent concentration in the assay is low (e.g., <1% DMSO) to avoid interference.

  • Assay Setup (in a 96-well plate):

    • Test wells: Add 140 µL of phosphate buffer, 10 µL of the test compound solution, and 10 µL of the AChE solution.

    • Control wells (100% activity): Add 140 µL of phosphate buffer, 10 µL of the solvent vehicle (e.g., buffer with DMSO), and 10 µL of the AChE solution.

    • Blank wells: Add 150 µL of phosphate buffer and 10 µL of the solvent vehicle.

  • Pre-incubation: Incubate the plate at 25 °C for 10 minutes.[16]

  • Reaction Initiation and Measurement:

    • Add 10 µL of the DTNB solution to all wells.

    • Initiate the reaction by adding 10 µL of the ATCI solution to all wells.

    • Immediately place the plate in a microplate reader and measure the absorbance at 412 nm kinetically over 10-15 minutes, or as an endpoint reading after a fixed incubation time.

  • Data Analysis:

    • Calculate the rate of reaction (change in absorbance per minute) for each well.

    • Calculate the percentage of inhibition for each concentration of the test compound using the formula: % Inhibition = [1 - (Rate of test well - Rate of blank well) / (Rate of control well - Rate of blank well)] x 100

    • Determine the IC50 value (the concentration of inhibitor that causes 50% inhibition of AChE activity) by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a suitable dose-response curve.

Visualizing the SAR Landscape

To provide a clearer understanding of the concepts discussed, the following diagrams illustrate key workflows and relationships.

Synthesis_Workflow start Starting Material (e.g., Pyroglutamic Acid) step1 Functional Group Interconversion start->step1 Protection/ Activation step2 Introduction of 5-Substituent Precursor step1->step2 Alkylation/ Acylation step3 Cyclization to form Pyrrolidinone Ring step2->step3 Intramolecular Reaction step4 Modification of 5-Substituent step3->step4 Further Derivatization final_product 5-Substituted Pyrrolidinone Analog Library step4->final_product

Caption: Generalized workflow for the synthesis of a 5-substituted pyrrolidinone library.

Biological_Assay_Workflow compound 5-Substituted Pyrrolidinone Compound incubation Incubation with Biological Target compound->incubation assay_prep Assay Preparation (Enzyme, Substrate, Buffers) assay_prep->incubation measurement Measurement of Activity (e.g., Absorbance) incubation->measurement data_analysis Data Analysis (IC50/Ki Determination) measurement->data_analysis sar Structure-Activity Relationship Analysis data_analysis->sar

Caption: General workflow for the biological evaluation of 5-substituted pyrrolidinones.

SAR_Summary pyrrolidinone 5-Substituted Pyrrolidinone substituent_type Nature of 5-Substituent pyrrolidinone->substituent_type biological_target Biological Target pyrrolidinone->biological_target aryl Aryl/Heteroaryl substituent_type->aryl alkyl Alkyl (Polar/Non-polar) substituent_type->alkyl functional_group Specific Functional Groups (e.g., -CH2OH, -CN) substituent_type->functional_group activity Biological Activity aryl->activity π-π stacking, hydrophobic interactions alkyl->activity Modulates solubility, probes pocket size functional_group->activity H-bonding, covalent interactions cns_receptors CNS Receptors (e.g., Muscarinic) biological_target->cns_receptors enzymes Enzymes (e.g., POP, AChE) biological_target->enzymes cancer_cells Cancer Cell Lines biological_target->cancer_cells cns_receptors->activity enzymes->activity cancer_cells->activity

Caption: Key factors influencing the SAR of 5-substituted pyrrolidinones.

Conclusion

The 5-substituted pyrrolidinone scaffold is a remarkably versatile platform for the design of novel therapeutic agents. The structure-activity relationships are intricately linked to the specific biological target, with the size, electronics, and hydrogen-bonding capacity of the 5-substituent playing a pivotal role in determining potency and selectivity. This guide has provided a comparative overview of these relationships across several key therapeutic areas, supported by experimental data and detailed protocols. By understanding the causal links between chemical structure and biological activity, researchers can more effectively navigate the complex landscape of drug discovery and develop the next generation of pyrrolidinone-based medicines.

References

  • MTT Assay Protocol: Guide to Measuring Cell Viability & Proliferation. CLYTE Technologies. (2025). Available at: [Link]

  • Cell Viability Assays. In Assay Guidance Manual. Eli Lilly & Company and the National Center for Advancing Translational Sciences. (2013). Available at: [Link]

  • Acetylcholinesterase Inhibition Assay. Bio-protocol. (n.d.). Available at: [Link]

  • Kodonidi, I., et al. (2021). Molecular design of N-acyl derivatives of 2-(2-oxopyrolidin-1-yl)-acetamide with GABA-ergic and glutamatergic activities. Pharmacy & Pharmacology, 9(3), 345-357.
  • Synthesis of biological activitve 5-(hydroxymethyl)pyrrolidin-2-one at ambient temperature. (2018).
  • Polgar, T., et al. (2008). Prolyl oligopeptidase inhibition by N-acyl-pro-pyrrolidine-type molecules. Journal of Medicinal Chemistry, 51(23), 7597-7607.
  • Freifeld, I., Armbrust, H., & Langer, P. (2006). Synthesis of 5-(Hydroxymethyl)pyrrolidin-2-ones by Cyclization of Amide Dianions with Epibromohydrin. Synthesis, 2006(11), 1807-1808.
  • Salgado, M., et al. (2016). Active-Site-Directed Inhibitors of Prolyl Oligopeptidase Abolish Its Conformational Dynamics.
  • MOLECULAR DESIGN OF N-ACYL DERIVATIVES OF 2-(2-OXOPYROLIDIN-1-YL)-ACETAMIDE WITH GABA-ERGIC AND GLUTAMATERGIC ACTIVITIES. (2021). Pharmacy & Pharmacology.
  • Zolotarev, Y. A., et al. (2021). Therapeutic Effect of Novel Cyanopyrrolidine-Based Prolyl Oligopeptidase Inhibitors in Rat Models of Amnesia. Frontiers in Pharmacology, 12, 795646.
  • Z-prolyl-prolinal and the inhibitors used in the study. ResearchGate. (n.d.). Available at: [Link]

  • Synthesis, Characterization and Biological Activate 5-(Hydroxymethyl) Pyrrolidin-2-One at Room Temperature. (2021). International Journal of Scientific Research in Science and Technology.
  • Active-Site-Directed Inhibitors of Prolyl Oligopeptidase Abolish Its Conformational Dynamics. SciSpace. (2016). Available at: [Link]

  • Perekhoda, L., et al. (2024). SYNTHESIS AND NOOTROPIC ACTIVITY PREDICTION OF SOME 4-(AMINOMETHYL)- 1-BENZYLPYRROLIDIN-2-ONE DERIVATIVES STRUCTURALLY RELATED W. ScienceRise: Pharmaceutical Science, (4 (50)), 4-13.
  • Al-Ghorbani, M., et al. (2016). Design and synthesis of new piperidone grafted acetylcholinesterase inhibitors. Bioorganic & Medicinal Chemistry Letters, 26(15), 3599-3603.
  • D'Angelo, J. G. (2005). Part I. The synthesis of 5-hydroxymethyl-3-nucleobase-2-pyrrolidinones as potential anti-HIV compounds. Part II. Conducting polymers as chemical reagents: The use of poly-(3,4-ethylenedioxy thiophene) in the Friedel-Crafts alkylation of aromatic rings with alcohols.
  • Diagrammatic representation of active site of cholinesterase. ResearchGate. (n.d.). Available at: [Link]

  • Gouliaev, A. H., & Senning, A. (2001). Pyrrolidone derivatives.
  • (PDF) Synthesis and nootropic activity prediction of some 4-(aminomethyl)-1-benzylpyrrolidin-2-one derivatives structurally related with nebracetam. ResearchGate. (2024). Available at: [Link]

  • QSAR and pharmacophore models for screening anti- inflammatory activity among substituted (pyrrolо[1,2. (2025). Journal of Research in Pharmacy.
  • Lagunin, A., et al. (2025). QSAR Modeling for Predicting IC50 and GI50 Values for Human Cell Lines Used in Toxicological Studies. Molecules, 30(1), 123.
  • Table S3. IC50 values of different types of drug. (n.d.).
  • Alam, M. S., & Khan, M. S. (2016). Quantitative structure activity relationships studies of non-steroidal anti-inflammatory drugs: A review. Arabian Journal of Chemistry, 9, S1133-S1139.
  • Sidorov, P., et al. (2018). Comparison of Quantitative and Qualitative (Q)SAR Models Created for the Prediction of Ki and IC50 Values of Antitarget Inhibitors. Frontiers in Chemistry, 6, 467.
  • Combined structure–activity relationship (SAR) based on IC50 values and docking study …. ResearchGate. (n.d.). Available at: [Link]

  • Maccari, R., et al. (2014). Structure-activity relationships and molecular modelling of new 5-arylidene-4-thiazolidinone derivatives as aldose reductase inhibitors and potential anti-inflammatory agents. Bioorganic & Medicinal Chemistry, 22(14), 3666-3678.
  • Hrytsenko, I. S., et al. (2020). Synthesis and biological evaluation of substituted pyrrolidines and pyrroles as potential anticancer agents. Archiv der Pharmazie, 353(12), e2000136.
  • Silman, I., & Sussman, J. L. (2008). Acetylcholinesterase: structure, dynamics, and interactions with organophosphorus compounds. Accounts of Chemical Research, 41(2), 188-197.
  • (PDF) Quantitative Structure Activity Relationships studies of Non-steroidal Anti-inflammatory Drugs: A Review. ResearchGate. (n.d.). Available at: [Link]

  • The predicted PDE5 IC50 values of the test set (series A-H) in nM. ResearchGate. (n.d.). Available at: [Link]

  • Bijak, M. (2025). Acetylcholinesterase as a Multifunctional Target in Amyloid-Driven Neurodegeneration: From Dual-Site Inhibitors to Anti-Agregation Strategies. International Journal of Molecular Sciences, 26(18), 14321.
  • Development of Quantitative Structure–Anti-Inflammatory Relationships of Alkaloids. (2024). MDPI.

Sources

Safety Operating Guide

Personal protective equipment for handling (5S)-5-(2-Methylpropyl)pyrrolidin-2-one

[1]

Senior Application Scientist Note

(5S)-5-(2-Methylpropyl)pyrrolidin-2-one (commonly known as L-Leucine Lactam ) is a chiral building block derived from L-Leucine.[1] While often perceived as a simple amino acid derivative, its cyclized lactam structure alters its toxicological profile significantly compared to the parent amino acid.

The Critical Safety Distinction: Unlike L-Leucine (which is zwitterionic and highly polar), the lactam form loses the zwitterionic character, significantly increasing its lipophilicity .[1] This allows it to penetrate the stratum corneum (outer skin layer) much more effectively than the free amino acid. Furthermore, as a structural analog to 2-pyrrolidinone and N-Methyl-2-pyrrolidone (NMP), it must be handled with heightened precautions regarding reproductive toxicity and skin absorption , even if specific GHS data for this enantiomer is limited.[1]

This guide prioritizes the Barrier Principle : protecting the operator from bioactive exposure while simultaneously protecting the chiral purity of the substance from biological contamination.

Part 1: Risk Assessment & Hazard Identification

Before selecting PPE, we must define the enemy. The following hazard profile is derived from Structure-Activity Relationship (SAR) analysis of pyrrolidinone analogs and standard chemical hygiene for chiral intermediates.

Hazard CategoryRisk LevelMechanism of Action
Dermal Absorption HIGH The isobutyl group at the C5 position increases lipophilicity, facilitating transport across dermal barriers.[1] Pyrrolidinones are known penetration enhancers.
Reproductive Toxicity MODERATE (Precautionary) Structural homology to NMP (a known Repr. 1B toxin) necessitates handling this as a potential reproductive hazard until proven otherwise.
Ocular Irritation HIGH Lactams are typically severe eye irritants (Category 2A/2B). Contact can cause reversible but painful corneal damage.
Inhalation (Dust) MODERATE As a crystalline solid, fine particulates can irritate the upper respiratory tract.[1]

Part 2: The PPE Matrix

Do not rely on generic "standard precautions." Use this matrix to select the correct barrier based on your specific operation.

PPE Selection Logic
Protection ZoneRecommended EquipmentTechnical Justification
Hand Protection (Solids) Nitrile Gloves (Single Layer) Thickness: ≥ 0.11 mmSufficient for weighing solids where contact is incidental.[1] Nitrile offers excellent abrasion resistance against crystals.
Hand Protection (Solutions) Nitrile (Double Gloved) or Laminate (Silver Shield) Breakthrough: >480 minOnce dissolved (especially in DMSO or DCM), the permeation rate increases.[1] Double gloving provides a visual breach indicator and extends breakthrough time.
Eye Protection Chemical Splash Goggles Standard: ANSI Z87.1+Safety glasses are insufficient for lactams in solution. Goggles prevent vapor entry and splash bypass.
Respiratory Fume Hood (Primary) Fallback: N95/P100 MaskEngineering controls (Hood) are mandatory.[1] If weighing outside a hood (discouraged), a fit-tested P100 is required to block bioactive dust.[1]
Body Defense Lab Coat (High-Neck) Material: Poly/Cotton or TyvekStandard lab coats are acceptable for solids.[1] Use Tyvek sleeves or aprons if handling large liquid volumes to prevent soak-through.
Visualizing the Decision Process

PPE_Decision_MatrixStartOperation TypeSolidHandling Solid(Weighing/Transfer)Start->SolidLiquidHandling Solution(Reaction/Extraction)Start->LiquidGloves_SGloves: Single Nitrile(0.11mm)Solid->Gloves_SResp_SVentilation: Fume Hood(Or P100 Mask)Solid->Resp_SGloves_LGloves: Double Nitrile(Outer: 0.14mm)Liquid->Gloves_LEye_LEyes: Splash Goggles(ANSI Z87.1)Liquid->Eye_L

Figure 1: PPE Decision Logic based on physical state.[2] Note the escalation in hand protection for solutions.

Part 3: Operational Protocol (Step-by-Step)

This workflow ensures safety while maintaining the optical purity of the (5S)-isomer.[1]

Phase 1: Preparation & Weighing
  • Engineering Control: Verify Fume Hood flow is >100 fpm (0.5 m/s).

  • Static Control: L-Leucine lactam solids can be static-prone. Use an anti-static gun or ionizer bar during weighing to prevent "flying powder" which increases inhalation risk.

  • Glove Check: Inspect nitrile gloves for pinholes (inflate with air).

  • Weighing:

    • Place balance inside the hood if possible.

    • If weighing on an open bench, use a powder containment hood or wear an N95 respirator.

    • Why? Inhalation of chiral intermediates can trigger sensitization in rare cases.

Phase 2: Reaction & Solubilization
  • Solvent Choice: When dissolving in solvents like DMF or DMSO, the skin absorption risk triples.

  • Double Gloving Protocol:

    • Inner Glove: Standard Nitrile (White/Blue).

    • Outer Glove: High-Dexterity Nitrile (Purple/Black).[1]

    • Protocol: If the outer glove is splashed, strip it immediately and replace. The inner glove acts as the "fail-safe."

  • Temperature Control: If heating the reaction >50°C, use a face shield over goggles. Hot lactam vapors are potent lachrymators (tear-inducing).[1]

Phase 3: Decontamination & Disposal
  • Spill Cleanup (Solid): Do not dry sweep. Wet the powder with a paper towel dampened with Isopropanol (IPA) to prevent dust generation, then wipe up.[1]

  • Spill Cleanup (Liquid): Absorb with vermiculite or sand. Do not use combustible materials (sawdust) if strong oxidizers are present.[3][4]

  • Waste Stream:

    • Segregate into Halogenated or Non-Halogenated Organic waste depending on the solvent used.

    • Do not dispose of down the drain. Lactams can have aquatic toxicity.

Operational Workflow Diagram

Handling_WorkflowStorage1. Storage(Cool, Dry, Desiccated)Prep2. Prep & Weighing(Anti-static, Fume Hood)Storage->PrepTransfer ContainerSynthesis3. Synthesis/Use(Double Gloves, Goggles)Prep->SynthesisDissolve SolidCleanup4. Decontamination(Wet Wipe, Solvent Wash)Synthesis->CleanupPost-ReactionWaste5. Disposal(Organic Waste Stream)Synthesis->WasteQuenched ReactionCleanup->WasteSolid/Liquid Waste

Figure 2: Cradle-to-Grave handling workflow for L-Leucine Lactam.

Part 4: Emergency Response

In the event of exposure, immediate action mitigates long-term damage.[1]

Exposure RouteImmediate ActionMedical Context
Eye Contact Rinse for 15 minutes Lactams can stick to the cornea.[1] Use an eyewash station immediately. Hold eyelids open.
Skin Contact Soap and Water Wash Do not use alcohol/solvents to clean skin; this drives the chemical deeper. Use copious soap and warm water.
Inhalation Fresh Air + Oxygen If coughing persists, seek medical attention. Monitor for delayed pulmonary edema (rare but possible).

References

  • National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 94216, L-Leucine Lactam. Retrieved from [Link][1]

  • Occupational Safety and Health Administration (OSHA). Laboratory Safety Guidance (OSHA 3404-11R). Retrieved from [Link]

  • American Chemical Society (ACS). Identifying and Evaluating Hazards in Research Laboratories. Retrieved from [Link]

  • European Chemicals Agency (ECHA). Substance Information: 2-Pyrrolidinone (Analog Read-Across).[1] Retrieved from [Link][1]

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(5S)-5-(2-Methylpropyl)pyrrolidin-2-one
Reactant of Route 2
(5S)-5-(2-Methylpropyl)pyrrolidin-2-one

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.